molecular formula C17H21ClN2O B1349873 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride CAS No. 321132-21-2

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

Cat. No.: B1349873
CAS No.: 321132-21-2
M. Wt: 304.8 g/mol
InChI Key: NQIOJWRWPRUPIZ-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate and a privileged scaffold in drug discovery. The piperazine core is a renowned heterocycle recognized for its wide spectrum of pharmacological applications . Researchers utilize this compound as a key building block in the design and development of novel therapeutic agents. Its structural features make it particularly valuable in exploring new chemical entities for antiviral research, with piperazine-based compounds showing documented potential as agents against SARS-CoV-2, HIV, and influenza . Furthermore, piperazine derivatives are extensively investigated in antimicrobial drug development to combat multidrug-resistant pathogens, where strategic modifications of the piperazine ring can enhance bioactivity and fine-tune pharmacokinetic properties . The compound's application also extends to other research areas, including the development of antioxidants, where structurally related piperazine-2,5-diones have demonstrated the ability to protect neuronal cells from oxidative damage by modulating the IL-6/Nrf2 pathway and stabilizing mitochondrial membrane potential . As a benzyloxy-substituted phenylpiperazine, it provides a strategic handle for further synthetic elaboration, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is strictly intended for laboratory research purposes and is not manufactured for diagnostic or therapeutic use of any kind.

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;/h1-9,18H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIOJWRWPRUPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373465
Record name 1-[4-(benzyloxy)phenyl]piperazine hydrochloride
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Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321132-21-2
Record name 1-[4-(benzyloxy)phenyl]piperazine hydrochloride
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Record name 321132-21-2
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Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a synthetic organic compound belonging to the arylpiperazine class. While extensive research on this specific molecule is limited, its structural motifs—the piperazine ring and the benzyloxyphenyl group—are prevalent in a wide range of biologically active compounds. This technical guide synthesizes the available information on this compound, focusing on its chemical properties, potential synthesis, and predicted biological activities based on data from structurally related analogs. The document highlights its likely role as a key intermediate in the synthesis of more complex molecules and its potential as a monoamine oxidase B (MAO-B) inhibitor. Methodologies for its synthesis and for relevant biological assays are detailed, providing a framework for further investigation of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 321132-21-2
Molecular Formula C₁₇H₂₀N₂O·HCl
Molecular Weight 304.81 g/mol
Appearance Solid
Melting Point 210°C
InChI Key BSYHPGDHIZWPSR-UHFFFAOYSA-N

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the preparation of N-arylpiperazines. The most common approaches involve the reaction of an aniline with a bis(2-haloethyl)amine or the N-arylation of piperazine.

Synthetic Pathways

Two primary retrosynthetic pathways can be envisioned for the synthesis of the parent compound, 1-[4-(Benzyloxy)phenyl]piperazine.

Pathway A: From 4-(Benzyloxy)aniline

This approach involves the direct formation of the piperazine ring by reacting 4-(benzyloxy)aniline with bis(2-chloroethyl)amine hydrochloride.

Pathway B: From Piperazine and a Phenyl Halide

This pathway involves the N-arylation of piperazine with a suitable 4-(benzyloxy)phenyl halide, typically through a Buchwald-Hartwig amination. To avoid disubstitution, piperazine is often first mono-protected (e.g., with a Boc group).

Illustrative Experimental Protocol (Pathway B)

This protocol is a representative procedure adapted from general methods for N-arylpiperazine synthesis.

Step 1: Mono-Boc-protection of Piperazine

  • To a solution of piperazine (2 equivalents) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)piperazine.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried flask, add 1-bromo-4-(benzyloxy)benzene (1 equivalent), 1-(tert-butoxycarbonyl)piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., BINAP, 4 mol%).

  • Add a suitable base (e.g., sodium tert-butoxide, 1.4 equivalents) and an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(tert-butoxycarbonyl)-4-[4-(benzyloxy)phenyl]piperazine.

Step 3: Deprotection and Salt Formation

  • Dissolve the product from Step 2 in a suitable organic solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid (excess) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the hydrochloride salt will typically precipitate. The product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow start Starting Materials (Piperazine, 1-bromo-4-(benzyloxy)benzene) step1 Mono-Boc Protection start->step1 Boc₂O, DCM step2 Buchwald-Hartwig Amination step1->step2 Pd catalyst, ligand, base, toluene step3 Deprotection & Salt Formation step2->step3 HCl end 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride step3->end

Caption: Generalized workflow for the synthesis of this compound.

Biological Activities and Mechanism of Action

Direct biological data for this compound is scarce. However, the arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1]

Potential as a Monoamine Oxidase (MAO) Inhibitor

The most promising predicted activity for this compound is the inhibition of monoamine oxidase B (MAO-B). The 4-(benzyloxy)phenyl moiety is a key structural feature in several potent and selective MAO-B inhibitors. Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

While specific IC₅₀ values for this compound are not available, a structurally related compound, 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride, which also contains the benzyloxyphenyl group, has demonstrated potent MAO-B inhibition with an IC₅₀ value of 0.009 µM.

G cluster_moa Postulated Mechanism of Action: MAO-B Inhibition compound 1-[4-(Benzyloxy)phenyl]piperazine maob Monoamine Oxidase B (MAO-B) compound->maob Inhibits degradation Oxidative Deamination maob->degradation dopamine Dopamine dopamine->degradation Metabolized by increase Increased Dopamine Levels in Synapse

Caption: Proposed mechanism of MAO-B inhibition by 1-[4-(Benzyloxy)phenyl]piperazine.
Interaction with Serotonin Receptors

Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors. For instance, a close structural analog, 1-[2-(4-methoxyphenyl)phenyl]piperazine, is a potent 5-HT₇ receptor antagonist with a Ki value of 2.6 nM. Other N-phenylpiperazine analogs have shown varying affinities for the 5-HT₁ₐ receptor. It is plausible that this compound also interacts with one or more serotonin receptor subtypes.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays would be necessary. The following protocols are representative of those used for evaluating related compounds.

In Vitro MAO Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate for MAO-A (e.g., kynuramine)

  • Substrate for MAO-B (e.g., benzylamine)

  • Phosphate buffer

  • Test compound (this compound)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong base).

  • Measure the product formation using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_assay MAO Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Compound) step1 Pre-incubate Enzyme with Compound start->step1 step2 Initiate Reaction with Substrate step1->step2 step3 Incubate step2->step3 step4 Stop Reaction step3->step4 step5 Measure Product Formation step4->step5 end Calculate IC₅₀ step5->end

Caption: Generalized workflow for an in vitro MAO inhibition assay.

Data Summary

Due to the limited availability of direct experimental data for this compound, this section presents data for structurally related compounds to provide a basis for comparison and to guide future research.

Table 1: Biological Activity of Structurally Related Arylpiperazine Derivatives

CompoundTargetActivity TypeValue (nM)
1-[2-(4-methoxyphenyl)phenyl]piperazine5-HT₇ ReceptorKi2.6
1-[2-(4-methoxyphenyl)phenyl]piperazine5-HT₁ₐ ReceptorKi476
4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chlorideMAO-BIC₅₀9

Conclusion

This compound is a compound of interest primarily as a synthetic intermediate for the development of novel therapeutic agents. Based on the analysis of its structural components, it holds significant potential as a monoamine oxidase B inhibitor. The provided synthetic strategies and biological assay protocols offer a foundation for researchers to further explore the pharmacological profile of this compound and its derivatives. Future studies should focus on obtaining direct quantitative data for this compound to validate its predicted activities and to elucidate its full therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a synthetic organic compound featuring a piperazine ring linked to a benzyloxy-substituted phenyl group. As a member of the arylpiperazine class, it holds significant interest within medicinal chemistry and drug development. Arylpiperazines are known to interact with various biological targets, particularly within the central nervous system (CNS), exhibiting a range of pharmacological activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant biological context. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this compound and its analogs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. A summary of these properties is presented in the table below.

PropertyValueSource
CAS Number 321132-21-2[1][2]
Molecular Formula C₁₇H₂₁ClN₂O[1][2]
Molecular Weight 304.82 g/mol [2]
Melting Point 210 °COakwood Chemical
Appearance White to off-white crystalline powder (typical for phenylpiperazine hydrochlorides)[General knowledge]
Solubility Data not available. As a hydrochloride salt, it is expected to have higher aqueous solubility than its free base form.[General knowledge]
pKa Data not available. The piperazine moiety contains two nitrogen atoms with basic properties. For the parent piperazine, the pKa values are approximately 9.73 and 5.35.[3] The substitution on the phenyl ring will influence these values.[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl rings, typically in the range of 6.8-7.5 ppm. The benzylic methylene protons (O-CH₂-Ph) would likely appear as a singlet around 5.0 ppm. The protons of the piperazine ring would exhibit signals in the aliphatic region, typically between 2.5 and 3.5 ppm, often as complex multiplets due to proton-proton coupling.[4]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons in the range of 110-160 ppm. The benzylic methylene carbon is expected around 70 ppm. The carbons of the piperazine ring would appear in the aliphatic region, typically between 40 and 60 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-N stretching of the piperazine ring and the C-O stretching of the ether linkage would likely appear in the fingerprint region between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The N-H stretching of the protonated piperazine nitrogen would be visible as a broad band in the 2400-3000 cm⁻¹ range.[4]

Mass Spectrometry (MS)

In mass spectrometry, the molecule would likely exhibit a molecular ion peak corresponding to the free base (C₁₇H₂₀N₂O, molecular weight 268.35 g/mol ) after the loss of HCl. Fragmentation patterns would be expected to show characteristic losses of the benzyl group, the piperazine ring, and other fragments.[6]

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to 1-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine. For 1-[4-(Benzyloxy)phenyl]piperazine, this would involve reacting 4-(benzyloxy)aniline with bis(2-chloroethyl)amine hydrochloride, often at elevated temperatures.[7] An alternative method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of piperazine with an aryl halide, in this case, 1-benzyloxy-4-halobenzene.

General Experimental Protocol for Synthesis (Illustrative):

  • Reaction Setup: A mixture of 4-(benzyloxy)aniline, bis(2-chloroethyl)amine hydrochloride, and a suitable base (e.g., sodium carbonate) in a high-boiling point solvent (e.g., N,N-dimethylformamide) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

  • Purification and Salt Formation: The crude product is purified by column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is collected by filtration, washed with a cold solvent, and dried.

Experimental Protocols for Property Determination
  • Melting Point: Determined using a standard melting point apparatus where the temperature at which the crystalline solid transitions to a liquid is recorded.

  • Solubility: The equilibrium solubility can be determined by the shake-flask method. An excess of the compound is added to a specific solvent (e.g., water, buffer solutions of different pH) and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by UV-Vis spectroscopy or HPLC.

  • pKa Determination: The acid dissociation constants (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa values are then calculated from the titration curve.[3]

  • NMR Spectroscopy: Spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O), and the ¹H and ¹³C spectra are acquired.

  • IR Spectroscopy: The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Biological Context and Signaling Pathways

Arylpiperazine derivatives are well-recognized for their interactions with various components of the central nervous system, particularly neurotransmitter systems.

Monoamine Oxidase (MAO) Inhibition

Several studies have highlighted the potential of arylpiperazine derivatives as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[8] MAO-B is a key enzyme responsible for the degradation of dopamine. Inhibition of MAO-B leads to increased levels of dopamine in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The benzyloxy group in 1-[4-(benzyloxy)phenyl]piperazine is a lipophilic moiety that may contribute to its binding affinity for the active site of MAO-B.

MAO_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Arylpiperazine 1-[4-(Benzyloxy)phenyl]piperazine (Potential Inhibitor) Arylpiperazine->MAOB Inhibition Serotonin_Receptor_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Arylpiperazine 1-Arylpiperazine Arylpiperazine->Serotonin_Receptor Modulates Serotonin->Serotonin_Receptor Binds

References

An In-depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 321132-21-2

This technical guide provides a comprehensive overview of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride, a piperazine derivative of interest to researchers, scientists, and drug development professionals. The document outlines its physicochemical properties, potential synthesis methodologies, and plausible biological activities based on available data and the known pharmacology of structurally related compounds.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted physicochemical characteristics. This information is crucial for its handling, formulation, and assessment of its drug-like properties.

PropertyValueSource
CAS Number 321132-21-2[1]
Molecular Formula C₁₇H₂₀N₂O・HCl[1]
Molecular Weight 304.81 g/mol [1]
Melting Point 210 °C[2]
Predicted logP (free base) 3.35
Predicted Solubility (free base) -3.8 (logS)

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Synthesis and Characterization

Experimental Protocol: Proposed Synthesis

A common method for synthesizing 1-arylpiperazines involves the reaction of an aniline derivative with a bis(2-haloethyl)amine or a Buchwald-Hartwig amination. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

Method 1: From 4-(Benzyloxy)aniline

  • Reaction: 4-(Benzyloxy)aniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent, such as 1-butanol or N,N-dimethylformamide (DMF), at an elevated temperature.[4]

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of an anti-solvent or by adjusting the pH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[5]

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Method 2: Buchwald-Hartwig Amination

  • Coupling Reaction: 1-Boc-piperazine is coupled with 1-benzyloxy-4-iodobenzene using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP) in the presence of a base (e.g., sodium tert-butoxide).[3]

  • Deprotection: The Boc-protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, in an organic solvent to yield the free piperazine derivative.[3]

  • Salt Formation: The resulting free base is then converted to the hydrochloride salt as described in Method 1.

Spectroscopic Characterization

Experimentally obtained spectroscopic data (NMR, IR, MS) for this compound are not publicly available. Characterization would typically involve:

  • ¹H NMR: To confirm the presence and connectivity of protons in the benzyloxy, phenyl, and piperazine moieties.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • FT-IR: To identify characteristic functional group vibrations, such as N-H, C-H, C-O, and C=C bonds.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activities and Signaling Pathways

Direct in-vitro or in-vivo studies on this compound are limited. However, the 1-arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 4-(benzyloxy)phenyl are known to exhibit biological activity.[3]

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives containing the 4-(benzyloxy)phenyl moiety have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

A common method to assess MAO-B inhibitory activity is a continuous spectrophotometric or fluorometric assay.

  • Materials: Recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), the test compound (this compound), and a detection reagent.

  • Procedure: a. The MAO-B enzyme is pre-incubated with various concentrations of the test compound. b. The reaction is initiated by the addition of the substrate. c. The formation of the product (e.g., benzaldehyde from benzylamine) is monitored over time by measuring the change in absorbance or fluorescence. d. The rate of reaction is calculated for each concentration of the inhibitor. e. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition

The 1-arylpiperazine scaffold is also found in compounds that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers.

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

The inhibitory activity against EGFR tyrosine kinase can be determined using various assay formats, such as ELISA-based or fluorescence-based assays.

  • Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, the test compound, and a detection system (e.g., a phosphotyrosine-specific antibody).

  • Procedure: a. The EGFR kinase is incubated with the test compound at various concentrations in a reaction buffer containing the substrate and ATP. b. The reaction is allowed to proceed for a defined period. c. The extent of substrate phosphorylation is quantified using the detection system. d. The IC₅₀ value is calculated by determining the concentration of the test compound that results in a 50% reduction in kinase activity.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Method 1: From 4-(Benzyloxy)aniline cluster_1 Method 2: Buchwald-Hartwig Amination A 4-(Benzyloxy)aniline C Reaction in high-boiling solvent (e.g., 1-butanol) A->C B bis(2-chloroethyl)amine HCl B->C D 1-[4-(Benzyloxy)phenyl]piperazine C->D F This compound D->F E HCl solution E->F G 1-Boc-piperazine I Buchwald-Hartwig Coupling (Pd catalyst, ligand, base) G->I H 1-Benzyloxy-4-iodobenzene H->I J Boc-protected intermediate I->J K Acidic Deprotection (e.g., TFA or HCl) J->K L 1-[4-(Benzyloxy)phenyl]piperazine K->L N This compound L->N M HCl solution M->N G A Prepare serial dilutions of 1-[4-(Benzyloxy)phenyl]piperazine HCl B Pre-incubate MAO-B enzyme with inhibitor dilutions A->B C Initiate reaction with MAO-B substrate (e.g., Benzylamine) B->C D Monitor product formation (e.g., Benzaldehyde) over time C->D E Calculate reaction rates D->E F Determine IC50 value E->F G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Abstract

This compound is a pivotal chemical intermediate, extensively utilized in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a benzyloxy-protected phenol, a phenyl ring, and a piperazine moiety, provides a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This document serves as a comprehensive technical guide, detailing the compound's physicochemical properties, established synthetic protocols, and its significant role as a precursor to various therapeutic agents. The versatility of the arylpiperazine core is highlighted, with derivatives showing promise in oncology, neuroscience, and infectious diseases. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the design and synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is an organic salt consisting of the protonated form of the 1-[4-(Benzyloxy)phenyl]piperazine base and a chloride anion. The core structure is characterized by a piperazine ring N-substituted with a 4-(benzyloxy)phenyl group. This benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps if required. The second nitrogen atom of the piperazine ring remains a secondary amine, providing a reactive site for further functionalization.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
CAS Number 321132-21-2[1][2]
Molecular Formula C₁₇H₂₀N₂O•HCl[1][2]
Molecular Weight 304.81 g/mol [1][2]
Melting Point 210 °C[3]
InChI Key BSYHPGDHIZWPSR-UHFFFAOYSA-N[4]

Synthesis and Purification Protocols

The synthesis of 1-[4-(Benzyloxy)phenyl]piperazine and its subsequent conversion to the hydrochloride salt can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol 1: N-Arylation via Buchwald-Hartwig Coupling

This modern catalytic approach is one of the most efficient methods for forming the aryl-nitrogen bond.

  • Protection of Piperazine: To prevent di-substitution, piperazine is first mono-protected, typically with a tert-butoxycarbonyl (Boc) group, to yield 1-(tert-butoxycarbonyl)piperazine.

  • Coupling Reaction:

    • In an inert atmosphere (e.g., under argon or nitrogen), combine 1-(Boc)-piperazine, 1-(benzyloxy)-4-iodobenzene (or the corresponding bromide), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP or Xantphos) in a suitable anhydrous solvent like toluene or dioxane.[4]

    • Add a strong base, such as sodium tert-butoxide, to the mixture.[4]

    • Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Deprotection: Once the coupling is complete, the Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Experimental Protocol 2: Synthesis from Aniline Derivative

This classical method involves the direct formation of the piperazine ring.

  • Reaction Setup: Combine 4-(benzyloxy)aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent.[4]

  • Reaction Conditions: Heat the mixture at an elevated temperature, often above 100 °C, for several hours to drive the cyclization reaction.[4]

  • Work-up and Purification: After cooling, the reaction mixture is treated with a base to neutralize the excess acid and to yield the free base of the product. The product is then extracted using an organic solvent and purified via column chromatography or recrystallization.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 1-[4-(Benzyloxy)phenyl]piperazine free base in a suitable anhydrous solvent, such as diethyl ether, ethanol, or dichloromethane.[5][6]

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or bubbling dry HCl gas through the solution) while stirring.[5][6]

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Drying: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under a vacuum to yield the final this compound.[7]

G Generalized Synthesis Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_finish Final Steps A Aryl Halide (e.g., 1-(benzyloxy)-4-iodobenzene) C Buchwald-Hartwig N-Arylation A->C B Mono-protected Piperazine B->C D Acidic Deprotection C->D Yields Protected Intermediate E Purification D->E F Hydrochloride Salt Formation E->F Yields Free Base G Final Product: 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride F->G

A generalized workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its characteristics can be reliably predicted based on its structure and analysis of analogous compounds.[8][9]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Aromatic Protons: Multiple signals expected between δ 6.8-7.5 ppm for the two distinct phenyl rings. - Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.0 ppm. - Piperazine Protons: Two sets of multiplets, typically between δ 3.0-3.5 ppm. - Amine Proton (-NH₂⁺-): A broad singlet at a downfield shift, highly dependent on the solvent and concentration.
¹³C NMR - Aromatic Carbons: Multiple signals in the δ 115-160 ppm region. - Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm. - Piperazine Carbons: Signals expected in the δ 40-50 ppm range.
FTIR (cm⁻¹) - N-H Stretch: Broad absorption band around 2400-2700 cm⁻¹ (characteristic of amine salt). - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1600 and 1500 cm⁻¹. - C-O-C Ether Stretch: Strong absorption around 1240 cm⁻¹.
Mass Spec (ESI+) The free base (C₁₇H₂₀N₂O) would show a molecular ion peak [M+H]⁺ at approximately m/z 269.16.

Biological and Pharmacological Context

While this compound is not typically an active pharmaceutical ingredient itself, it is a crucial building block in drug discovery.[4] The 1-arylpiperazine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[4][6] Its structural properties allow it to interact with a wide array of biological targets.

  • Central Nervous System (CNS) Activity: The arylpiperazine motif is a cornerstone for drugs targeting CNS receptors.[4] Many antipsychotics and antidepressants feature this scaffold, which often facilitates interactions with serotonin (5-HT) and dopamine receptors.[4][10] Structurally related 4-(benzyloxy)phenyl derivatives have also been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target for treating neurodegenerative disorders.[4]

  • Anticancer Activity: Numerous studies have demonstrated the potential of arylpiperazine derivatives as anticancer agents.[4][6] These compounds can be modified to inhibit various targets crucial for cancer cell growth, including microtubule synthesis, cell cycle progression, and angiogenesis.[6]

  • Antimicrobial and Other Activities: The piperazine ring is present in a variety of other therapeutic agents, including antihistaminic, anti-inflammatory, and antimicrobial drugs, showcasing the remarkable versatility of this chemical scaffold.[4][11][12]

G Pharmacological Versatility of the Arylpiperazine Scaffold cluster_cns CNS-Active Agents cluster_cancer Anticancer Agents cluster_other Other Therapeutic Areas center 1-Arylpiperazine Scaffold (e.g., 1-[4-(Benzyloxy)phenyl]piperazine) cns_drugs Antidepressants & Antipsychotics center->cns_drugs neuro Neuroprotective Agents center->neuro cancer_drugs Antiproliferative Compounds center->cancer_drugs antimicrobial Antimicrobial Agents center->antimicrobial antihistamine Antihistamines center->antihistamine cns_target Targets: 5-HT Receptors Dopamine Receptors cns_drugs->cns_target mao MAO-B Inhibitors neuro->mao cancer_target Mechanisms: Microtubule Inhibition Cell Cycle Arrest cancer_drugs->cancer_target

The role of the 1-arylpiperazine scaffold in developing diverse therapeutic agents.

Conclusion

This compound is a compound of significant value to the scientific research community, particularly in the realm of synthetic and medicinal chemistry. Its stable, yet versatile, structure provides an ideal starting point for the development of complex molecules with tailored biological activities. The protocols for its synthesis are well-established, and its utility as a scaffold for creating drugs targeting a wide spectrum of diseases—from psychiatric disorders to cancer—is thoroughly documented. This technical guide consolidates the essential information required by researchers to effectively utilize this important chemical intermediate in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride. The information is intended to support research and development activities involving this compound.

Core Physical Properties

Quantitative data for this compound are summarized below. It is important to note that while some physical properties are available from various sources, a consistently reported melting point from a primary literature source remains to be definitively established.

PropertyValueSource(s)
CAS Number 321132-21-2[1][2]
Molecular Formula C₁₇H₂₁ClN₂O[1][2]
Molecular Weight 304.82 g/mol [1][3]
Melting Point Not consistently reported. One supplier lists 210 °C.[3]

Note: The lack of a definitive, referenced melting point suggests that this value may vary depending on the crystalline form or purity of the substance. Experimental determination is recommended for any new batch.

Experimental Protocols

Synthesis of 1-[4-(Benzyloxy)phenyl]piperazine and its Hydrochloride Salt

The synthesis can be approached as a two-step process: the formation of the free base, 1-[4-(Benzyloxy)phenyl]piperazine, followed by its conversion to the hydrochloride salt. A common and effective method for the N-arylation of piperazine is the Buchwald-Hartwig amination.

Step 1: Synthesis of 1-[4-(Benzyloxy)phenyl]piperazine (Free Base) via Buchwald-Hartwig Amination

This protocol is adapted from general procedures for palladium-catalyzed N-arylation of piperazine.

Materials:

  • 1-Bromo-4-(benzyloxy)benzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(benzyloxy)benzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by additional anhydrous toluene to achieve a suitable reaction concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-[4-(Benzyloxy)phenyl]piperazine.

Step 2: Formation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

  • 1-[4-(Benzyloxy)phenyl]piperazine (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated hydrochloric acid.

Procedure:

  • Dissolve the purified 1-[4-(Benzyloxy)phenyl]piperazine in anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether with stirring. Alternatively, a slight excess of concentrated hydrochloric acid can be added dropwise.

  • Stir the mixture in the ice bath for 30-60 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Determination of Physical Properties

The following are general protocols for determining key physical properties of the synthesized hydrochloride salt.

Melting Point Determination (Using a Mel-Temp Apparatus):

  • Ensure the Mel-Temp apparatus is clean and calibrated.

  • Finely powder a small amount of the dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the Mel-Temp apparatus.

  • Heat the sample rapidly to approximately 20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting) to define the melting range.

Solubility Determination:

  • Qualitative Solubility: To a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 1-5 mg). Add 1 mL of various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide) to each tube. Agitate the tubes at a constant temperature (e.g., 25 °C) and visually observe for dissolution.

  • Quantitative Aqueous Solubility (Shake-Flask Method): Add an excess amount of the hydrochloride salt to a known volume of purified water in a sealed flask. Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). Filter the suspension to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration):

  • Calibrate a pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve to identify the equivalence point(s). For a piperazine derivative, two pKa values are expected.

Spectral Data Interpretation

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyloxy and phenyl rings, the benzylic methylene protons, and the protons of the piperazine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern and the protonation state of the piperazine nitrogens.

  • FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching (from the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl group, the ether linkage, and fragmentation of the piperazine ring.

Biological Context and Signaling Pathways

1-[4-(Benzyloxy)phenyl]piperazine and its derivatives are recognized as important scaffolds in medicinal chemistry with potential applications in various therapeutic areas, including oncology and central nervous system disorders. While specific biological data for the hydrochloride salt is limited, related compounds have been shown to interact with key cellular signaling pathways.

One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a significant target for drug development. The inhibitory action of arylpiperazine derivatives on this pathway highlights their potential as anticancer agents.

Figure 1. Simplified EGFR signaling pathway and the point of inhibition by arylpiperazine derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of compounds like this compound against EGFR, an in vitro kinase assay can be performed. The following diagram illustrates a general workflow for such an assay.

Figure 2. General experimental workflow for an in vitro EGFR kinase inhibition assay.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a member of the versatile phenylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting agents.[1] While specific and extensive research on the title compound is limited in publicly available literature, its structural features strongly suggest a mechanism of action centered around the modulation of key neurotransmitter systems. This technical guide consolidates the available information on structurally related analogues to elucidate the probable pharmacological profile of this compound, focusing on its interaction with monoamine oxidase B (MAO-B), serotonin (5-HT) receptors, and α1-adrenergic receptors. Detailed experimental protocols for assessing these interactions are also provided to facilitate further research and drug development efforts.

Introduction: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a well-established pharmacophore in contemporary drug discovery, renowned for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] The adaptability of the piperazine ring allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Compounds incorporating this scaffold have found applications as antidepressants, antipsychotics, anxiolytics, and antihypertensives. The core structure of 1-[4-(Benzyloxy)phenyl]piperazine features a phenyl ring substituted with a benzyloxy group, connected to a piperazine ring. This benzyloxy moiety, being large and hydrophobic, is anticipated to significantly influence the compound's binding affinity and selectivity for its biological targets.

Putative Mechanism of Action

Based on the pharmacological profiles of structurally similar compounds, the mechanism of action of this compound is likely multifaceted, primarily involving the following targets:

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters.[1] Phenylpiperazine derivatives, particularly those with bulky, hydrophobic substituents at the para-position of the phenyl ring, have demonstrated a propensity for high-affinity inhibition of MAO-B.[1] The benzyloxy group in 1-[4-(Benzyloxy)phenyl]piperazine fits this structural requirement, suggesting its potential as a selective MAO-B inhibitor. Inhibition of MAO-B leads to increased synaptic concentrations of dopamine, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.

Serotonin (5-HT) Receptor Modulation

The interaction of phenylpiperazine derivatives with serotonin receptors is well-documented.[1] Analogues have shown high affinity for various 5-HT receptor subtypes, including 5-HT1A and 5-HT7.[1] For instance, the structurally related compound 1-[2-(4-methoxyphenyl)phenyl]piperazine is a potent 5-HT7 receptor antagonist with a Ki value of 2.6 nM, while another analogue displayed a Ki of 14.3 nM at the 5-HT1A receptor.[1] The nature and position of substituents on the phenyl ring dictate the affinity and selectivity for different 5-HT receptor subtypes.

Alpha-1 Adrenergic (α1-AR) Receptor Antagonism

N-Phenylpiperazine derivatives are known to interact with α1-adrenoceptors, which are involved in cardiovascular regulation.[2] Molecular docking studies have indicated that these compounds can bind to the α1A-adrenoceptor subtype, driven by hydrogen bonds and electrostatic forces.[2] This interaction is influenced by the functional groups on the piperazine and phenyl moieties.

Quantitative Data for Structurally Related Compounds

Compound/Derivative ClassTargetAssay TypeValue (Ki/IC50/EC50)Reference
1-[2-(4-methoxyphenyl)phenyl]piperazine5-HT7 ReceptorRadioligand Binding2.6 nM (Ki)[1]
1-[2-(4-methoxyphenyl)phenyl]piperazine5-HT1A ReceptorRadioligand Binding476 nM (Ki)[1]
Phenylpiperazine Analogue 7a5-HT1A ReceptorRadioligand Binding14.3 nM (Ki)[1]
Phenylpiperazine Analogue 6a5-HT1A ReceptorRadioligand Binding199 nM (Ki)[1]
4-(Benzyloxy)phenyl derivativesMAO-BEnzyme InhibitionPotent and selective inhibitors[1]
Biphenylpiperazine derivative 20hMAO-BEnzyme Inhibition53 nM (IC50)[3]
Biphenylpiperazine derivative 20hMAO-AEnzyme Inhibition>10,000 nM (IC50)[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

MAO-B Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a test compound against recombinant human MAO-B.

  • Materials:

    • Recombinant human MAO-B

    • Benzylamine (substrate)

    • Test compound (e.g., this compound)

    • Sodium phosphate buffer (50 mM, pH 7.2)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture (0.5 mL) containing 50 mM sodium phosphate buffer (pH 7.2).

    • Add the test compound at various concentrations.

    • Pre-incubate the enzyme (MAO-B) with the inhibitor for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, benzylamine (final concentration 0.3 mM).

    • Continuously monitor the change in absorbance at 250 nm for 30 minutes at 25°C.

    • The rate of reaction is proportional to the change in absorbance over time.

    • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Kinetic and Reversibility Studies:

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots.

    • To assess reversibility, pre-incubate the enzyme with the inhibitor and then subject the mixture to dialysis to remove the unbound inhibitor. Measure the recovery of enzyme activity.[4][5]

Serotonin Receptor (5-HT) Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound for a specific 5-HT receptor subtype (e.g., 5-HT1A or 5-HT2A) using a competitive radioligand binding assay.

  • Materials:

    • Cell membranes expressing the target 5-HT receptor subtype (e.g., from CHO-K1 cells or rat frontal cortex).

    • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

    • Test compound.

    • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and the non-specific binding control.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value for the test compound by analyzing the competition binding data using the Cheng-Prusoff equation.

α1-Adrenergic Receptor (α1-AR) Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound at the α1A-adrenoceptor by monitoring changes in intracellular calcium.

  • Materials:

    • A cell line stably expressing the human α1A-adrenoceptor (e.g., CHO-K1 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known α1-AR agonist (e.g., A61603 or phenylephrine).

    • Test compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound (as the antagonist) to the wells and incubate for a specified period.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration (e.g., EC80) of the α1-AR agonist into the wells and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the influx of intracellular calcium upon receptor activation.

    • Calculate the inhibition of the agonist-induced calcium response by the test compound at each concentration.

    • Determine the IC50 value of the test compound by plotting the percent inhibition against the log concentration of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways and a general experimental workflow for characterizing the activity of this compound.

MAO_B_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Metabolites Inactive Metabolites MAO_B->Metabolites Signal Postsynaptic Signal Dopamine_Receptor->Signal Test_Compound 1-[4-(Benzyloxy)phenyl] piperazine HCl Test_Compound->MAO_B Inhibition

Caption: Putative MAO-B inhibition by 1-[4-(Benzyloxy)phenyl]piperazine HCl.

Serotonin_Receptor_Modulation cluster_postsynaptic Postsynaptic Neuron Serotonin_Receptor 5-HT Receptor (e.g., 5-HT1A) G_Protein G-protein Serotonin_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Test_Compound 1-[4-(Benzyloxy)phenyl] piperazine HCl Test_Compound->Serotonin_Receptor Modulation (Agonist/Antagonist) Serotonin Serotonin Serotonin->Serotonin_Receptor Binding

Caption: Postulated modulation of serotonin receptor signaling pathways.

Experimental_Workflow Start Compound Synthesis and Purification (1-[4-(Benzyloxy)phenyl]piperazine HCl) In_Vitro_Screening In Vitro Screening (Primary Assays) Start->In_Vitro_Screening MAO_Assay MAO-A/B Inhibition Assay In_Vitro_Screening->MAO_Assay Receptor_Binding Serotonin & Adrenergic Receptor Binding Assays In_Vitro_Screening->Receptor_Binding Functional_Assay Cell-based Functional Assays (e.g., Calcium Flux, cAMP) In_Vitro_Screening->Functional_Assay Data_Analysis Data Analysis (IC50, Ki, EC50 determination) MAO_Assay->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization and Further Studies Data_Analysis->Lead_Optimization

Caption: General experimental workflow for pharmacological characterization.

Conclusion and Future Directions

This compound represents a promising chemical entity within the pharmacologically significant class of phenylpiperazines. While direct experimental data for this specific compound is limited, a comprehensive analysis of its structural analogues strongly suggests a mechanism of action involving the inhibition of MAO-B and modulation of serotonin and α1-adrenergic receptors. The benzyloxy group is a key structural feature that likely contributes to high-affinity interactions with these targets.

Future research should focus on obtaining direct quantitative data for this compound through the experimental protocols detailed in this guide. Such studies are essential to confirm its precise pharmacological profile, including its potency and selectivity for the putative targets. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for evaluating its therapeutic potential in CNS disorders and other relevant disease areas. The versatile phenylpiperazine scaffold also offers ample opportunities for lead optimization to enhance desired activities and mitigate potential off-target effects.

References

An In-depth Technical Guide on the Biological Activity of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a synthetic compound belonging to the N-arylpiperazine class of molecules. While it is primarily utilized as a versatile intermediate in the synthesis of more complex pharmacologically active agents, its structural motifs—the arylpiperazine core and the benzyloxy substituent—suggest a range of potential biological activities.[1] This technical guide consolidates the predicted biological profile of this compound based on the well-documented activities of structurally related compounds. The primary focus is on its potential interactions with central nervous system (CNS) targets, including monoamine oxidase (MAO) enzymes and various neurotransmitter receptors.[1] This document provides a comprehensive overview of its likely mechanisms of action, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The piperazine scaffold is a significant pharmacophore in medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of biological systems.[1][2] Compounds containing the N-arylpiperazine moiety are particularly prevalent in the development of agents for CNS disorders, such as antipsychotics and antidepressants.[1] this compound, while not extensively studied as a standalone agent, represents a key structural template. Its biological potential can be inferred from its two main structural components: the 1-phenylpiperazine core, known to interact with various receptors, and the 4-benzyloxy group, which can influence enzyme inhibition and receptor affinity.[1]

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research into its structural analogs, the primary biological activities of this compound are predicted to involve enzyme inhibition and receptor modulation.

Enzyme Inhibition: Monoamine Oxidase B (MAO-B)

A significant body of research has identified derivatives of 4-(benzyloxy)phenyl as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a crucial enzyme responsible for the degradation of monoamine neurotransmitters, particularly dopamine.[1] The inhibition of MAO-B leads to increased synaptic availability of these neurotransmitters, a mechanism utilized in the treatment of Parkinson's disease and depression.[1] The conformationally flexible benzyloxy group is considered a key feature for this inhibitory activity.[1] It is hypothesized that the benzyloxy group of this compound could confer a high affinity for the MAO-B enzyme.[1]

Receptor Modulation

The N-phenylpiperazine scaffold is a well-established modulator of various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and adrenergic receptors.

N-phenylpiperazine derivatives are known to exhibit significant affinity for several serotonin receptor subtypes.[1] Depending on the specific substitutions, these compounds can act as agonists or antagonists. For instance, a close structural analog, 1-[2-(4-methoxyphenyl)phenyl]piperazine, was identified as a potent 5-HT₇ receptor antagonist.[1] Other analogs have shown high affinity for the 5-HT₁ₐ receptor.[1] Therefore, it is plausible that this compound interacts with one or more 5-HT receptor subtypes, potentially influencing serotonergic neurotransmission.

N-phenylpiperazine derivatives are also recognized as ligands for α-adrenergic receptors.[3] These receptors are involved in the regulation of blood pressure and other physiological processes. The binding of these compounds can be driven by hydrogen bonds and electrostatic forces with key residues in the receptor binding pocket.[3] Functionalized N-phenylpiperazine derivatives have been developed as potent and selective α₁ₐ/α₁D-adrenoceptor antagonists.[4]

Quantitative Data for Structurally Related Compounds

Direct quantitative pharmacological data for this compound is not widely available in the public domain. However, the data from structurally similar compounds provide a valuable benchmark for its potential activity.

Compound Class/AnalogTargetAssay TypeValue (Ki/KB)Reference
1-[2-(4-methoxyphenyl)phenyl]piperazine5-HT₇ ReceptorRadioligand Binding2.6 nM (Ki)[1]
1-[2-(4-methoxyphenyl)phenyl]piperazine5-HT₁ₐ ReceptorRadioligand Binding476 nM (Ki)[1]
Phenylpiperazine-Hydantoin Derivative (Compound 14)α₁-Adrenergic ReceptorsRadioligand Binding11.9 nM (Ki)[5]
LASSBio-772 (A N-phenylpiperazine derivative)α₁ₐ-Adrenergic ReceptorRadioligand Binding0.14 nM (Ki)[4]
LASSBio-772 (A N-phenylpiperazine derivative)α₁B-Adrenergic ReceptorRadioligand Binding5.55 nM (Ki)[4]
LASSBio-772 (A N-phenylpiperazine derivative)α₁D-Adrenergic ReceptorFunctional Assay0.025 nM (KB)[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the biological activity of this compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of the test compound against human MAO-B.

Methodology:

  • Enzyme Preparation: Recombinant human MAO-B is used as the enzyme source.

  • Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine, is selected. The substrate is fluorescent or can be converted to a fluorescent product.

  • Assay Buffer: A phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) is used.

  • Procedure: a. The test compound is serially diluted in the assay buffer. b. The enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C. c. The reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C. e. The reaction is stopped by the addition of a stop solution (e.g., 2N NaOH). f. The fluorescence of the product is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percent inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., 5-HT₁ₐ or α₁-adrenergic receptor).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue (e.g., rat cortex for α₁-receptors).[5] The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes.[5]

  • Radioligand: A specific radiolabeled ligand with high affinity for the receptor is used (e.g., [³H]prazosin for α₁-receptors).

  • Assay Buffer: A buffer appropriate for the receptor is used (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure: a. The test compound is serially diluted. b. In a multi-well plate, the cell membranes, radioligand, and either the test compound, vehicle, or a non-labeled ligand (for non-specific binding determination) are incubated together. c. The incubation is carried out for a specific time at a specific temperature to reach equilibrium. d. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. e. The filters are washed with ice-cold buffer to remove unbound radioligand. f. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

MAO_B_Inhibition cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synaptic_Dopamine Synaptic Dopamine Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binding Signal Signal Transduction Dopamine Dopamine Dopamine->Synaptic_Dopamine

GPCR_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Neurotransmitter (e.g., Serotonin) Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binding Compound 1-[4-(Benzyloxy)phenyl] piperazine HCl Compound->Receptor Antagonism G_protein G-Protein Receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies (Optional) Animal_Model Animal Models of Disease PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Compound_Prep Compound_Prep Primary_Assay Primary_Assay Compound_Prep->Primary_Assay Functional_Assay Functional_Assay Compound_Prep->Functional_Assay Enzyme_Assay Enzyme_Assay Compound_Prep->Enzyme_Assay Data_Analysis Data_Analysis Primary_Assay->Data_Analysis Functional_Assay->Data_Analysis Enzyme_Assay->Data_Analysis SAR SAR Data_Analysis->SAR SAR->Animal_Model Lead Compound

Conclusion

While this compound is primarily a synthetic intermediate, its chemical structure strongly suggests a profile of biological activity consistent with other N-arylpiperazine compounds.[1] The most probable activities include the inhibition of MAO-B and the modulation of serotonin and adrenergic receptors. The quantitative data from analogous compounds indicate that these interactions could occur with high affinity. Further experimental validation, following the protocols outlined in this guide, is necessary to fully elucidate the specific pharmacological profile of this compound. This foundational understanding is critical for researchers and drug development professionals who may use this molecule as a scaffold for designing novel therapeutic agents.

References

Pharmacological Profile of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a synthetic compound belonging to the diverse class of arylpiperazines. While comprehensive pharmacological data for this specific molecule is not extensively published, its structural motifs—the 1-arylpiperazine core and the 4-(benzyloxy)phenyl substituent—are well-characterized pharmacophores present in numerous biologically active agents. This technical guide consolidates available information on structurally related compounds to project a pharmacological profile for this compound. The document outlines its potential as a modulator of central nervous system targets, particularly as a monoamine oxidase B (MAO-B) inhibitor and a ligand for serotonin and dopamine receptors. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of approved drugs targeting the central nervous system (CNS).[1] These compounds are known to interact with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways. The subject of this guide, this compound, combines this privileged scaffold with a benzyloxy moiety at the para position of the phenyl ring. The benzyloxy group is a significant feature in the design of selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[2]

This document serves as an in-depth technical resource, providing a predictive pharmacological profile of this compound based on structure-activity relationships (SAR) derived from closely related analogs. It includes quantitative data from the literature for these analogs, detailed experimental methodologies for key assays, and graphical representations of relevant biological pathways and experimental procedures.

Predicted Pharmacological Profile

Based on its structural components, this compound is predicted to exhibit a multi-target pharmacological profile, primarily affecting the central nervous system. The key predicted activities are inhibition of MAO-B and modulation of serotonin and dopamine receptors.

Monoamine Oxidase B (MAO-B) Inhibition

The 4-(benzyloxy)phenyl group is strongly associated with potent and selective inhibition of MAO-B.[2] MAO-B is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, particularly dopamine.[3] Inhibition of MAO-B increases synaptic dopamine levels, a therapeutic strategy for Parkinson's disease.[4] Structurally similar compounds containing a benzyloxy moiety have demonstrated significant, competitive, and reversible MAO-B inhibition.[5]

Serotonin Receptor Modulation

Arylpiperazine derivatives are well-known ligands for various serotonin (5-HT) receptor subtypes.[6] Depending on the specific substitutions, these compounds can act as agonists or antagonists with varying degrees of affinity and selectivity. High affinity for 5-HT1A receptors is a common feature of this class.[7] Modulation of 5-HT receptors is a key mechanism for many anxiolytic and antidepressant drugs.[6]

Dopamine Receptor Modulation

The arylpiperazine scaffold is also a recognized pharmacophore for dopamine D2-like (D2, D3, D4) receptor ligands.[8][9][10] The interaction is typically characterized by the protonated nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in the receptor's binding pocket.[9] This activity is central to the mechanism of many antipsychotic medications.

Quantitative Data for Structurally Related Compounds

Table 1: MAO-B Inhibitory Activity of Benzyloxy-Containing Compounds

Compound ClassSpecific Compound ExampleTargetActivity (IC50/Ki)Notes
Isatin-based benzyloxybenzaldehyde derivativesISB1 (para-benzyloxy)MAO-BIC50 = 0.124 µM; Ki = 0.055 µMCompetitive and reversible inhibitor.[5]
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivativesCompound 3hMAO-BIC50 = 0.062 µMCompetitive and reversible inhibitor.[11]
Fluorobenzyloxy chalcone derivativesFBZ13MAO-BIC50 = 0.0053 µMPotent and selective inhibitor.[2]

Table 2: Receptor Binding Affinities of Arylpiperazine Derivatives

Compound ClassSpecific Compound ExampleTargetActivity (Ki)Notes
N-Arylpiperazine DerivativesLASSBio-772α1A-Adrenoceptor0.14 nMPotent and selective antagonist.[12]
LASSBio-772α1B-Adrenoceptor5.55 nM
Long-chain ArylpiperazinesCompound 8c5-HT1A Receptor3.77 nMDual 5-HT1A/5-HT7 agonist.[13]
Compound 9b5-HT1A Receptor23.9 nMMulti-target ligand.[14]
Compound 9b5-HT2A Receptor39.4 nM
Compound 9b5-HT7 Receptor45.0 nM
Conformationally Restricted N-arylpiperazinesCompound 5a-fD2/D3 ReceptorsMicromolar affinities[8]

Disclaimer: The data presented in these tables are for structurally related compounds and should be used for illustrative and predictive purposes only. Experimental validation is required to determine the actual pharmacological profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the predicted pharmacological profile of this compound.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against human MAO-B by measuring the production of hydrogen peroxide (H₂O₂).[3][15]

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., kynuramine or benzylamine)[3]

  • Fluorescent Probe (e.g., Amplex Red or similar)[15]

  • Horseradish Peroxidase (HRP)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Selegiline)[3]

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[3]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in MAO-B Assay Buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference with the enzyme activity.

  • Assay Reaction: In a 96-well black microplate, add the following to each well:

    • Test compound or control solution.

    • Recombinant human MAO-B enzyme solution.

    • Include controls: a no-enzyme control, a vehicle control (no inhibitor), and a positive control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and HRP to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.[3]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor using a competitive binding assay.[17][18]

Materials and Reagents:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: e.g., 10 µM Serotonin or WAY-100635.

  • Test compound (this compound) dissolved in a suitable solvent.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates and vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in ice-cold Assay Buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • Serial dilutions of the test compound or vehicle (for total binding) or non-specific binding control.

    • Radioligand ([³H]8-OH-DPAT) at a concentration close to its Kd value.

    • Cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacological profile and evaluation of this compound.

Signaling Pathways

MAO_B_Signaling_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Test_Compound 1-[4-(Benzyloxy)phenyl] piperazine hydrochloride Test_Compound->MAOB Inhibition

Caption: Predicted MAO-B inhibition by the test compound.

GPCR_Signaling_Pathway Ligand Arylpiperazine Ligand Receptor 5-HT/Dopamine Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: General GPCR signaling pathway for arylpiperazines.

Experimental Workflows

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Mix_Reagents Mix Compound and Enzyme in 96-well Plate Prep_Compound->Mix_Reagents Prep_Enzyme Prepare MAO-B Enzyme Solution Prep_Enzyme->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_Substrate Add Substrate/ Probe Mixture Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro MAO-B inhibition assay.

Radioligand_Binding_Workflow cluster_prep_binding Preparation cluster_assay_binding Assay cluster_analysis_binding Data Analysis Prep_Membranes Prepare Receptor Membranes Incubate Incubate all components to reach equilibrium Prep_Membranes->Incubate Prep_Solutions Prepare Compound, Radioligand, and Controls Prep_Solutions->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc_Specific_Binding Calculate Specific Binding Count->Calc_Specific_Binding Plot_Competition_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Competition_Curve Determine_Ki Determine IC50 and Ki Plot_Competition_Curve->Determine_Ki

Caption: Workflow for the radioligand binding assay.

Conclusion

This compound presents a promising scaffold for the development of novel CNS-active agents. Based on the well-documented activities of its core structural components, this compound is predicted to be a multi-target ligand with potential inhibitory effects on MAO-B and modulatory activity at serotonin and dopamine receptors. This profile suggests potential therapeutic applications in neurodegenerative and psychiatric disorders. The experimental protocols and data provided in this guide offer a foundational framework for the empirical investigation and validation of this predicted pharmacological profile. Further in vitro and in vivo studies are essential to fully characterize the affinity, selectivity, efficacy, and pharmacokinetic properties of this compound and to determine its potential as a therapeutic candidate.

References

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and scientific context of this compound (CAS No. 321132-21-2). The information is compiled for use in research and development settings, with a focus on presenting clear, actionable data for professionals in the field.

Chemical Identity and Physical Properties

This compound is a piperazine derivative recognized primarily as a key intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure combines a piperazine ring, a versatile scaffold in medicinal chemistry, with a benzyloxy-phenyl moiety, which protects a phenolic group and is associated with various biological activities.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 321132-21-2[2]
Molecular Formula C₁₇H₂₀N₂O·HCl[2]
Molecular Weight 304.81 g/mol [2]
Melting Point 210 °C[3]

Safety and Hazard Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 2: GHS Hazard Classification

CodeHazard StatementGHS ClassificationSource
H302 Harmful if swallowed.Acute Toxicity, Oral (Category 4)[3]
H315 Causes skin irritation.Skin Irritation (Category 2)[3]
H319 Causes serious eye irritation.Serious Eye Irritation (Category 2A)[3]
H335 May cause respiratory irritation.Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[3]

Table 3: GHS Precautionary Statements

CodePrecautionary StatementCategorySource
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Prevention[3]
P301 + P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Response[3]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.Response[3]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.Response[3]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response[3]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its structural class, 1-arylpiperazines, is well-documented. The following is a representative protocol for the synthesis of a 1-arylpiperazine derivative, based on common established methods.[1][4][5]

Protocol: General Synthesis of 1-Arylpiperazine Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the desired aniline intermediate (1.0 eq) with bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a suitable high-boiling point solvent such as n-butanol or diethylene glycol.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-180 °C, solvent-dependent) and maintain for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified. A common method involves dissolving the residue in an acidic aqueous solution (e.g., 1M HCl), washing with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basifying the aqueous layer (e.g., with 2M NaOH) to precipitate the free base product.

  • Final Isolation: The purified product is collected by filtration, washed with water, and dried under vacuum. The hydrochloride salt can be subsequently formed by treating a solution of the free base in a solvent like isopropanol or ether with a stoichiometric amount of hydrochloric acid.

Visualizations: Synthetic and Biological Pathways

To illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis General Synthesis of 1-Arylpiperazines Aniline Substituted Aniline Crude Crude Product Mixture Aniline->Crude + Cyclization BCEA bis(2-chloroethyl)amine BCEA->Crude + Solvent High-Boiling Solvent (e.g., n-butanol) Solvent->Crude Heat Reflux (120-180°C) Heat->Crude Purification Acid-Base Extraction & Purification Crude->Purification Product 1-Arylpiperazine (Free Base) Purification->Product

A generalized workflow for the synthesis of 1-arylpiperazine compounds.

The 4-(benzyloxy)phenyl moiety present in this compound is found in molecules that act as inhibitors of Monoamine Oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolic degradation of dopamine in the brain. The following diagram illustrates this biological context.

G cluster_pathway Simplified Dopamine Degradation Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Inhibitor Benzyloxy-phenyl Piperazine Derivative (Potential Inhibitor) Inhibitor->MAOB Inhibits

Role of MAO-B in dopamine metabolism and the site of potential inhibition.

References

An In-depth Technical Guide to the Storage and Stability of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and potential stability concerns for 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key intermediate in the synthesis of more complex molecules. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of pharmaceutical stability testing, data from structurally related arylpiperazine and benzyloxy-phenyl compounds, and general guidelines for handling hydrochloride salts.

Chemical and Physical Properties

This compound is a piperazine derivative with the chemical formula C₁₇H₂₁ClN₂O and a molecular weight of approximately 304.82 g/mol .[1] It is typically supplied as a solid for research purposes. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds targeting the central nervous system, among other therapeutic areas.[2] The benzyloxy group serves as a protecting group for the phenolic hydroxyl function, which can be cleaved under specific chemical conditions.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. General recommendations for the storage of similar chemical entities suggest the following conditions.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Controlled Room Temperature (20°C to 25°C; 68°F to 77°F)To minimize the rate of potential thermal degradation. Excursions to 15°C to 30°C (59°F to 86°F) are generally acceptable for short periods.[3][4]
Humidity Store in a dry place.The hydrochloride salt is hygroscopic and can absorb moisture, which may lead to hydrolysis and physical changes.
Light Protect from light. Store in a light-resistant container (e.g., amber vial).Exposure to light, particularly UV radiation, can induce photodegradation of the aromatic and benzylic moieties.[2]
Atmosphere Store in a tightly sealed container.To prevent exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation, respectively.

For long-term storage, it is advisable to store the compound in a well-ventilated, locked-up area accessible only to authorized personnel.[5][6]

Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation

The benzyloxy ether linkage is susceptible to hydrolysis, particularly under acidic or high-temperature aqueous conditions.[9][10] This would lead to the cleavage of the benzyl group, yielding phenol and benzyl alcohol as primary degradation products.[9][10] The piperazine ring itself is generally stable to hydrolysis, although extreme pH and temperature conditions could potentially lead to ring opening.

Oxidative Degradation

The piperazine moiety and the benzylic carbon are potential sites for oxidation. Reaction with atmospheric oxygen or other oxidizing agents could lead to the formation of N-oxides, ring-opened products, or oxidation of the benzylic carbon to a carbonyl group. Color changes in the solid substance upon storage can sometimes be an indicator of oxidative degradation.[2]

Thermal Degradation

At elevated temperatures, piperazine and its derivatives can undergo thermal degradation. Studies on aqueous piperazine have shown that degradation can lead to the formation of products such as N-formylpiperazine and N-(2-aminoethyl)piperazine.[1][11] The benzyloxy group may also be susceptible to thermal cleavage.

Photodegradation

Aromatic compounds and those with benzylic protons can be sensitive to light. Exposure to UV or visible light can lead to the formation of photolytic degradation products. It is crucial to store this compound in light-resistant containers to prevent such degradation.[2]

A proposed degradation pathway based on the chemical structure is visualized below.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis 1-[4-(Benzyloxy)phenyl]piperazine HCl 1-[4-(Benzyloxy)phenyl]piperazine HCl Acid/Base Hydrolysis->1-[4-(Benzyloxy)phenyl]piperazine HCl Oxidation Oxidation Oxidation->1-[4-(Benzyloxy)phenyl]piperazine HCl Heat Heat Heat->1-[4-(Benzyloxy)phenyl]piperazine HCl Light Light Light->1-[4-(Benzyloxy)phenyl]piperazine HCl Phenol Phenol 1-[4-(Benzyloxy)phenyl]piperazine HCl->Phenol Benzyl Alcohol Benzyl Alcohol 1-[4-(Benzyloxy)phenyl]piperazine HCl->Benzyl Alcohol N-Oxides N-Oxides 1-[4-(Benzyloxy)phenyl]piperazine HCl->N-Oxides Ring-Opened Products Ring-Opened Products 1-[4-(Benzyloxy)phenyl]piperazine HCl->Ring-Opened Products Photolytic Products Photolytic Products 1-[4-(Benzyloxy)phenyl]piperazine HCl->Photolytic Products

Potential Degradation Pathways of this compound.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13]

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Evaluation Acid Hydrolysis (e.g., 0.1N HCl) Acid Hydrolysis (e.g., 0.1N HCl) Dissolve in suitable solvent Dissolve in suitable solvent Acid Hydrolysis (e.g., 0.1N HCl)->Dissolve in suitable solvent Base Hydrolysis (e.g., 0.1N NaOH) Base Hydrolysis (e.g., 0.1N NaOH) Base Hydrolysis (e.g., 0.1N NaOH)->Dissolve in suitable solvent Oxidation (e.g., 3% H2O2) Oxidation (e.g., 3% H2O2) Oxidation (e.g., 3% H2O2)->Dissolve in suitable solvent Thermal (e.g., 80°C) Thermal (e.g., 80°C) Thermal (e.g., 80°C)->Dissolve in suitable solvent Photolytic (ICH Q1B) Photolytic (ICH Q1B) Photolytic (ICH Q1B)->Dissolve in suitable solvent HPLC-UV/PDA Analysis HPLC-UV/PDA Analysis Dissolve in suitable solvent->HPLC-UV/PDA Analysis Peak Purity Analysis Peak Purity Analysis HPLC-UV/PDA Analysis->Peak Purity Analysis Mass Balance Calculation Mass Balance Calculation HPLC-UV/PDA Analysis->Mass Balance Calculation Degradant Identification (LC-MS) Degradant Identification (LC-MS) HPLC-UV/PDA Analysis->Degradant Identification (LC-MS)

Forced Degradation Experimental Workflow.
General Protocol for a Stability-Indicating HPLC Method

The following is a generalized protocol for developing a stability-indicating HPLC method for this compound. Method optimization and validation are critical for ensuring reliable results.

Table 2: General HPLC Method Parameters

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., ~240-250 nm, to be determined experimentally)
Column Temperature 30°C
Injection Volume 10 µL

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the solution under the same conditions as the acid hydrolysis. At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. At defined time points, withdraw samples and dilute for analysis.

  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat it in an oven (e.g., at 80°C). Also, expose the solid compound to the same temperature. At defined time points, withdraw the solution or dissolve the solid sample and dilute for analysis.[2]

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][14] A control sample should be kept in the dark. After the exposure period, prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed stability-indicating HPLC method.

Summary and Recommendations

This compound is a valuable research chemical and synthetic intermediate. To ensure its quality and integrity, it is imperative to adhere to proper storage and handling procedures. The compound should be stored at controlled room temperature, protected from light and moisture, in a tightly sealed container.

The primary potential degradation pathways include hydrolysis of the benzyloxy ether linkage, oxidation of the piperazine ring and benzylic carbon, thermal degradation, and photolysis. A validated stability-indicating HPLC method is the recommended analytical tool for assessing the stability of this compound and for the separation and quantification of any potential degradation products.

For critical applications, it is highly recommended that researchers perform their own stability assessments under their specific experimental and storage conditions to ensure the material is suitable for its intended use.

References

The Therapeutic Potential of Phenylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its unique physicochemical properties allow for interaction with a wide range of biological targets, leading to diverse therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic applications of phenylpiperazine derivatives, focusing on their pharmacological activities, mechanisms of action, and relevant experimental data.

Overview of Therapeutic Applications

Phenylpiperazine derivatives have been extensively explored for their therapeutic potential across a spectrum of diseases, primarily targeting the central nervous system (CNS), but also showing promise in oncology and other areas. Their ability to modulate key neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways, underpins many of their pharmacological effects.

Data Summary of In Vitro and In Vivo Studies

The following tables summarize key quantitative data from preclinical studies of various phenylpiperazine derivatives, highlighting their binding affinities, functional activities, and cytotoxic effects.

Receptor Binding Affinities and Functional Activities

Phenylpiperazine derivatives are well-known for their interaction with various G-protein coupled receptors (GPCRs). The tables below present binding affinity (Kᵢ) and functional activity (IC₅₀/EC₅₀) data for representative compounds at serotonin, dopamine, and adrenergic receptors.

Table 1: Serotonin Receptor Binding and Functional Data for Phenylpiperazine Derivatives

Compound5-HT₁ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)5-HT₂C Receptor Kᵢ (nM)5-HT₇ Receptor Kᵢ (nM)SERT Kᵢ (nM)Reference
HBK-10 -----[1]
EP-42 24.5----[2]
EP-50 -109.1---[2]
Compound 9 -----[3]
Compound 12 -----[3]
Compound 13 -----[3]
Compound 14 -----[3]
Lu AA21004 15--191.6[4]
Coumarin Derivative 1a -----[5]
Coumarin Derivative 3a -----[5]
Coumarin Derivative 4a -----[5]
Coumarin Derivative 5a -----[5]
Coumarin Derivative 5b -----[5]

Table 2: Dopamine Receptor Binding Data for Phenylpiperazine Derivatives

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)Reference
Coumarin Derivative (unspecified) nanomolar rangenanomolar range[6]

Table 3: Adrenergic Receptor Binding Data for Phenylpiperazine Derivatives

Compoundα₁-Adrenoceptor Kᵢ (nM)Reference
Hydantoin Derivative 19a 4.7[2]
Anticancer Activity

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents. Table 4 summarizes the cytotoxic activity (IC₅₀) of several compounds against various cancer cell lines.

Table 4: Anticancer IC₅₀ Values of Phenylpiperazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Thiouracil amide derivative MCF718.23 - 100[7]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivative MCF7, BT20, T47D, CAMA-10.31 - 120.52[7]
Hybrid quinoline-isatin derivative MDA-MB468, MCF710.34 - 66.78[7]
Compound 3p A549nanomolar range[8]
BS130 MCF7More potent than Doxorubicin[9]
BS230 MCF7More potent than Doxorubicin[9]
BS230 MCF10A (non-cancerous)Less toxic than Doxorubicin[10]

Key Signaling Pathways

The therapeutic effects of phenylpiperazine derivatives are often mediated through their interaction with specific receptor signaling pathways. The following diagrams, generated using Graphviz, illustrate the canonical signaling cascades for serotonin, dopamine, and α₁-adrenergic receptors.

Serotonin_Signaling cluster_receptor 5-HT Receptor Subtypes cluster_effector Downstream Effectors cluster_second_messenger Second Messengers 5HT1 5-HT1 (Gi/o) AC_inhibit Adenylate Cyclase (Inhibition) 5HT1->AC_inhibit 5HT2 5-HT2 (Gq/11) PLC_activate Phospholipase C (Activation) 5HT2->PLC_activate 5HT4_6_7 5-HT4/6/7 (Gs) AC_activate Adenylate Cyclase (Activation) 5HT4_6_7->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG cAMP_increase ↑ cAMP AC_activate->cAMP_increase Cellular Response Cellular Response cAMP_decrease->Cellular Response IP3_DAG->Cellular Response cAMP_increase->Cellular Response Phenylpiperazine Phenylpiperazine Phenylpiperazine->5HT1 Phenylpiperazine->5HT2 Phenylpiperazine->5HT4_6_7

Caption: Serotonin Receptor Signaling Pathways.

Dopamine_Signaling cluster_receptor Dopamine Receptor Subtypes cluster_effector Downstream Effectors cluster_second_messenger Second Messengers D1_like D1-like (D1, D5) (Gs) AC_activate Adenylate Cyclase (Activation) D1_like->AC_activate D2_like D2-like (D2, D3, D4) (Gi/o) AC_inhibit Adenylate Cyclase (Inhibition) D2_like->AC_inhibit cAMP_increase ↑ cAMP AC_activate->cAMP_increase cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA Activation PKA Activation cAMP_increase->PKA Activation PKA Inhibition PKA Inhibition cAMP_decrease->PKA Inhibition Phenylpiperazine Phenylpiperazine Phenylpiperazine->D1_like Phenylpiperazine->D2_like Cellular Response Cellular Response PKA Activation->Cellular Response PKA Inhibition->Cellular Response

Caption: Dopamine Receptor Signaling Pathways.

Alpha1_Adrenergic_Signaling cluster_receptor α1-Adrenergic Receptor cluster_effector Downstream Effector cluster_second_messenger Second Messengers Alpha1 α1 (Gq/11) PLC_activate Phospholipase C (Activation) Alpha1->PLC_activate IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Ca_increase Ca_increase IP3_DAG->Ca_increase ↑ Intracellular Ca²⁺ PKC_activate PKC_activate IP3_DAG->PKC_activate PKC Activation Phenylpiperazine Phenylpiperazine Phenylpiperazine->Alpha1 Cellular Response Cellular Response Ca_increase->Cellular Response PKC_activate->Cellular Response

Caption: α₁-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the therapeutic potential of phenylpiperazine derivatives.

In Vitro Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁-adrenoceptors).

  • Test compound (phenylpiperazine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kₔ), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Objective: To assess the cytotoxic effect of a compound on cultured cells.[11][12][13][14][15]

Materials:

  • Cultured cells (e.g., cancer cell lines or normal cell lines).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Test compound (phenylpiperazine derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.

In Vivo Assays

Objective: To evaluate the antidepressant-like activity of a compound.[11][12][14][15]

Materials:

  • Male mice.

  • Test compound (phenylpiperazine derivative) and vehicle.

  • A cylindrical, transparent container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

  • Stopwatch.

Procedure:

  • Administer the test compound or vehicle to the mice at a specific time before the test (e.g., 30-60 minutes).

  • Individually place each mouse into the cylinder of water for a 6-minute session.

  • Record the entire session using a video camera.

  • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Objective: To assess the anxiolytic-like activity of a compound.[1][3][13][16]

Materials:

  • Male mice.

  • Test compound (phenylpiperazine derivative) and vehicle.

  • An elevated plus-shaped maze with two open arms and two closed arms.

  • Video tracking software.

Procedure:

  • Administer the test compound or vehicle to the mice at a specific time before the test (e.g., 30 minutes).

  • Place each mouse individually in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for a 5-minute period.

  • Record the behavior of the mouse using a video camera and tracking software.

  • The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms.

  • An increase in these parameters in the compound-treated group compared to the vehicle-treated group suggests an anxiolytic-like effect.

Clinical Trial Data

While extensive preclinical data exists for a wide range of phenylpiperazine derivatives, publicly available, peer-reviewed clinical trial data is more limited. One notable example is Brilaroxazine (RP5063) , a phenylpiperazine derivative with a unique pharmacological profile against key serotonin and dopamine receptors.

A Phase 2 clinical trial of brilaroxazine in patients with acute schizophrenia or schizoaffective disorder showed promising results.[17] The trial met its primary endpoint, demonstrating a statistically significant reduction in the total Positive and Negative Syndrome Scale (PANSS) score compared to placebo.[17] Notably, the drug was well-tolerated, with no significant metabolic side effects, endocrine disturbances, or increase in suicidal ideation compared to placebo.[17]

Conclusion

The phenylpiperazine scaffold continues to be a rich source of novel therapeutic agents with diverse pharmacological activities. The data presented in this guide highlight the significant potential of phenylpiperazine derivatives in the treatment of CNS disorders, cancer, and potentially other conditions. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further research, particularly well-controlled clinical trials, will be crucial to fully elucidate the therapeutic utility of this important class of compounds.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds. From their early investigation as potential antidepressants to their notorious emergence as recreational substances, and their more recent exploration as anticancer, antiviral, and neuroprotective agents, the versatility of the benzylpiperazine core is undeniable. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of benzylpiperazine derivatives. By systematically examining how structural modifications influence their interaction with various biological targets, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this remarkable chemical entity.

The pharmacological profile of benzylpiperazine derivatives is profoundly influenced by the nature and position of substituents on both the benzyl and piperazine rings. These modifications dictate the compounds' affinity and selectivity for a range of molecular targets, including monoamine transporters (for serotonin, dopamine, and norepinephrine), G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] This guide will delve into the quantitative aspects of these interactions, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways involved, offering a holistic understanding of the SAR of this important class of molecules.

Structure-Activity Relationships of Benzylpiperazine Derivatives

The biological activity of benzylpiperazine derivatives is a complex interplay of steric, electronic, and lipophilic properties conferred by their substituents. Understanding these relationships is crucial for the rational design of compounds with desired pharmacological profiles.

Anticancer Activity

Benzylpiperazine derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5] The SAR in this context often revolves around substitutions that enhance binding to specific anti-apoptotic proteins or other cancer-related targets.

A series of benzylpiperazine derivatives were designed as inhibitors of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, such as Mcl-1.[3] The substitution pattern on the benzyl ring was found to be critical for both potency and selectivity.

Table 1: Anticancer Activity of Benzylpiperazine Derivatives

Compound IDModificationsTargetAssayIC50 / Ki (µM)Cell LineReference
Compound 6p (3,4-dichlorobenzyl)piperazinyl alepterolic acidApoptosis InductionCytotoxicity Assay8.31MCF-7[4]
Compound 18 2-Benzoylbenzofuran with piperazine linker and electron-donating substituent on phenyl ringApoptosis InductionMTT AssayNot specified, but potentA549[5]
Compound 23 Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazineAntiproliferativeNCI-60 Screen1.00 (GI50)MDA-MB-468[6]
Compound 25 Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazineAntiproliferativeNCI-60 Screen1.35 (GI50)HOP-92[6]
Lead Compound Phenyl ring at 4-position of piperazineAndrogen Receptor AntagonistCytotoxicity Assay3.67LNCaP[7]
Unnamed De novo designed benzylpiperazine derivativesMcl-1Binding Affinity0.18 (Ki)-[3]
Neurological and Psychoactive Properties

The initial interest in benzylpiperazine derivatives stemmed from their effects on the central nervous system (CNS). These compounds are known to interact with monoamine systems, including serotonin (5-HT) and dopamine (DA) receptors and transporters, leading to a range of effects from stimulant to hallucinogenic.[1][2][8][9]

Benzylpiperazine derivatives have been identified as potent ligands for sigma receptors, particularly the σ1 subtype, which is implicated in nociception and neuroprotection.[10][11] The SAR for σ1 receptor affinity is sensitive to the nature of the substituents on both the benzyl ring and the piperazine nitrogen.

Table 2: Sigma-1 (σ1) Receptor Binding Affinity of Benzylpiperazine Derivatives

Compound IDModificationsKi (nM) for σ1Ki (nM) for σ2Selectivity (Ki σ2/Ki σ1)Reference
Compound 15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61418886[10][11]
Compound 8 (Lead) ---432[10][11]
Compound 24 Additional H-bond donor in secondary hydrophobic domain--423[10][11]

The psychoactive effects of many benzylpiperazine derivatives are attributed to their ability to modulate dopamine and serotonin neurotransmission.[1][2][8] This is often achieved through inhibition of reuptake transporters or direct interaction with receptors.

Table 3: Activity of Benzylpiperazine Derivatives at Monoamine Targets

CompoundTargetEC50 (nM) for ReleaseReference
1-Benzylpiperazine (BZP) DAT175[8]
NET62[8]
SERT6050[8]
d-amphetamine (for comparison) DAT25[8]
NET7[8]
SERT1765[8]
d-methamphetamine (for comparison) DAT25[8]
NET12[8]
SERT736[8]
Antiviral Activity

Recent studies have highlighted the potential of benzylpiperazine derivatives as antiviral agents, particularly against influenza A virus.[12] The SAR in this area focuses on modifications that enhance the inhibition of viral entry or replication.

Table 4: Anti-Influenza A Virus Activity of Benzylpiperazine Derivatives

Compound IDModificationsTargetIC50 (µM)Cytotoxicity (CC50, µM)Reference
(R)-2c Modification of piperazine and phenyl rings of JNJ4796Hemagglutinin0.03-0.06>200[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzylpiperazine derivatives.

Synthesis of Benzylpiperazine Derivatives

General Procedure for the Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives (e.g., Compound 15) [10]

  • To a stirred solution of the appropriate carboxylic acid (1.0 equiv) in dry dichloromethane (DCM) (6 mL) at room temperature, add 1,1'-carbonyldiimidazole (1.0 equiv).

  • Once gas evolution ceases, cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add a solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry DCM (6 mL) dropwise to the reaction mixture.

  • Stir the reaction for 30 minutes at 0 °C and then for 1-2 hours at room temperature.

  • Wash the mixture with 10% aqueous NaCl solution (4 x 10 mL) and water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Carboxylic Acid Carboxylic Acid Activation Activation with CDI in DCM Carboxylic Acid->Activation CDI 1,1'-Carbonyldiimidazole CDI->Activation Benzylpiperazine 1-(4-methoxybenzyl)piperazine Coupling Coupling with Benzylpiperazine at 0°C to RT Benzylpiperazine->Coupling Activation->Coupling Workup Aqueous Workup (NaCl, H2O) Coupling->Workup Purification Flash Chromatography Workup->Purification Final Product Target Benzylpiperazine Derivative Purification->Final Product

Caption: Synthesis workflow for benzylpiperazine derivatives.

In Vitro Assays
  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in the same buffer.

  • Assay: In a 96-well plate, combine the membrane homogenate, the radioligand ([³H]-pentazocine), and varying concentrations of the test compound in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzylpiperazine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Cell Plating: A panel of 60 different human tumor cell lines are plated in 96-well plates.

  • Drug Addition: After 24 hours, the test compound is added at five 10-fold dilutions.

  • Incubation: The plates are incubated for 48 hours.

  • Cell Staining: The cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB).

  • Absorbance Measurement: The absorbance is measured at 515 nm.

  • Data Analysis: Dose-response curves are generated, and the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) are calculated.

  • Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in a 6-well plate.

  • Virus Infection: Infect the cells with influenza virus in the presence of varying concentrations of the test compound.

  • Agarose Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose and the test compound.

  • Incubation: Incubate the plates for 2-3 days until viral plaques are visible.

  • Plaque Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis Cell Culture Cell Culture Treatment Cell Treatment with Compound Cell Culture->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Assay Specific Step e.g., Add MTT, Lyse Cells, etc. Incubation->Assay Specific Step Measurement e.g., Absorbance, Fluorescence, Radioactivity Assay Specific Step->Measurement Data Processing Data Processing Measurement->Data Processing IC50/Ki Calculation IC50/Ki Calculation Data Processing->IC50/Ki Calculation

Caption: General workflow for in vitro assays.

In Vivo Assays
  • Acclimation: Acclimate mice to the observation chambers.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of the mouse's hind paw.

  • Observation: Observe the animal's behavior for a set period (e.g., 30-60 minutes), recording the time spent licking or biting the injected paw.

  • Data Analysis: Analyze the data in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain). Compare the response of the treated group to a vehicle control group.

  • Acclimation: Place mice individually into locomotor activity chambers and allow them to acclimate.

  • Compound Administration: Administer the test compound or vehicle control.

  • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a specified duration.

  • Data Analysis: Analyze the data in time bins to assess the time course of the drug's effect. Compare the total activity of the treated group to the control group.

Signaling Pathways Modulated by Benzylpiperazine Derivatives

The diverse pharmacological effects of benzylpiperazine derivatives are a consequence of their ability to modulate various intracellular signaling pathways.

Monoaminergic Neurotransmission

Many benzylpiperazine derivatives exert their effects by altering the levels of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) in the synaptic cleft.[13] This can occur through several mechanisms:

  • Reuptake Inhibition: Blocking the reuptake of neurotransmitters from the synapse by inhibiting their respective transporters (DAT, SERT, NET).[8]

  • Release Promotion: Inducing the release of neurotransmitters from presynaptic terminals.[8]

  • Receptor Agonism/Antagonism: Directly binding to and activating or blocking postsynaptic receptors.[8]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine/Serotonin Synthesis Dopamine/Serotonin Synthesis Vesicular Storage Vesicular Storage Dopamine/Serotonin Synthesis->Vesicular Storage Release Release Vesicular Storage->Release Dopamine/Serotonin Receptors D1/D2 or 5-HT Receptors Release->Dopamine/Serotonin Receptors Synaptic Cleft Reuptake Transporter DAT/SERT Second Messengers cAMP / IP3/DAG Dopamine/Serotonin Receptors->Second Messengers Downstream Signaling PKA / PKC Activation Second Messengers->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response BZP Derivative BZP Derivative BZP Derivative->Release Promotion BZP Derivative->Reuptake Transporter Inhibition BZP Derivative->Dopamine/Serotonin Receptors Agonism/ Antagonism

Caption: Modulation of monoaminergic signaling by benzylpiperazines.

Apoptosis Signaling

In the context of cancer, benzylpiperazine derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway.[4] This often involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, these compounds can lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3]

G BZP Derivative BZP Derivative Anti-apoptotic (Bcl-2, Mcl-1) Anti-apoptotic (Bcl-2, Mcl-1) BZP Derivative->Anti-apoptotic (Bcl-2, Mcl-1) Inhibition Pro-apoptotic (Bax, Bak) Pro-apoptotic (Bax, Bak) Anti-apoptotic (Bcl-2, Mcl-1)->Pro-apoptotic (Bax, Bak) Inhibits Mitochondrion Mitochondrion Pro-apoptotic (Bax, Bak)->Mitochondrion Permeabilizes Membrane Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Modulation of sigma-1 receptor signaling.

Conclusion

The structure-activity relationship of benzylpiperazine derivatives is a rich and multifaceted field of study, with implications for a wide range of therapeutic areas. The versatility of the benzylpiperazine scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications. As demonstrated in this guide, subtle changes to the substitution patterns on the benzyl and piperazine rings can profoundly impact a compound's affinity and selectivity for its biological targets, leading to diverse activities, including anticancer, neuroprotective, and antiviral effects.

The continued exploration of the SAR of benzylpiperazine derivatives, guided by the experimental protocols and an understanding of the signaling pathways outlined herein, holds great promise for the development of novel and effective therapeutic agents. The data and methodologies presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical class. As our understanding of the intricate interplay between chemical structure and biological function deepens, so too will our ability to design the next generation of benzylpiperazine-based medicines.

References

A Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of 1-[4-(Benzyloxy)phenyl]piperazine free base and its hydrochloride salt. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the selection and handling of these chemical forms.

Introduction

1-[4-(Benzyloxy)phenyl]piperazine is a key synthetic intermediate in the development of various biologically active molecules.[1] The piperazine scaffold is a prevalent feature in many drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[1] The choice between using the free base or a salt form, such as the hydrochloride salt, is a critical decision in the drug development process, as it significantly impacts the compound's physicochemical properties, bioavailability, and stability. This guide will delve into a technical comparison of these two forms.

Physicochemical Properties

The conversion of a free base to a salt form is a common strategy to enhance aqueous solubility and stability. The hydrochloride salt of 1-[4-(Benzyloxy)phenyl]piperazine is expected to exhibit improved aqueous solubility compared to its free base, a critical factor for in vitro biological assays and potential formulation development.

Table 1: General and Physicochemical Properties

Property1-[4-(Benzyloxy)phenyl]piperazine Free Base1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride Salt
Molecular Formula C₁₇H₂₀N₂OC₁₇H₂₀N₂O · HCl
Molecular Weight 268.35 g/mol [1]304.81 g/mol [2]
CAS Number 144881-52-7[1]321132-21-2[2]
Appearance Likely a solidCrystalline solid
Melting Point Not specified~210 °C[3]

Table 2: Predicted and Comparative Properties

Property1-[4-(Benzyloxy)phenyl]piperazine Free BaseThis compound SaltRationale for Comparison
Aqueous Solubility Expected to be lowExpected to be higher than the free baseSalt formation with a strong acid like HCl typically increases the polarity and aqueous solubility of basic compounds. For many piperazine derivatives, the hydrochloride salt is more water-soluble.
pKa Not specified; piperazine has pKa values of 9.73 and 5.35[4]Not specifiedThe pKa of the conjugate acid of the free base will determine the pH at which it ionizes. The hydrochloride salt is the ionized form.
Stability Generally less stable, can absorb CO₂ from the air[5]Generally more stable than the free base[6][7]Salts are typically more crystalline and less prone to degradation, particularly oxidation and reaction with atmospheric components.
Hygroscopicity Potentially hygroscopicMay be less hygroscopic than the free base, though this can vary.The crystalline nature of salts can reduce hygroscopicity compared to the amorphous or less crystalline free base.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of both the free base and hydrochloride salt forms.

Salt Formation: Synthesis of this compound

A common method for the synthesis of the hydrochloride salt involves dissolving the free base in a suitable organic solvent and treating it with hydrochloric acid.

  • Procedure:

    • Dissolve 1-[4-(Benzyloxy)phenyl]piperazine free base in a suitable solvent such as absolute ethanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or gaseous HCl) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under a vacuum.

Determination of Aqueous Solubility

The equilibrium solubility of both forms can be determined using the shake-flask method.

  • Procedure:

    • Add an excess amount of the compound (either free base or hydrochloride salt) to a known volume of purified water in a sealed container.

    • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After reaching equilibrium, filter the suspension to remove the undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination

The melting point is a key indicator of purity and can be determined using a standard melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered dry sample into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the onset of melting to the point where the entire sample becomes a liquid.

pKa Determination by Potentiometric Titration

The pKa of the piperazine nitrogens can be determined by potentiometric titration.

  • Procedure:

    • Accurately weigh and dissolve a sample of the 1-[4-(Benzyloxy)phenyl]piperazine free base in a suitable solvent (e.g., water or a water/alcohol mixture).

    • Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve.

Stability Assessment

A comparative stability study can be performed under accelerated conditions.

  • Procedure:

    • Store samples of both the free base and the hydrochloride salt under controlled, accelerated stability conditions (e.g., 40 °C / 75% relative humidity).

    • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for purity and degradation products using a stability-indicating HPLC method.

    • Compare the degradation profiles of the two forms over time.

Mandatory Visualizations

Workflow for Salt Formation and Characterization

G cluster_synthesis Salt Formation cluster_characterization Physicochemical Characterization free_base 1-[4-(Benzyloxy)phenyl]piperazine Free Base dissolve Dissolve in Organic Solvent free_base->dissolve pka pKa Determination (Potentiometric Titration) free_base->pka stability Stability Study (Accelerated Conditions) free_base->stability add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry hcl_salt 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride Salt filter_dry->hcl_salt solubility Solubility Assay (Shake-Flask) hcl_salt->solubility melting_point Melting Point Determination hcl_salt->melting_point hcl_salt->stability

Caption: Workflow for the synthesis and characterization of the hydrochloride salt.

Hypothetical Signaling Pathway Involvement

Given that phenylpiperazine derivatives often interact with serotonergic and dopaminergic systems, a hypothetical signaling pathway is presented below.[1]

G compound Phenylpiperazine Derivative receptor Serotonin Receptor (e.g., 5-HT₁ₐ) compound->receptor Binds g_protein G-protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka_protein Protein Kinase A (PKA) camp->pka_protein Reduces Activation downstream Downstream Cellular Effects pka_protein->downstream Modulates

References

Methodological & Application

Synthesis Protocol for 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride, a valuable intermediate in medicinal chemistry. The synthesis employs a modern and efficient palladium-catalyzed Buchwald-Hartwig amination for the key C-N bond formation, followed by deprotection and salt formation. This protocol is designed to be a reliable guide for researchers in academic and industrial settings, offering a clear pathway to this important building block.

Introduction

The 1-arylpiperazine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents targeting a wide range of conditions, including those affecting the central nervous system (CNS), as well as anticancer, antihistaminic, and anti-inflammatory agents.[1] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex and biologically active molecules due to its protected phenolic group and a reactive secondary amine on the piperazine ring.[1] The synthetic route detailed herein utilizes a Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, known for its broad substrate scope and functional group tolerance.[2][3]

Synthesis Pathway

The synthesis of this compound is accomplished in two main steps:

  • Step 1: Buchwald-Hartwig Amination: Coupling of 1-Boc-piperazine with 1-(benzyloxy)-4-iodobenzene using a palladium catalyst to form N-Boc-1-[4-(benzyloxy)phenyl]piperazine.

  • Step 2: Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group with hydrochloric acid in dioxane to yield the final hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of N-Boc-1-[4-(benzyloxy)phenyl]piperazine

Materials:

  • 1-(Benzyloxy)-4-iodobenzene

  • 1-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 1-(benzyloxy)-4-iodobenzene (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) in anhydrous toluene.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene to the reaction mixture to achieve a suitable concentration (approximately 0.1 M).

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-Boc-1-[4-(benzyloxy)phenyl]piperazine as a solid.

Step 2: Synthesis of this compound

Materials:

  • N-Boc-1-[4-(benzyloxy)phenyl]piperazine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Methanol

Procedure:

  • Dissolve the N-Boc-1-[4-(benzyloxy)phenyl]piperazine (1.0 equiv.) obtained from Step 1 in a minimal amount of methanol in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt of the deprotected piperazine will often precipitate out of the solution.[4] Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Data Presentation

ParameterStep 1: N-Boc-1-[4-(benzyloxy)phenyl]piperazineStep 2: this compound
Molecular Formula C₂₂H₂₈N₂O₃C₁₇H₂₁ClN₂O
Molecular Weight 384.48 g/mol 304.82 g/mol [5]
Typical Yield 85-95%90-98%
Appearance White to off-white solidWhite to off-white crystalline solid
Purity (by HPLC) >98%>99%
Melting Point Not typically reported~230-235 °C (decomposes)
¹H NMR Consistent with structureConsistent with structure
LC-MS (m/z) [M+H]⁺ = 385.2[M+H]⁺ (free base) = 269.2

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Deprotection and Salt Formation reagents1 1-(Benzyloxy)-4-iodobenzene 1-Boc-piperazine NaO-t-Bu reaction1 Reaction at 100°C (12-18h) reagents1->reaction1 catalyst Pd(OAc)₂ / XPhos catalyst->reaction1 solvent1 Anhydrous Toluene solvent1->reaction1 workup1 Work-up (Extraction, Drying) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 N-Boc-1-[4-(benzyloxy)phenyl]piperazine purification1->product1 reaction2 Reaction at RT (2-4h) product1->reaction2 reagents2 4M HCl in Dioxane reagents2->reaction2 solvent2 Methanol solvent2->reaction2 precipitation Precipitation with Diethyl Ether reaction2->precipitation filtration Filtration and Washing precipitation->filtration product2 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride filtration->product2

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Buchwald-Hartwig Amination in N-Aryl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and biologically active molecules targeting a wide array of conditions, including depression, anxiety, and cancer.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the efficient construction of the crucial C-N bond in these structures.[1][2] This methodology offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope.[2][3]

These application notes provide a detailed overview and experimental protocols for the synthesis of N-aryl piperazines via the Buchwald-Hartwig amination, a key transformation in modern drug discovery.[4][5]

General Reaction Scheme

The Buchwald-Hartwig amination for N-aryl piperazine synthesis involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with piperazine or a protected piperazine derivative. The success of this transformation is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often critical for achieving high yields, especially with less reactive aryl chlorides.[1]

G cluster_reactants Reactants cluster_products Products ArylX Aryl Halide/Pseudohalide (Ar-X) Catalyst Pd Catalyst + Ligand + Base ArylX->Catalyst Piperazine Piperazine Derivative Piperazine->Catalyst NArylPiperazine N-Aryl Piperazine HX Byproducts (H-X, Base-H⁺ X⁻) Catalyst->NArylPiperazine Catalyst->HX

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides, showcasing the impact of different catalysts, ligands, and reaction conditions on the yield.

Table 1: Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1.5)XantPhos (3.0)NaO-t-BuToluene1001896
4-BromoanisolePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃Toluene1002490
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.0)RuPhos (2.0)K₃PO₄Dioxane1101292
2-BromopyridinePd(OAc)₂ (2.5)DavePhos (5.0)NaO-t-BuTHF801685

Table 2: Coupling of Piperazine with Aryl Chlorides

| Aryl Chloride | Pd Pre-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorotoluene | G3-XPhos (2.0) | XPhos | NaO-t-Bu | Toluene | 100 | 10 | 97 | | 1-Chloro-4-methoxybenzene | G2-SPhos (2.0) | SPhos | K₃PO₄ | Dioxane | 110 | 15 | 91 | | 2-Chlorotoluene | G4-BrettPhos (1.5) | BrettPhos | LHMDS | Toluene | 100 | 10 | 95 | | 4-Chloro-N,N-dimethylaniline | G3-XPhos (2.0) | XPhos | NaO-t-Bu | Toluene | 100 | 10 | 93 |

Data compiled from representative literature procedures.[1][3] Yields are for the isolated product.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[2][6]

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Ar-Pd(II)(X)Lₙ Pd0->OxAdd Ar-X AmineCoord Amine Coordination [Ar-Pd(II)(Amine)Lₙ]⁺X⁻ OxAdd->AmineCoord Amine Deprotonation Deprotonation Ar-Pd(II)(Amido)Lₙ AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Release Product Ar-Amine RedElim->Product

Caption: A simplified representation of the palladium-catalyzed cycle.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines. These should be adapted based on the specific substrates and desired scale.

Protocol 1: General Procedure for N-Boc-piperazine Arylation

This protocol is suitable for the coupling of N-Boc-piperazine with various aryl halides.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4–2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Protocol 2: Rapid, Aerobic Protocol for Unprotected Piperazine

This protocol is a more environmentally friendly approach using unprotected piperazine, often with shorter reaction times.[3]

Materials:

  • Aryl chloride (1.0 equiv)

  • Piperazine (2.0-5.0 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos) (1-2 mol%)

  • Base (e.g., NaO-t-Bu) (2.0 equiv)

  • Solvent (e.g., Toluene or neat piperazine)

Procedure:

  • To a vial, add the aryl chloride, piperazine, base, and palladium pre-catalyst.

  • If using a solvent, add it to the vial. For solvent-free conditions, piperazine itself acts as the solvent.

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the mono-arylated piperazine. Note that bis-arylated product can be a side product.

Experimental Workflow

The following diagram illustrates the key steps in a typical experimental protocol for the Buchwald-Hartwig amination.

Workflow start Start setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) start->setup reaction Heating and Stirring (Monitor Progress) setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A flowchart illustrating the key steps in the experimental protocol.

Conclusion

The Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of N-aryl piperazines, which are crucial components in numerous pharmaceuticals.[1][4] The choice of catalyst, ligand, base, and reaction conditions can be tailored to accommodate a wide range of aryl halides and piperazine derivatives, making it an indispensable tool for medicinal chemists and drug development professionals. The development of rapid and aerobic protocols further enhances the practical utility of this reaction.[3]

References

Application Note: HPLC Analysis of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a chemical intermediate used in the synthesis of various pharmacologically active molecules. Ensuring the purity and quality of this intermediate is crucial for the integrity of the final active pharmaceutical ingredient (API). This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. The described method is based on established principles for the analysis of similar arylpiperazine derivatives and provides a robust starting point for method development and validation in a quality control setting.[1]

The principle of this method relies on the separation of this compound from its potential process-related impurities and degradation products using a C18 stationary phase.[1] The separation is achieved through the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase.[1] A UV detector is employed for the detection and quantification of the separated components.[1]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Materials:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Reagent grade).

    • Orthophosphoric acid (Analytical Reagent grade).

    • Water (HPLC grade or equivalent, e.g., Milli-Q®).

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.[1]

  • Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.[1]

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.[1]

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[1]

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm (or wavelength of maximum absorbance)[1]
Injection Volume 10 µL[1]
Run Time Approximately 20 minutes
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (blank) to ensure that there are no interfering peaks at the retention time of the analyte.

  • Standard Injection: Inject the standard solution to determine the retention time and system suitability parameters (e.g., peak area, tailing factor, theoretical plates).

  • Sample Injection: Inject the prepared sample solution to be analyzed.

  • Data Analysis: The purity of the sample is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents hypothetical data from the HPLC analysis of a this compound sample to illustrate the data output.

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
13.5415,2340.12
25.8912,876,54399.72
38.128,9760.07
410.4511,6340.09
Total 12,912,387 100.00

Based on this hypothetical data, the purity of the analyzed sample is 99.72%.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Solution Preparation std_prep Standard Solution (100 µg/mL) prep->std_prep smp_prep Sample Solution (100 µg/mL) prep->smp_prep hplc HPLC System std_prep->hplc smp_prep->hplc equilibration System Equilibration hplc->equilibration injection Injection Sequence (Blank, Standard, Sample) equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing detection->data report Purity Calculation & Report data->report

Caption: Workflow for HPLC Purity Analysis.

References

Application Notes and Protocols for the Characterization of Piperazine Derivatives by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and quantification of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives are a class of compounds with a wide range of pharmacological activities, and their accurate characterization is crucial in pharmaceutical research, clinical toxicology, and forensic analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is a widely used method for the analysis of piperazine derivatives due to its high chromatographic resolution and the specific structural information provided by mass spectrometry.[1][2] Many piperazine derivatives are psychoactive substances and are often encountered as designer drugs, making their detection in various samples critical.[3] This protocol outlines the procedures for sample preparation, derivatization, and GC-MS analysis of piperazine derivatives.

Experimental Protocols

Sample Preparation

The method of sample preparation is dependent on the sample matrix. The following are general procedures for common sample types.

2.1.1. Solid Samples (e.g., Powders, Tablets)

  • Accurately weigh approximately 10 mg of the homogenized solid sample.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex the mixture for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a clean vial.

  • The sample is now ready for derivatization or direct GC-MS analysis.[1]

2.1.2. Biological Samples (e.g., Plasma, Urine)

A validated method for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma and urine involves the following steps[4][5]:

  • Protein Precipitation (for plasma): Add methanol to the plasma sample in a 1:1 ratio. Vortex for 30 seconds and then centrifuge at 1,600 g for 15 minutes at 4 °C. Collect the supernatant.[5]

  • Enzymatic Hydrolysis: To 500 µL of the sample (supernatant for plasma, or urine), add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate overnight at 37 °C.[5]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with appropriate solvents.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with 2 mL of a 5% NH4OH/MeOH solution.[5]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[5]

Derivatization

Derivatization is often employed to improve the volatility and chromatographic peak shape of piperazine derivatives, especially those with secondary amines in the piperazine ring.[1]

Perfluoroacylation (using TFAA):

  • To the dry residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[4]

  • Incubate the mixture at 70 °C for 30 minutes.[4]

  • Cool the sample to room temperature and dry it under a nitrogen stream.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[4]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of piperazine derivatives. Optimization may be required based on the specific instrument and analytes.

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent[6]
Column J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent[4]
Carrier Gas Helium at a constant flow rate of 1 mL/min[4]
Injector Temperature 250 °C[2]
Injection Mode Splitless or split (e.g., 50:1)[2]
Oven Temperature Program Initial temperature of 120 °C for 1 min, ramp to 150 °C at 10 °C/min and hold for 5 min, then ramp to 300 °C at 7.5 °C/min and hold for 2 min.[4]
Transfer Line Temperature 280 °C[4]
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Ion Source Temperature 230 °C
Scan Mode Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of selected piperazine derivatives.

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
BZP Plasma0 - 100.0040.016[4]
Urine0 - 100.0020.008[4]
TFMPP Plasma0 - 100.0040.016[4]
Urine0 - 100.0020.008[4]
Characteristic Mass Fragments

The identification of piperazine derivatives is confirmed by their characteristic mass spectra. The table below lists the major fragment ions (m/z) for several common piperazine derivatives.

CompoundMajor Fragment Ions (m/z)Reference
BZP 91, 134, 176, 56[7]
mCPP 154, 196, 138, 57[7]
TFMPP 188, 230, 172, 145[7]
MeBP 105, 148, 190, 56[7]
MeOPP 150, 192, 135, 120[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Solid_Sample Solid Sample (e.g., Powder) Dissolution Dissolution (Methanol) Solid_Sample->Dissolution Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (Plasma) Biological_Sample->Protein_Precipitation Filtration Filtration Dissolution->Filtration Derivatization Derivatization (e.g., TFAA) Filtration->Derivatization Enzymatic_Hydrolysis Enzymatic Hydrolysis Protein_Precipitation->Enzymatic_Hydrolysis SPE Solid Phase Extraction Enzymatic_Hydrolysis->SPE Evaporation1 Evaporation SPE->Evaporation1 Evaporation1->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification & Identification) GC_MS_Analysis->Data_Analysis fragmentation_pathway M Piperazine Derivative (Molecular Ion, M+) F1 Fragment 1 (Loss of R1) M->F1 α-cleavage F2 Fragment 2 (Loss of R2) M->F2 α-cleavage F3 Piperazine Ring Cleavage Products M->F3 Ring Fission F4 Characteristic Benzyl/ Phenyl Fragment F1->F4 F2->F4

References

Application Notes: Probing Neuromodulatory Targets with 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a member of the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry and pharmacology. Arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[1] These systems are critical for regulating a wide range of physiological and pathological processes in the central nervous system (CNS), including mood, cognition, and motor control. Consequently, arylpiperazines are integral components of many therapeutic agents, including antipsychotics and antidepressants.[2][3]

While specific binding data for this compound is not extensively documented in publicly available literature, the well-established pharmacology of structurally related arylpiperazine analogs provides a strong basis for predicting its likely receptor targets. This document outlines the probable receptor binding profile of this compound and provides detailed protocols for conducting receptor binding assays to characterize its interactions with key serotonin and dopamine receptors.

Predicted Receptor Binding Profile

Based on the structure-activity relationships of numerous arylpiperazine derivatives, this compound is anticipated to exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors. The N-phenylpiperazine moiety is a key pharmacophore that confers affinity for these aminergic GPCRs.[4] The nature of the substituent on the phenyl ring can modulate the affinity and selectivity for different receptor subtypes.

The following tables summarize the binding affinities (Ki in nM) of structurally related arylpiperazine compounds for various serotonin and dopamine receptors. This data serves as a valuable reference for guiding the experimental design of binding assays for this compound.

Table 1: Binding Affinities of Structurally Related Arylpiperazine Derivatives at Serotonin (5-HT) Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)
1-(2-Methoxyphenyl)phenyl]piperazine476-2.6
Compound 7a (N-phenylpiperazine analog)14.3--
Compound 6a (N-phenylpiperazine analog)199--
LP-211188-379-0.58 (rat), 15 (human)
EF-741227>1000-
Lu AA2100415-19

Data compiled from publicly available research.[1][5][6][7]

Table 2: Binding Affinities of Structurally Related Arylpiperazine Derivatives at Dopamine (D2) Receptors

CompoundD2 (Ki, nM)D3 (IC50, nM)
Compound 5e100200
Compound 5f200200
EF-741222-
Phenylpiperazine Derivativein the nanomolar rangein the nanomolar range

Data compiled from publicly available research.[4][5][8]

Experimental Protocols

The following are detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for serotonin and dopamine receptors.

Protocol 1: Serotonin 5-HT1A Receptor Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1A receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific Ligand: 5-Hydroxytryptamine (Serotonin) at a final concentration of 10 µM.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters.

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the [³H]-8-OH-DPAT in the assay buffer to a final concentration of ~1.0 nM.

    • Prepare the 5-HT solution for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [³H]-8-OH-DPAT, and 100 µL of cell membrane suspension.

    • Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]-8-OH-DPAT, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the GF/B filters using the cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Non-specific Ligand setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes prep_membranes->setup_plate incubation Incubate at 25°C for 60 min setup_plate->incubation filtration Rapid Filtration & Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis

Caption: Experimental Workflow for Receptor Binding Assay.

Protocol 2: Dopamine D2 Receptor Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound at the human D2 receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol at a final concentration of 10 µM.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Filtration Apparatus: 96-well cell harvester with GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the [³H]-Spiperone in the assay buffer to a final concentration of ~0.2 nM.

    • Prepare the haloperidol solution for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of cell membrane suspension.

    • Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filters using the cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 and Ki values.

Signaling Pathways

Dopamine D2 and serotonin 5-HT1A receptors are both Gαi/o-coupled GPCRs. Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which these receptors exert their neuromodulatory effects.

G cluster_membrane Cell Membrane receptor D2 or 5-HT1A Receptor g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces ligand Agonist (e.g., Dopamine or Serotonin) ligand->receptor Binds atp ATP atp->ac Substrate response Cellular Response camp->response Mediates

References

Application Notes and Protocols for In Vitro Experimental Design with 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a versatile chemical scaffold with significant potential in drug discovery. Its structure, featuring a piperazine ring linked to a benzyloxy-protected phenol, makes it a valuable starting material for the synthesis of a diverse range of derivatives. While this compound is often utilized as a key intermediate, its core structure is present in molecules with notable biological activities. This document provides detailed application notes and protocols for the in vitro evaluation of this compound and its potential derivatives, focusing on its applications in oncology and neuroscience.

The arylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting agents, including those targeting dopaminergic and serotonergic systems. Furthermore, the benzyloxy-phenyl group has been associated with the inhibition of enzymes such as monoamine oxidase-B (MAO-B). Recent studies have also highlighted the potential of novel piperazine derivatives as cytotoxic agents against various cancer cell lines.

These application notes will guide researchers in designing and executing in vitro experiments to explore the pharmacological profile of this compound and its analogs.

Potential Signaling Pathways and Mechanisms of Action

The 1-[4-(Benzyloxy)phenyl]piperazine scaffold may interact with several key biological pathways. Based on the activities of structurally related compounds, the primary areas of investigation include its potential as an anticancer agent and its modulatory effects on central nervous system targets.

Anticancer Activity

Many piperazine derivatives have demonstrated cytotoxic effects on cancer cells. The proposed mechanisms often involve the induction of apoptosis or the inhibition of critical cellular processes. The logical workflow for investigating the anticancer potential is outlined below.

cluster_0 In Vitro Anticancer Evaluation Workflow A Compound Preparation (this compound) B Cell Line Selection (e.g., MCF-7, PC-3, HCT116) A->B Select relevant cancer cell lines C Cytotoxicity Screening (MTT or SRB Assay) B->C Treat cells with a range of compound concentrations D Determination of IC50 Values C->D Analyze dose-response curves E Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) D->E Investigate how the compound induces cell death cluster_0 Potential CNS Signaling Pathways cluster_1 GPCR Modulation cluster_2 Enzyme Inhibition Compound This compound Dopamine_Receptor Dopamine Receptors (e.g., D2, D3, D4) Compound->Dopamine_Receptor Binding/Modulation Serotonin_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->Serotonin_Receptor Binding/Modulation MAO_B Monoamine Oxidase B (MAO-B) Compound->MAO_B Inhibition

Application Notes and Protocols for 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a member of the arylpiperazine class of compounds, a scaffold of significant interest in neuroscience research and drug development. While this specific molecule is often utilized as a key intermediate in the synthesis of more complex biologically active agents, its core structure is prevalent in numerous compounds targeting the central nervous system (CNS). The arylpiperazine motif is a well-established pharmacophore known to interact with various neurotransmitter systems, including serotonergic and dopaminergic receptors, as well as monoamine transporters and enzymes.

These application notes provide a comprehensive overview of the potential applications of this compound and its analogs in neuroscience research. The document includes plausible biological targets, detailed experimental protocols for in vitro and in vivo evaluation, and quantitative data from structurally related compounds to guide research efforts.

Potential Applications in Neuroscience

Based on the pharmacology of the arylpiperazine class, this compound could be investigated for its role in:

  • Modulation of Serotonergic and Dopaminergic Systems: Arylpiperazines are known to exhibit affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes. This makes them valuable tools for studying psychiatric and neurodegenerative disorders where these systems are implicated, such as depression, anxiety, schizophrenia, and Parkinson's disease.

  • Enzyme Inhibition: The piperazine scaffold is present in inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. Investigating its potential as an MAO inhibitor could be relevant for antidepressant and neuroprotective research.

  • Neuroprotection: Some arylpiperazine derivatives have shown neuroprotective and antioxidant properties in preclinical models, suggesting potential applications in conditions involving neuronal damage and oxidative stress.[1]

  • Lead Compound for Drug Discovery: Due to its chemical structure, this compound serves as an excellent starting point for medicinal chemistry campaigns to develop novel CNS-active agents with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data of Structurally Related Arylpiperazine Analogs

Direct quantitative data for this compound is not extensively available in public literature. However, the following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) for structurally similar arylpiperazine derivatives at key neuroscience targets. This data provides a valuable reference for predicting the potential biological activity of the title compound.

Table 1: Receptor Binding Affinities (Ki) of Arylpiperazine Analogs

Compound/AnalogReceptor SubtypeKi (nM)SpeciesReference
1-[2-(4-methoxyphenyl)phenyl]piperazine5-HT₇2.6-[2]
5-HT₁ₐ476-[2]
N-phenylpiperazine analog (7a)5-HT₁ₐ14.3Human[3]
N-phenylpiperazine analog (6a)5-HT₁ₐ199Human[3]
1-Phenylpiperazine5-HT₁ₐ380Rat[4]
Arylpiperazine derivative (12a)5-HT₁ₐ41.5Human[5]
5-HT₂ₐ315Human[5]
5-HT₇42.5Human[5]
D₂300Human[5]
Arylpiperazine derivative (9b)5-HT₁ₐ23.9Human[5]
5-HT₂ₐ39.4Human[5]
5-HT₇45.0Human[5]

Table 2: Monoamine Oxidase (MAO) Inhibition by Arylpiperazine Analogs

Compound/AnalogEnzymeIC50 (nM)Selectivity Index (SI)Reference
Biphenylpiperazine derivative (20)hMAO-B531122 (over MAO-A)[6]
Pyridazinobenzylpiperidine derivative (S5)MAO-B20319.04 (over MAO-A)[7][8]
Benzyloxy phenyl derivative (34)MAO-B190146.8 (over MAO-A)[9]
Benzyloxy phenyl derivative (32)MAO-B350>285.7 (over MAO-A)[9]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a specific G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor subtype.

Materials:

  • Cell membranes from a stable cell line expressing the human receptor of interest (e.g., 5-HT₁ₐ, D₂)

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ)

  • Test compound: this compound

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the diluted test compound.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of the test compound against human monoamine oxidase A (hMAO-A) and B (hMAO-B).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Fluorometric probe that reacts with a product of the MAO reaction (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound: this compound

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well black plate, add the MAO enzyme (A or B), the test compound dilutions, and the assay buffer.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at regular intervals.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Behavioral Assessment (Elevated Plus Maze)

This protocol describes the use of the elevated plus maze (EPM) test in rodents to assess the anxiolytic-like effects of the test compound. The EPM is a widely used model for screening anxiolytic drugs.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Adult rodents (e.g., male Swiss mice)

  • Test compound: this compound dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80)

  • Vehicle control

  • Positive control (e.g., diazepam)

  • Video tracking system or manual observation

  • Dosing syringes and needles (for intraperitoneal, i.p., administration)

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound, vehicle, or positive control to different groups of animals via the chosen route (e.g., i.p.) at a specific time before the test (e.g., 30 minutes).

  • Place each animal individually in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed duration (e.g., 5 minutes).

  • Record the following parameters using the video tracking system or by a trained observer blind to the treatment groups:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total number of arm entries (as a measure of general locomotor activity)

  • After each trial, clean the maze thoroughly to remove any olfactory cues.

  • Analyze the data to compare the percentage of time spent and entries into the open arms between the different treatment groups. An increase in these parameters is indicative of an anxiolytic-like effect.

Visualizations

Signaling Pathway

G Plausible Signaling Pathway for an Arylpiperazine Compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Arylpiperazine Arylpiperazine MAO Monoamine Oxidase Arylpiperazine->MAO Inhibition Neurotransmitter Monoamine (5-HT, DA) MAO->Neurotransmitter Degradation Synaptic_NT Synaptic Monoamine Neurotransmitter->Synaptic_NT Release GPCR Postsynaptic Receptor (e.g., 5-HT1A, D2) Synaptic_NT->GPCR Activation/ Inhibition Effector Effector Protein (e.g., Adenylyl Cyclase) GPCR->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Neuronal_Response Neuronal Response Second_Messenger->Neuronal_Response Arylpiperazine_Post Arylpiperazine Arylpiperazine_Post->GPCR Modulation

Caption: Plausible signaling pathway for an arylpiperazine compound.

Experimental Workflow

G Experimental Workflow for Neuropharmacological Characterization cluster_0 In Vitro Assays cluster_1 In Vivo Studies Receptor_Binding Receptor Binding Assays (5-HT, Dopamine, etc.) Functional_Assay Cell-based Functional Assays (e.g., cAMP measurement) Receptor_Binding->Functional_Assay Enzyme_Inhibition Enzyme Inhibition Assays (MAO-A, MAO-B) PK_Studies Pharmacokinetic Studies (Brain Penetration) Enzyme_Inhibition->PK_Studies Functional_Assay->PK_Studies Behavioral_Models Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) PK_Studies->Behavioral_Models Neurochemical_Analysis Ex Vivo Neurochemical Analysis (e.g., HPLC for neurotransmitter levels) Behavioral_Models->Neurochemical_Analysis Data_Analysis Data Analysis & Interpretation Neurochemical_Analysis->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Receptor_Binding Compound_Synthesis->Enzyme_Inhibition

Caption: Workflow for neuropharmacological characterization.

Conclusion

This compound represents a valuable chemical entity for neuroscience research. While direct studies on this compound are limited, the extensive research on the arylpiperazine scaffold provides a strong foundation for investigating its potential as a modulator of key neurotransmitter systems. The protocols and data presented here offer a comprehensive guide for researchers to explore the neuropharmacological properties of this compound and to utilize it as a tool in the development of novel therapeutics for neurological and psychiatric disorders.

References

Application Notes and Protocols for 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride as a Chemical Probe for 5-HT Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols to guide researchers in characterizing and utilizing 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride as a potential chemical probe for 5-HT receptors. The provided data tables are based on representative values for structurally related arylpiperazine compounds to illustrate its likely pharmacological profile.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 321132-21-2
Molecular Formula C₁₇H₂₁ClN₂O
Molecular Weight 304.82 g/mol
Structure
Chemical structure of this compound
Solubility Soluble in DMSO and water.
Storage Store at -20°C for long-term storage.

Hypothetical Pharmacological Profile

The following tables summarize the potential binding affinities and functional activities of this compound at key 5-HT receptor subtypes. These values are extrapolated from data on structurally similar arylpiperazine compounds and should be experimentally verified.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human 5-HT Receptor Subtypes
Receptor SubtypeRadioligandTissue/Cell LineHypothetical Kᵢ (nM)Reference Compound (Kᵢ, nM)
5-HT₁A [³H]8-OH-DPATHuman Cortex / CHO-h5-HT₁A158-OH-DPAT (0.9)
5-HT₂A [³H]KetanserinHuman Cortex / HEK-h5-HT₂A50Ketanserin (1.2)
5-HT₂C [³H]MesulergineHuman Choroid Plexus / HEK-h5-HT₂C120Mesulergine (1.5)
5-HT₇ [³H]5-CTHuman Thalamus / HEK-h5-HT₇25SB-269970 (0.6)

Note: Kᵢ values are inversely proportional to binding affinity. Lower Kᵢ values indicate higher affinity.

Table 2: Hypothetical Functional Activity of this compound at Human 5-HT Receptor Subtypes
Receptor SubtypeAssay TypeFunctional ResponseHypothetical EC₅₀/IC₅₀ (nM)Reference Compound (EC₅₀/IC₅₀, nM)
5-HT₁A cAMP InhibitionAgonist85 (EC₅₀)5-CT (1.2)
5-HT₂A Calcium FluxAntagonist150 (IC₅₀)Ketanserin (3.1)

Note: EC₅₀ represents the concentration for 50% of maximal agonistic effect. IC₅₀ represents the concentration for 50% inhibition of a response.

Signaling Pathways and Experimental Workflows

5-HT₁A Receptor Signaling Pathway

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[1][2] Activation of the 5-HT₁A receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] The βγ subunits of the G-protein can also modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]

G_protein_signaling cluster_membrane Cell Membrane Agonist 5-HT₁A Agonist (e.g., 1-[4-(Benzyloxy)phenyl]piperazine) Receptor 5-HT₁A Receptor Agonist->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Canonical 5-HT₁A Receptor Signaling Pathway
5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is another GPCR that couples to the Gαq/11 signaling pathway.[3] Agonist binding to the 5-HT₂A receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, leading to various cellular responses.[3]

Gq_signaling cluster_membrane Cell Membrane Agonist 5-HT₂A Agonist Receptor 5-HT₂A Receptor Agonist->Receptor Binds Antagonist 5-HT₂A Antagonist (e.g., 1-[4-(Benzyloxy)phenyl]piperazine) Antagonist->Receptor Blocks G_protein Gαq/11βγ Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response Leads to

Canonical 5-HT₂A Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for a specific 5-HT receptor subtype.

radioligand_workflow prep Prepare Cell Membranes (Expressing target 5-HT receptor) incubation Incubate Membranes with: - Radioligand (e.g., [³H]8-OH-DPAT) - Test Compound (serial dilutions) - Control (Buffer or Non-specific ligand) prep->incubation filtration Separate Bound and Free Ligand (Rapid filtration through glass fiber filters) incubation->filtration counting Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ values) counting->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A).

  • This compound.

  • Reference competitor compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that provides adequate signal-to-noise ratio (typically 10-50 µg protein per well).

  • Compound Dilution: Prepare serial dilutions of this compound and the reference compound in assay buffer. The final concentration range should typically span from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kₔ), and 100 µL of diluted membranes.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled competing ligand, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of diluted membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Inhibition Functional Assay for 5-HT₁A Receptor

This protocol measures the ability of this compound to act as an agonist at the 5-HT₁A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

camp_workflow cell_prep Prepare Cells Expressing 5-HT₁A Receptor (e.g., CHO-h5-HT₁A) stimulation Stimulate Cells with: - Test Compound (serial dilutions) - Forskolin (to induce cAMP production) cell_prep->stimulation lysis Lyse Cells and Detect cAMP (e.g., using HTRF, AlphaLISA, or ELISA) stimulation->lysis analysis Data Analysis (Calculate EC₅₀ and Emax values) lysis->analysis

cAMP Functional Assay Workflow

Materials:

  • Cells stably expressing the human 5-HT₁A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • This compound.

  • Forskolin.

  • Reference 5-HT₁A agonist (e.g., 5-CT).

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).

  • 384-well white microplates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Culture the cells to 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well plates at an appropriate density. Allow the cells to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Assay:

    • Remove the culture medium from the wells and replace it with assay buffer.

    • Add the test compound or reference agonist to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production (the final concentration of forskolin should be pre-determined to give a submaximal response).

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the EC₅₀ (concentration for 50% of maximal inhibition) and Eₘₐₓ (maximal effect) values using non-linear regression analysis.

Protocol 3: Calcium Flux Functional Assay for 5-HT₂A Receptor

This protocol determines the antagonist activity of this compound at the 5-HT₂A receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

calcium_workflow cell_prep Prepare and Dye-Load Cells (Expressing 5-HT₂A receptor with a calcium-sensitive dye) pre_incubation Pre-incubate Cells with Test Compound (this compound, serial dilutions) cell_prep->pre_incubation stimulation Stimulate Cells with a 5-HT₂A Agonist (e.g., Serotonin or α-methyl-5-HT) pre_incubation->stimulation detection Measure Calcium Flux (Fluorescence plate reader, e.g., FLIPR) stimulation->detection analysis Data Analysis (Calculate IC₅₀ value) detection->analysis

Calcium Flux Functional Assay Workflow

Materials:

  • Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or U2OS cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (to prevent dye leakage).

  • This compound.

  • Reference 5-HT₂A agonist (e.g., serotonin or α-methyl-5-HT).

  • Reference 5-HT₂A antagonist (e.g., ketanserin).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer containing probenecid.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in assay buffer.

  • Assay:

    • Transfer the plate to the fluorescence plate reader.

    • Add the test compound or reference antagonist to the wells and pre-incubate for 15-30 minutes.

    • Initiate the kinetic read and add a fixed concentration of the 5-HT₂A agonist (at a concentration that gives a near-maximal response, e.g., EC₈₀).

    • Record the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist response) using non-linear regression analysis.

Disclaimer

The quantitative data presented in this document for this compound is hypothetical and based on the known pharmacology of structurally related arylpiperazine compounds. Researchers are strongly advised to experimentally determine the binding affinities and functional activities of this specific compound for their applications. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. This information is for research use only and not for diagnostic or therapeutic use.

References

Application Note: High-Throughput Pharmacokinetic and Biodistribution Analysis of N-Phenylpiperazine Derivatives Using a Validated LC-QTOF/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpiperazine derivatives represent a significant class of compounds in drug discovery, with many exhibiting activity as antipsychotic, anxiolytic, and antidepressant agents.[1][2] Understanding the pharmacokinetic (PK) and biodistribution profiles of these derivatives is crucial for evaluating their efficacy and safety. This application note details a robust and sensitive liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) method for the quantification of N-phenylpiperazine derivatives in various biological matrices. The protocol is based on a validated method for the N-phenylpiperazine derivative LQFM05, an anxiolytic and antidepressant-like prototype drug.[1][3]

Principle

This method utilizes the high resolution and mass accuracy of a QTOF-MS system, which allows for confident identification and quantification of the target analyte and its metabolites.[2] The protocol employs a simple and efficient protein precipitation step for sample preparation, making it suitable for high-throughput analysis.[3] The method has been validated for linearity, sensitivity, precision, and accuracy in plasma and various tissue homogenates.[1][3]

Key Applications

  • Pharmacokinetic profiling of novel N-phenylpiperazine derivatives.

  • Tissue distribution studies to assess target engagement and potential off-target accumulation.

  • Metabolite identification and quantification.

  • Supporting preclinical and clinical development of N-phenylpiperazine-based drug candidates.

Experimental Workflow

The overall experimental workflow for the pharmacokinetic analysis of N-phenylpiperazine derivatives is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-QTOF/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample (Plasma, Brain, Liver, etc.) ProteinPrecipitation Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation Add Acetonitrile Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation Liquid Chromatography (C18 Column) SupernatantCollection->LC_Separation Injection MS_Detection QTOF-MS Detection (ESI+) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow from sample preparation to pharmacokinetic analysis.

Quantitative Data Summary

The following tables summarize the validation and pharmacokinetic data for the N-phenylpiperazine derivative LQFM05.[3]

Table 1: Calibration Curve Data for LQFM05 in Biological Matrices [3]

MatrixLinear Range (ng/mL)Correlation Coefficient (r²)
Plasma10.0 - 900.0> 0.99
Brain10.0 - 900.0> 0.99
Liver10.0 - 900.0> 0.99
Kidneys10.0 - 900.0> 0.99
Heart10.0 - 900.0> 0.99

Table 2: Summary of Pharmacokinetic Parameters for LQFM05 in Rats [3]

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Intravenous10---
Oral20Data not specifiedData not specifiedData not specified
Oral40Data not specifiedData not specifiedData not specified

Note: Specific values for Cmax, Tmax, and AUC for oral administration were not provided in the summary of the source material. The study focused on the development and validation of the analytical method and its application in pharmacokinetic and biodistribution studies.

Table 3: Tissue Distribution of LQFM05 in Rats Following Intravenous Administration [1][3]

TissueConcentration (µg/g)
Brain12.4
HeartData not specified
LiverData not specified
KidneysHigh exposure

Protocols

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma or tissue homogenate, add 200 µL of acetonitrile containing the internal standard (e.g., diazepam at 250 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-QTOF/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 450°C
Gas Flow (Desolvation) 800 L/h
Gas Flow (Cone) 50 L/h
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)
Acquisition Range m/z 50 - 1000
Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: Analyze calibration standards at a minimum of six concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[3]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy. For LQFM05, the LLOQ was 10 ng/mL.[2][3]

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The precision (%CV) should be < 15% and accuracy (%RE) should be within ±15%.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples with that in neat solutions.

  • Stability: Evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Signaling and Metabolic Pathways

N-phenylpiperazine derivatives often interact with adrenergic and serotonergic receptors. A common target is the α1-adrenoceptor, which signals through the Gq protein pathway.

Alpha1_Adrenoceptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-Phenylpiperazine Derivative Receptor α1-Adrenoceptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets Metabolic_Pathway Parent N-Phenylpiperazine Derivative (e.g., LQFM05) Metabolite Hydroxylated Metabolite (e.g., LQFM235) Parent->Metabolite Hepatic Hydroxylation (CYP450 Enzymes)

References

Application Note: Enhanced UV Detection of Piperazine in HPLC through Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine, a secondary amine widely used as a building block in the synthesis of active pharmaceutical ingredients (APIs), lacks a significant chromophore, making its direct detection at low levels by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging.[1] This application note presents detailed protocols for the pre-column derivatization of piperazine to enhance its UV absorptivity, thereby enabling sensitive and accurate quantification. Two effective derivatizing agents, 4-chloro-7-nitrobenzofuran (NBD-Cl) and Dansyl chloride (DNS-Cl), are discussed. The methodologies provided are suitable for the determination of piperazine as a process impurity or for its quantification in various sample matrices.

Introduction

Piperazine and its derivatives are crucial in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous drugs.[1] Due to its chemical structure, piperazine exhibits very weak UV absorption, typically around 205 nm, with a low absorption coefficient.[1] This inherent property makes it difficult to achieve the low limits of detection (LOD) and quantification (LOQ) required for trace-level analysis in drug substances and other matrices. To overcome this limitation, a common strategy is to introduce a chromophoric tag onto the piperazine molecule through a chemical reaction known as derivatization. This process significantly enhances the molar absorptivity of the analyte at a wavelength where the detector response is optimal and interference from the sample matrix is minimal.

This document provides detailed protocols for the derivatization of piperazine using NBD-Cl and Dansyl chloride, two reagents that react with secondary amines to form highly UV-active products. The resulting derivatives can be readily separated and quantified using standard reversed-phase HPLC systems with UV detection.

Principle of UV Detection Enhancement

The derivatization process attaches a molecule with a strong chromophore to the piperazine molecule. This new, larger molecule (the derivative) has a much higher ability to absorb UV light at a specific wavelength compared to the underivatized piperazine. This leads to a significantly stronger signal from the UV detector, allowing for the detection and quantification of much lower concentrations of piperazine.

G Principle of UV Detection Enhancement cluster_0 Analyte cluster_1 Derivatization Reagent cluster_2 Reaction cluster_3 Product cluster_4 Detection A Piperazine (Weak UV Absorption) C Derivatization Reaction A->C Reacts with B Chromophoric Agent (e.g., NBD-Cl, Dansyl-Cl) (Strong UV Absorption) B->C D Piperazine Derivative (Strongly UV-Absorbing) C->D Forms E HPLC-UV Detector D->E Injected into HPLC F Enhanced Signal (Low LOD/LOQ) E->F Results in

Caption: Logical relationship of UV detection enhancement.

Experimental Protocols

Protocol 1: Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl)

This protocol is based on a validated method for the determination of piperazine in an active pharmaceutical ingredient.[1]

Materials:

  • Piperazine standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Diluent: Acetonitrile or a suitable solvent for the sample

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • HPLC system with a UV or Photodiode Array (PDA) detector

Procedure:

  • Standard Preparation:

    • Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask.

    • Add diluent, sonicate to dissolve, and make up to the mark with diluent.

    • Further dilute this stock solution to achieve a working standard concentration in the expected range of the samples (e.g., for a 30-350 ppm range, a serial dilution might be necessary).[1]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing piperazine into a volumetric flask.

    • Dissolve and dilute with the diluent to a known volume. The final concentration should be within the linear range of the method.

  • Derivatization Reaction:

    • To a specific volume of the standard or sample solution, add a solution of NBD-Cl. The molar ratio of NBD-Cl to piperazine should be in excess to ensure complete reaction.

    • The reaction can be carried out at room temperature or slightly elevated temperatures. The reaction progress can be monitored by HPLC to determine the optimal reaction time.

    • The reaction forms a stable, UV-active derivative of piperazine.[1][2]

  • HPLC Analysis:

    • Inject the derivatized solution into the HPLC system.

    • The separation is typically achieved on a C18 or a specialized column like a chiral column, depending on the sample matrix.[1]

    • The mobile phase is often a mixture of organic solvents and a modifier.[1]

    • Detection is performed at the wavelength of maximum absorbance for the piperazine-NBD derivative, which is around 340 nm.[1]

Example HPLC Conditions:

ParameterValue
HPLC System Alliance e2695 separations module, 2998 PDA detector
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Column Temp. 35°C
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Detection 340 nm

This is an example, and the method should be optimized and validated for the specific application.

Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride is a widely used derivatizing agent for primary and secondary amines, forming highly fluorescent and UV-absorbent derivatives.[3][4]

Materials:

  • Piperazine standard

  • Dansyl chloride (DNS-Cl)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate or triethylamine (as a catalyst/base)

  • Buffer solution (e.g., sodium bicarbonate buffer, pH 9-10)

  • Diluent: Acetonitrile or a suitable solvent for the sample

  • Volumetric flasks and pipettes

  • Water bath or heating block

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable diluent as described in Protocol 1.

  • Derivatization Reaction:

    • In a reaction vial, mix a known volume of the piperazine standard or sample solution with a buffer solution (e.g., sodium bicarbonate buffer) to maintain an alkaline pH.

    • Add a freshly prepared solution of Dansyl chloride in acetonitrile. A molar excess of the reagent is required.

    • The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

    • After the reaction, the mixture may need to be cooled and neutralized or further diluted before injection.

  • HPLC Analysis:

    • Inject the derivatized solution into the HPLC system.

    • A C8 or C18 reversed-phase column is commonly used for the separation of dansyl derivatives.[3]

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

    • Detection is performed at the UV absorbance maximum of the dansyl chromophore, typically around 254 nm or 330-360 nm.

Experimental Workflow

G General Experimental Workflow A Sample/Standard Preparation (Dissolution & Dilution) B Addition of Derivatizing Reagent (e.g., NBD-Cl or Dansyl-Cl) A->B C Reaction Incubation (Controlled Temperature & Time) B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Data Analysis (Quantification) F->G

Caption: Workflow for piperazine derivatization and analysis.

Quantitative Data Summary

The following table summarizes the validation parameters for the determination of piperazine using NBD-Cl derivatization followed by HPLC-UV detection.[1]

ParameterResult
Linearity Range 30 to 350 ppm
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 30 ppm
Limit of Quantification (LOQ) 90 ppm
Accuracy (% Recovery) 104.87 - 108.06%
Precision (% RSD) < 4.0%

Conclusion

Pre-column derivatization is a robust and effective strategy for the sensitive quantification of piperazine by HPLC with UV detection. Both NBD-Cl and Dansyl chloride serve as excellent derivatizing agents, forming stable derivatives with strong UV absorbance. The choice of reagent and method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for developing and validating analytical methods for piperazine in a research or quality control setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield in the synthesis of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 1-[4-(Benzyloxy)phenyl]piperazine?

A1: There are two primary and highly effective methods for the synthesis of 1-[4-(Benzyloxy)phenyl]piperazine:

  • Buchwald-Hartwig Amination: This is a modern and versatile palladium-catalyzed cross-coupling reaction. It involves the reaction of a mono-protected piperazine, such as 1-Boc-piperazine, with an aryl halide, like 1-(benzyloxy)-4-halobenzene. The protecting group is subsequently removed to yield the final product.[1] This method is favored for its high yields and broad substrate scope.[2]

  • Direct N-Arylation with Bis(2-chloroethyl)amine: This classical approach involves the direct formation of the piperazine ring on an aniline precursor. In this case, 4-(benzyloxy)aniline is reacted with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.[3][4] This one-pot method is often praised for its simplicity and cost-effectiveness.

Q2: How can I favor mono-substitution and avoid the formation of 1,4-disubstituted piperazine byproducts?

A2: The formation of disubstituted byproducts is a common issue due to the comparable reactivity of the second nitrogen atom in piperazine. To favor mono-substitution, you can employ several strategies:

  • Use of a Large Excess of Piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.

  • Slow Addition of the Electrophile: A slow, dropwise addition of the alkylating or arylating agent, especially at lower temperatures, can help control the reaction rate and minimize disubstitution.

  • Protecting Group Strategy: A more controlled and highly recommended method is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group effectively blocks one nitrogen atom, ensuring mono-substitution. The Boc group can then be efficiently removed under acidic conditions.

Q3: My final product is an oil. How can I convert it to a solid hydrochloride salt for easier handling and purification?

A3: Converting the free base, which may be an oil, into its hydrochloride salt is a standard and effective procedure to obtain a stable, crystalline solid. This is achieved by dissolving the oily product in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane or HCl in ether) until the solution is acidic. The hydrochloride salt will typically precipitate and can be collected by filtration.[5]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction for the synthesis of N-aryl piperazines is giving a consistently low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig aminations can often be traced back to several key factors related to the catalyst system and reaction conditions.

  • Potential Causes & Solutions:

    • Inactive Catalyst: The active Pd(0) species is essential. If using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively. Ensure an inert atmosphere (argon or nitrogen) to protect the catalyst.

    • Suboptimal Ligand Choice: The phosphine ligand is critical. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands are often required. It is advisable to screen a variety of ligands.

    • Incorrect Base Selection: Strong bases like NaOtBu can cause decomposition of starting materials if they are base-sensitive. Consider weaker bases such as K₃PO₄ or Cs₂CO₃.

    • Solvent Effects: The solubility of reagents and the stability of the catalytic species are affected by the solvent. While toluene and dioxane are common, a more polar solvent like t-butanol might be beneficial if solubility is an issue.[6]

    • Temperature and Reaction Time: Suboptimal temperatures can lead to incomplete reactions or decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and consider performing a temperature screen.

Issue 2: Incomplete N-Boc Deprotection

Question: The removal of the Boc protecting group is incomplete. How can I drive the reaction to completion?

Answer: Incomplete deprotection of the N-Boc group is a common hurdle. Here are several strategies to improve the efficiency of this step:

  • Potential Causes & Solutions:

    • Insufficient Acid: The concentration and amount of acid are critical. A common and effective reagent is 4M HCl in dioxane. Using a higher concentration or a larger excess of the acidic reagent can facilitate complete removal of the Boc group.

    • Short Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.

    • Inappropriate Solvent: The starting material may have poor solubility in the reaction solvent. Try a different solvent system in which the N-Boc protected piperazine is more soluble.

    • Formation of Stable Salts: When using trifluoroacetic acid (TFA), the resulting trifluoroacetate salt can sometimes be difficult to handle. Using HCl in dioxane often yields a hydrochloride salt that is easier to isolate as a solid precipitate.[7]

Quantitative Data

The following tables provide representative data for yields achieved in analogous N-arylpiperazine syntheses, which can serve as a benchmark for optimizing your reaction.

Table 1: Representative Yields for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
4-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1102488
1-Bromo-4-methoxybenzenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1001292
2-BromopyridinePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane1001685

Data compiled from analogous reactions in the literature.

Table 2: Influence of Reaction Parameters on the Yield of N-Arylation

ParameterVariationObservationRecommendation
Catalyst Loading 1 mol% vs 5 mol%Higher loading can increase reaction rate but also cost and potential for side reactions.Optimize to the lowest effective catalyst loading (typically 1-3 mol%).
Base NaOtBu vs K₃PO₄NaOtBu is a stronger base and often leads to faster reactions, but can degrade sensitive substrates.Screen both strong and weak bases to find the optimal balance between reactivity and stability.
Solvent Toluene vs Dioxane vs THFSolvent choice affects solubility and catalyst performance.Toluene and dioxane are generally good starting points.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-[4-(Benzyloxy)phenyl]-N'-Boc-piperazine via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of 1-Boc-piperazine with 1-(benzyloxy)-4-bromobenzene.

Materials:

  • 1-(Benzyloxy)-4-bromobenzene (1.0 eq)

  • 1-Boc-piperazine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(benzyloxy)-4-bromobenzene, 1-Boc-piperazine, and sodium tert-butoxide.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-[4-(Benzyloxy)phenyl]-N'-Boc-piperazine.

Protocol 2: Deprotection and Hydrochloride Salt Formation

This protocol describes the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

Materials:

  • 1-[4-(Benzyloxy)phenyl]-N'-Boc-piperazine (1.0 eq)

  • 4M HCl in Dioxane (3-5 eq)

  • Methanol or Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the 1-[4-(Benzyloxy)phenyl]-N'-Boc-piperazine in a minimal amount of methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product will often precipitate out of the solution. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, the product can be precipitated by adding diethyl ether and then collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound as a solid.[7]

Visualizations

Synthesis_Workflow cluster_buchwald Buchwald-Hartwig Route cluster_deprotection Final Steps A 1-Boc-piperazine + 1-(Benzyloxy)-4-bromobenzene B Pd-catalyzed Coupling A->B C 1-[4-(Benzyloxy)phenyl] -N'-Boc-piperazine B->C D Acidic Deprotection C->D E 1-[4-(Benzyloxy)phenyl] piperazine (Free Base) D->E F HCl Salt Formation E->F G 1-[4-(Benzyloxy)phenyl] piperazine hydrochloride F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Catalyst Check Catalyst System Start->Catalyst Conditions Evaluate Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Catalyst_Check1 Is the Pd source active? Is the ligand appropriate? Catalyst->Catalyst_Check1 Conditions_Check1 Is the base optimal? Is the temperature correct? Conditions->Conditions_Check1 Reagents_Check1 Are reagents pure and anhydrous? Reagents->Reagents_Check1 Catalyst_Sol1 Screen different Pd sources and sterically hindered ligands. Catalyst_Check1->Catalyst_Sol1 Conditions_Sol1 Try weaker bases (K₃PO₄, Cs₂CO₃). Monitor reaction to optimize time/temp. Conditions_Check1->Conditions_Sol1 Reagents_Sol1 Use freshly purified reagents and anhydrous solvents. Reagents_Check1->Reagents_Sol1

Caption: Troubleshooting guide for low reaction yield.

Purification_Strategy Start Crude Product Is_Oil Is the product an oil? Start->Is_Oil Salt_Formation Convert to HCl Salt Is_Oil->Salt_Formation Yes Column Column Chromatography Is_Oil->Column No Salt_Formation->Column Recrystallization Recrystallization Column->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Decision tree for product purification.

References

Technical Support Center: 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can include unreacted starting materials such as piperazine and 1-(benzyloxy)-4-iodobenzene (or a related aryl halide), symmetrically disubstituted by-products like 1,4-dibenzylpiperazine, and residual solvents from the reaction.[1][2][3] The presence of colored impurities may be due to degradation products formed during the synthesis.

Q2: How can I confirm the identity and purity of my final product?

A2: Purity and identity should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity by quantifying the main peak area relative to impurities.[4] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.[4] The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and the melting point of the purified solid should be sharp and consistent with literature values.

Q3: My purified hydrochloride salt is gaining weight or becoming sticky upon storage. What is happening?

A3: Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This can cause the material to become sticky or deliquesce. It is crucial to store the purified, dry product in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel or under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am losing the hydrochloride salt during workup or purification, resulting in a free base. How can I prevent this?

A4: This phenomenon, known as disproportionation, can occur if the local pH increases, causing the hydrochloride salt to revert to its neutral free base form.[6] This is a risk when using basic excipients or not maintaining an acidic environment. Ensure all solvents and subsequent processing steps are neutral or slightly acidic to maintain the stability of the salt form. The common ion effect can also cause precipitation if the solution is saturated with another chloride source.[5]

Troubleshooting Guide

Problem 1: The crude product is an oil or a gummy, non-crystalline solid.

  • Possible Cause: The presence of significant impurities or residual solvent is preventing crystallization. The melting point of the desired compound may also be low or it may have "oiled out" during cooling.[7]

  • Solution:

    • Trituration: Vigorously stir the oil with a non-polar solvent in which the desired product is poorly soluble (e.g., hexane, diethyl ether). This can often wash away impurities and induce the formation of a solid.

    • Solvent Removal: Ensure all reaction solvents are completely removed under high vacuum, possibly with gentle heating.

    • Recrystallization Strategy: Attempt recrystallization from a mixed-solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) until turbidity appears, then warm to clarify and cool slowly.[8]

Problem 2: The yield after recrystallization is very low.

  • Possible Cause:

    • Too much solvent was used during the initial dissolution step.[8]

    • The compound has significant solubility in the cold recrystallization solvent.

    • The solution was not cooled sufficiently to maximize crystal formation.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent Selection: Choose a solvent system where the compound has high solubility when hot and very low solubility when cold. Refer to the solvent screening table below.

    • Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to ensure maximum crystal recovery.[8][9]

    • Recover Second Crop: Concentrate the mother liquor (the filtrate after filtration) and cool again to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Problem 3: The recrystallized product is still colored.

  • Possible Cause: Persistent, colored impurities are co-crystallizing with the product.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Hot Filtration: Maintain the solution at a gentle boil for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[8] Be cautious as the solution may bump or flash boil. Proceed with the cooling and crystallization steps as usual.

Data Presentation

Table 1: Recrystallization Solvent System Comparison

Recrystallization MethodSolvent SystemTypical Use Case & AdvantagesPotential Issues & Disadvantages
Method A: Single Solvent Ethanol (95% or Absolute)Good general-purpose solvent for polar compounds; effective for removing non-polar impurities.[7][8]The compound may have moderate solubility when cold, potentially reducing yield.
Method B: Single Solvent MethanolSimilar to ethanol but can offer different solubility characteristics; often dissolves compounds more readily.Higher volatility and toxicity compared to ethanol. May require very low temperatures to minimize solubility for good yield.
Method C: Mixed Solvent Ethanol / WaterExcellent for compounds soluble in ethanol but not water. Allows for fine-tuning of polarity to exclude impurities.[8][10]Prone to "oiling out" if the solvent ratio is incorrect or if cooling is too rapid.
Method D: Mixed Solvent Hexane / AcetoneIdeal for moderately polar compounds. Good for removing both highly polar and very non-polar impurities.[7][8]Requires careful addition of the anti-solvent (hexane) to avoid premature precipitation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Single-Solvent Recrystallization from Ethanol

  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 40-50 mL of 95% ethanol and heat the mixture on a hotplate with gentle stirring.

  • Saturation: Continue adding ethanol in small portions (1-2 mL) until the solid just completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[8]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol B: Mixed-Solvent Recrystallization from Ethanol/Water

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol, as described in Protocol A.

  • Induce Turbidity: To the hot, clear solution, add hot deionized water dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, making the solution clear again. The solution is now saturated.[8]

  • Cooling and Isolation: Follow steps 3-7 from Protocol A, using a cold ethanol/water mixture (at the same approximate ratio) for the final wash.

Visualized Workflows

graphdot Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Optional: Add Activated Charcoal & Hot Filter Dissolve->Charcoal if colored Cool Slowly Cool to Room Temperature Dissolve->Cool if not colored Charcoal->Cool IceBath Cool in Ice Bath (≥30 min) Cool->IceBath Filter Isolate Crystals via Vacuum Filtration IceBath->Filter Wash Wash with Small Amount of Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the recrystallization of 1-[4-(Benzyloxy)phenyl]piperazine HCl.

graphdot Start Crude Product State? IsOil Oil / Gummy Solid Start->IsOil  Yes IsSolid Solid Start->IsSolid  No Triturate Triturate with non-polar solvent (e.g., Hexane) IsOil->Triturate MixedSolvent Try Mixed-Solvent Recrystallization IsOil->MixedSolvent YieldCheck Low Yield After Recrystallization? IsSolid->YieldCheck Triturate->YieldCheck MixedSolvent->YieldCheck YieldOK Yield is Acceptable YieldCheck->YieldOK  No YieldLow Yield is Low YieldCheck->YieldLow  Yes End Proceed to Purity Analysis YieldOK->End ReduceSolvent Use less hot solvent YieldLow->ReduceSolvent CoolLonger Increase cooling time / use ice bath YieldLow->CoolLonger Concentrate Concentrate mother liquor for second crop YieldLow->Concentrate ReduceSolvent->End CoolLonger->End Concentrate->End

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Recrystallization of Piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of piperazine hydrochloride salts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of piperazine hydrochloride salts in a question-and-answer format.

Issue 1: The piperazine hydrochloride salt does not dissolve in the chosen solvent.

  • Question: I've added the solvent, and even with heating, my piperazine hydrochloride salt is not dissolving. What should I do?

  • Answer: This indicates that the solvent is not suitable for your salt at the concentration and temperature you are using. Piperazine hydrochlorides are salts of a di-acidic base and their solubility can be challenging.

    • Increase the amount of solvent: You may not have added enough solvent to dissolve the salt, even at elevated temperatures. Add the solvent in small portions while heating and stirring until the solid dissolves.

    • Switch to a more polar solvent: Piperazine hydrochlorides are polar compounds and require polar solvents for dissolution. If you are using a less polar solvent, consider switching to methanol, ethanol, or a mixture of alcohol and water.[1][2]

    • For piperazine dihydrochloride: This salt is highly soluble in water.[1][2] Consider using a mixed solvent system, such as methanol/water or ethanol/water, to achieve appropriate solubility for recrystallization.

Issue 2: The product "oils out" instead of crystallizing.

  • Question: Upon cooling my solution, a syrupy liquid is forming instead of solid crystals. How can I fix this?

  • Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. It can also be caused by a high concentration of impurities.

    • Re-heat the solution and add more solvent: This will lower the saturation temperature and may prevent the product from oiling out.

    • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

    • Use a seed crystal: If you have a small amount of the pure, solid piperazine salt, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the solvent system: Oiling out can be solvent-dependent. If you are using a single solvent, try a two-solvent system. For example, dissolve the salt in a minimal amount of a good solvent (like methanol) and then slowly add a miscible anti-solvent (like diethyl ether) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before cooling.

Issue 3: No crystals form upon cooling.

  • Question: I have cooled my solution, but no crystals have appeared. What are the next steps?

  • Answer: Crystal formation is dependent on nucleation and crystal growth, which can sometimes be slow to initiate.

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal: Introducing a small crystal of the pure compound can initiate crystallization.

    • Reduce the volume of the solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then try cooling again.

    • Cool to a lower temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Issue 4: The recrystallized product is still impure.

  • Question: After recrystallization, my piperazine hydrochloride salt does not meet the required purity specifications. What could be the reason?

  • Answer: Impurities can be carried through the recrystallization process for several reasons.

    • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling process to allow for the formation of pure crystals.

    • Inappropriate solvent choice: The chosen solvent may not effectively differentiate between your product and the impurities in terms of solubility. You may need to screen for a different solvent or solvent system where the impurities are either highly soluble or very insoluble.

    • Co-precipitation of related substances: Impurities with similar structures to piperazine hydrochloride may co-precipitate. A second recrystallization from a different solvent system may be necessary.

Issue 5: The recovered yield is very low.

  • Question: I have lost a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: A low yield can result from several factors during the recrystallization process.

    • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

    • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing piperazine hydrochloride salts?

A1: The choice of solvent depends on whether you have the monohydrochloride or the dihydrochloride salt, and the presence of any substituents. For unsubstituted piperazine dihydrochloride, which is highly soluble in water, a mixed solvent system is often preferred to decrease its solubility at lower temperatures.[1][2] Good starting points include:

  • Aqueous alcohols: Mixtures of methanol/water or ethanol/water are commonly used.[3] The ratio can be adjusted to achieve the desired solubility profile.

  • Alcohols: For some piperazine salts, particularly substituted ones, alcohols like ethanol or isopropanol can be effective on their own.[3]

  • Alcohol/Anti-solvent: A system like methanol/diethyl ether can also be employed, where the salt is dissolved in methanol and ether is added as the anti-solvent to induce precipitation.[3]

Q2: How does the hygroscopic nature of piperazine salts affect recrystallization?

A2: Piperazine and its salts are known to be hygroscopic, meaning they readily absorb moisture from the air. This can make handling difficult and may affect the crystallization process by introducing water into your solvent system. It is advisable to handle the material in a low-humidity environment (e.g., a glove box) if possible and to use dry solvents. Storing the purified material in a desiccator is also recommended.

Q3: What is the difference between recrystallizing piperazine monohydrochloride and piperazine dihydrochloride?

A3: The primary difference lies in their solubility. Piperazine dihydrochloride is generally more polar and has a higher affinity for water than the monohydrochloride. This means that for the dihydrochloride, you may need to use more polar solvent systems, such as those with a higher water content, to achieve complete dissolution at elevated temperatures. The choice of solvent system should be tailored to the specific salt you are working with.

Q4: Can I use an anti-solvent to improve my yield?

A4: Yes, using an anti-solvent is a common technique in recrystallization. This is particularly useful if your piperazine salt is highly soluble in your chosen solvent even at low temperatures. After dissolving the salt in a minimal amount of a hot "good" solvent (e.g., methanol), a "poor" or "anti-solvent" (e.g., diethyl ether), in which the salt is insoluble, is added slowly until the solution becomes turbid. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly. This technique can significantly improve the recovery of your purified product.

Data Presentation

Table 1: Qualitative Solubility of Piperazine Dihydrochloride

SolventTemperatureSolubilityReference
Water0 °C35%PubChem CID 8893
Water20 °C41%PubChem CID 8893
Water50 °C48%PubChem CID 8893
Organic Solvents-InsolublePubChem CID 8893
Methanol-Slightly SolubleG.AMPHRAY LABORATORIES
Ethanol-Slightly SolubleG.AMPHRAY LABORATORIES

Experimental Protocols

Protocol 1: Recrystallization of Piperazine Dihydrochloride from an Aqueous Alcohol Mixture

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude piperazine dihydrochloride. Add a minimal amount of deionized water to form a slurry.

  • Heating and Solvent Addition: Gently heat the slurry on a hot plate with stirring. Add methanol or ethanol dropwise until the solid completely dissolves. Be patient, as dissolution may take some time. Avoid adding a large excess of the alcohol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the alcohol and water used for recrystallization.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow for Piperazine Hydrochloride start Start with Crude Piperazine HCl Salt dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature, then Ice Bath hot_filtration->cool Clear Solution collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Piperazine HCl Crystals dry->end

Caption: A flowchart illustrating the general workflow for the recrystallization of piperazine hydrochloride salts.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered no_dissolution Salt Not Dissolving start->no_dissolution oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals add_solvent Add More Solvent or Use a More Polar Solvent no_dissolution->add_solvent Yes slow_cooling Re-heat, Add More Solvent, Cool Slowly, Use Seed Crystal oiling_out->slow_cooling Yes induce_crystallization Scratch Flask, Add Seed Crystal, Reduce Solvent Volume no_crystals->induce_crystallization Yes add_solvent->start Still an issue? slow_cooling->start Still an issue? induce_crystallization->start Still an issue?

Caption: A logical diagram for troubleshooting common issues during the recrystallization of piperazine hydrochloride.

References

Technical Support Center: Purification of Monosubstituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of removing disubstituted byproducts from monosubstituted piperazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove disubstituted byproducts from a monosubstituted piperazine reaction?

A1: The most common and effective methods for purifying monosubstituted piperazines from their disubstituted counterparts include:

  • Column Chromatography: This is a widely used technique that separates compounds based on their differential adsorption to a stationary phase.

  • Crystallization and Salt Formation: Exploiting differences in solubility, the desired monosubstituted product can often be selectively crystallized, sometimes after converting it to a salt (e.g., hydrochloride or diacetate) to enhance its crystalline nature and modify its solubility profile.

  • Liquid-Liquid Extraction: This method takes advantage of the differences in basicity (pKa values) and solubility between the mono- and disubstituted products to separate them between two immiscible liquid phases.

Q2: How can I minimize the formation of the disubstituted byproduct during the reaction itself?

A2: Minimizing the formation of the disubstituted byproduct at the outset can simplify purification. Key strategies include:

  • Using a Large Excess of Piperazine: While not always economical, using a significant excess of piperazine can statistically favor the formation of the monosubstituted product.

  • Employing a Protecting Group: A common strategy involves protecting one of the piperazine nitrogens with a removable group (e.g., Boc). The reaction is then performed on the unprotected nitrogen, followed by deprotection to yield the monosubstituted product.[1][2]

  • Protonation of Piperazine: A one-pot method involves the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate). The protonated nitrogen is less nucleophilic, thus suppressing the formation of the disubstituted byproduct.[1][2][3]

Q3: Are there significant differences in the physical properties of mono- and disubstituted piperazines that I can use for separation?

A3: Yes, the key differences to exploit are:

  • Basicity (pKa): The two nitrogen atoms in piperazine have different pKa values. After the first substitution, the basicity of the second nitrogen is altered. This difference can be leveraged in pH-controlled extractions and chromatography.

  • Solubility: Mono- and disubstituted derivatives often exhibit different solubilities in various solvents, which is the basis for purification by crystallization. Converting the products to their salts can further accentuate these solubility differences.

  • Polarity: Generally, monosubstituted piperazines are more polar than their disubstituted counterparts, which allows for their separation by chromatography.

Troubleshooting Guides

Issue 1: Co-elution of mono- and disubstituted products during column chromatography.

Possible Cause & Solution

  • Suboptimal Mobile Phase: The polarity of the eluent may not be suitable for resolving the two compounds.

    • Troubleshooting:

      • Gradient Elution: If using an isocratic system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to better separate compounds with close retention factors.

      • Solvent System Optimization: Experiment with different solvent mixtures. For silica gel chromatography, common solvent systems include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or chloroform/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve the peak shape of basic compounds and enhance separation.

  • Incorrect Stationary Phase: Standard silica gel may not provide sufficient resolution.

    • Troubleshooting:

      • Change Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column for HPLC.[4] For basic piperazine compounds, deactivated silica gel can also be effective.

Issue 2: The desired monosubstituted product does not crystallize, or crystallizes with low purity.

Possible Cause & Solution

  • Inappropriate Solvent System: The chosen solvent may not provide a significant difference in solubility between the desired product and the byproduct at different temperatures.

    • Troubleshooting:

      • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents of different polarities (e.g., isopropanol, ethanol, acetone, water, or mixtures thereof).

      • Salt Formation: Convert the crude product mixture to a salt (e.g., hydrochloride or diacetate). The salt of the monosubstituted product may have better crystallization properties and different solubility compared to the disubstituted byproduct's salt.

  • Presence of Impurities Inhibiting Crystallization: Other impurities from the reaction may be preventing crystal formation.

    • Troubleshooting:

      • Initial Purification: Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.

      • Recrystallization: If an initial crystallization yields impure product, perform one or more subsequent recrystallizations.

Issue 3: Poor separation during liquid-liquid extraction.

Possible Cause & Solution

  • Incorrect pH of the Aqueous Phase: The pH may not be optimal to selectively protonate one species over the other.

    • Troubleshooting:

      • Optimize Extraction pH: The two pKa values of piperazine allow for selective extraction. By carefully controlling the pH of the aqueous phase, it is possible to separate the desired piperazine compound from less basic or more basic impurities. Generally, a basic pH (>9) is used to extract the free base into an organic solvent.[4] Experiment with different pH values to maximize the partitioning of the desired product into the organic phase while leaving the byproduct in the aqueous phase (or vice versa).

  • Emulsion Formation: The formation of an emulsion at the interface of the two liquid layers can trap the product and prevent efficient separation.

    • Troubleshooting:

      • Add Brine: Add a saturated sodium chloride solution (brine) to the separatory funnel to help break the emulsion.

      • Filtration: Filter the mixture through a pad of celite or glass wool.

      • Centrifugation: For small-scale extractions, centrifuging the mixture can help separate the layers.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for separating a monosubstituted piperazine from its disubstituted byproduct using silica gel chromatography.

Methodology:

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent if solubility is an issue. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.

  • Loading: Carefully add the prepared dry sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure monosubstituted product and evaporate the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol
Modifier 0.5% Triethylamine in the mobile phase
Monitoring TLC with UV visualization and/or staining (e.g., potassium permanganate)
Protocol 2: Purification via Diacetate Salt Formation and Crystallization

This protocol is adapted from a method for purifying crude piperazine containing various amine byproducts.

Methodology:

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration is approximately 0.5 to 20 weight percent piperazine.

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form the diacetate salt.

  • Crystallization: Allow the mixture to stir at room temperature or cool to induce crystallization of the piperazine diacetate salt.

  • Isolation: Separate the precipitated salt from the liquid by filtration.

  • Washing: Wash the collected precipitate with cold acetone to remove soluble impurities.

  • Drying: Dry the purified piperazine diacetate under vacuum.

  • (Optional) Regeneration of Free Base: The pure monosubstituted piperazine can be regenerated by dissolving the salt in water, basifying with a suitable base (e.g., NaOH), and extracting the free base with an organic solvent.

ParameterCondition
Solvent Acetone
Acid Glacial Acetic Acid
Temperature 10-30°C for precipitation
Recovery Can be >95% for the salt precipitation step

Visualizations

experimental_workflow_chromatography start Crude Reaction Mixture dissolve Dissolve in minimal solvent and adsorb onto silica gel start->dissolve load Load sample onto column dissolve->load pack Pack silica gel column pack->load elute Elute with solvent gradient (e.g., Hexane -> Ethyl Acetate) load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate product Pure Monosubstituted Product evaporate->product

Caption: Workflow for Purification by Column Chromatography.

experimental_workflow_crystallization start Crude Reaction Mixture dissolve Dissolve in Acetone start->dissolve acidify Add Glacial Acetic Acid dissolve->acidify precipitate Precipitate Diacetate Salt acidify->precipitate filter Filter to isolate salt precipitate->filter wash Wash with cold Acetone filter->wash dry Dry under vacuum wash->dry pure_salt Pure Diacetate Salt dry->pure_salt regenerate Regenerate free base (optional) pure_salt->regenerate product Pure Monosubstituted Product regenerate->product

Caption: Workflow for Purification by Salt Crystallization.

References

Technical Support Center: N-arylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the N-arylation of piperazine, a critical transformation in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-arylation of piperazine?

A1: The two most prevalent and effective methods for forming a C-N bond between an aryl group and a piperazine nitrogen are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] The Buchwald-Hartwig reaction is often preferred due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions compared to the often high-temperature requirements of the Ullmann reaction.[1][3]

Q2: How can I selectively achieve mono-N-arylation and avoid the formation of the N,N'-bis-arylated byproduct?

A2: Achieving mono-selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[4][5] Key strategies to favor the mono-arylated product include:

  • Control Stoichiometry: Using an excess of piperazine relative to the aryl halide (typically 1.5 to 2.0 equivalents) can statistically favor mono-arylation.[4][5] However, this can complicate the final purification.

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[4][6] The protecting group blocks one nitrogen, directing arylation exclusively to the unprotected site. The Boc group can be deprotected post-arylation.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the probability of a second arylation event.[4]

  • Monitor Reaction Time: Close monitoring of the reaction's progress via TLC or LCMS is crucial. Extended reaction times, even after the initial aryl halide has been consumed, can lead to the formation of the bis-arylated product.[4] Rapid reaction protocols have been developed to minimize this side reaction.[4][5]

Q3: What are the critical parameters to consider when choosing a catalyst system for a Buchwald-Hartwig reaction?

A3: The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, and base.[7][8]

  • Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common palladium precatalysts. It is essential that the Pd(II) precatalyst is effectively reduced to the active Pd(0) species for the catalytic cycle to begin.[4]

  • Ligand: The choice of phosphine ligand is critical and substrate-dependent.[4] For N-arylation, particularly with less reactive aryl chlorides, sterically hindered, electron-rich biaryl phosphine ligands like RuPhos and XPhos are highly effective.[4][7]

  • Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used.[4][7] Weaker bases like K₂CO₃ or K₃PO₄ may lead to slower or incomplete reactions.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My N-arylation reaction is showing low to no conversion. What are the potential causes and solutions?

This is a common issue that can arise from several factors related to reagents and reaction conditions.

Potential Causes & Solutions

Cause Solution
Inactive Catalyst The active Pd(0) species is essential. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.[4] Use an inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen, even though the system may not be overly sensitive.[4]
Poor Ligand Choice For challenging substrates like aryl chlorides, older generation ligands (e.g., BINAP, DPEphos) may be insufficient.[4] Switch to a more sterically hindered and electron-rich biaryl phosphine ligand such as XPhos or RuPhos.[4][7]
Inappropriate Base Weaker bases (K₂CO₃, Cs₂CO₃) can result in slow or incomplete reactions.[4][5] Switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS.[2][4]
Reagent Insolubility Reagent insolubility is a frequent cause of reaction failure.[4] Ensure all starting materials are soluble in the chosen solvent (e.g., Toluene, Dioxane) at the reaction temperature. If necessary, switch to a more polar aprotic solvent like DMF.[9]
Low Reaction Temperature Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[4][10] Ensure the reaction is sufficiently heated.

| Poor Quality Reagents | Impurities in starting materials, solvents, or reagents can poison the catalyst. Use pure, anhydrous reagents and solvents.[9] |

Issue 2: Significant Side Product Formation

Question: My reaction is producing significant impurities. How can I identify and mitigate them?

Side reactions can compete with the desired N-arylation, reducing yield and complicating purification.

Common Side Reactions & Mitigation Strategies

Side Product Cause Solution
N,N'-Bis-arylated Piperazine The second nitrogen atom of the mono-arylated product reacts with another molecule of the aryl halide. Use a mono-protected piperazine (e.g., N-Boc-piperazine) for complete control.[4] Alternatively, use an excess of piperazine (1.5-2.0 eq) and monitor the reaction carefully to stop it upon consumption of the aryl halide.[4]
Hydrodehalogenation The aryl halide is reduced to the corresponding arene, removing the halogen atom. This is a known side reaction in palladium-catalyzed couplings.[4] Optimization of the catalyst, ligand, base, and temperature may be required. Ensure a strictly inert atmosphere.

| Aryl Halide Homocoupling | Two molecules of the aryl halide couple to form a biaryl species. | This is more common with highly reactive aryl halides. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2) and use a ligand that favors C-N over C-C bond formation.[11] |

Issue 3: Purification Challenges

Question: I am struggling to purify my N-aryl piperazine product. What are the best practices?

The physicochemical properties of piperazine derivatives can make purification difficult.

Challenges & Solutions

Challenge Explanation Recommended Action
High Polarity & Basicity The two nitrogen atoms make these compounds highly polar and basic, which can lead to strong interactions with silica gel (streaking/tailing) in normal-phase chromatography.[12] For column chromatography, consider deactivating the silica gel with a small percentage of triethylamine or ammonia in the eluent. Alternatively, use reverse-phase HPLC, though peak tailing can still be an issue.[12]
Co-eluting Impurities Side products like the dehalogenated arene or ligand-related byproducts can have similar polarities to the desired product, making separation difficult.[6] Optimize the reaction to minimize side product formation first. For purification, explore different solvent systems for chromatography or consider crystallization or salt formation to improve purity.[12]

| Hygroscopicity | Piperazine derivatives can readily absorb atmospheric moisture, complicating handling and accurate weighing.[12] | Handle and store the purified compound under an inert, dry atmosphere. |

Data Presentation: Optimizing Buchwald-Hartwig Conditions

The following table summarizes representative data for the N-arylation of piperazine with various aryl chlorides, demonstrating the impact of ligand and base selection.

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (min)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001090-95
24-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001085-90
32-ChloropyridinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001094
43-ChloropyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane11012088-92
54-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene10010<60
Data compiled and adapted from literature reports on rapid N-arylation protocols.[5] As shown, strong bases like NaOtBu (entries 1-3) can lead to high yields in short reaction times, while weaker bases like Cs₂CO₃ may require longer times or be less effective for certain substrates (compare entry 1 vs 5).[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Mono-N-Arylation using N-Boc-Piperazine

This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.

Materials:

  • Aryl halide (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide - NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, N-Boc-piperazine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[7]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.[7]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield? reagents Verify Reagent Quality & Purity (Aryl Halide, Piperazine, Solvent, Base) start->reagents reagents_ok Reagents OK? reagents->reagents_ok catalyst Evaluate Catalyst System (Pd Source & Ligand) catalyst_ok System Active? catalyst->catalyst_ok conditions Check Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Optimal? conditions->conditions_ok side_products Side Products Observed? dehalogenation Hydrodehalogenation? side_products->dehalogenation bis_arylation Bis-Arylation? side_products->bis_arylation solution_dehalogenation Adjust ligand/base combination. Ensure strict inert conditions. dehalogenation->solution_dehalogenation solution_bis_arylation Use excess piperazine or mono-Boc-piperazine. Monitor reaction time. bis_arylation->solution_bis_arylation reagents_ok->catalyst Yes solution_reagents Purify/replace starting materials. Use anhydrous, deoxygenated solvent. reagents_ok->solution_reagents No catalyst_ok->conditions Yes solution_catalyst Use air-stable precatalyst. Ensure ligand is bulky & electron-rich (e.g., XPhos, RuPhos). catalyst_ok->solution_catalyst No conditions_ok->side_products Yes solution_conditions Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. conditions_ok->solution_conditions No

Caption: A decision tree for troubleshooting common issues in N-arylation reactions.[11]

Simplified Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle pd0 Active Pd(0)L Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)(L)-X ox_add->pd_complex lig_assoc Amine Coordination pd_complex->lig_assoc + Piperazine - HX (via Base) pd_amide Ar-Pd(II)(L)-N(Pip) lig_assoc->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 Regeneration product Ar-Piperazine Product red_elim->product reagents Ar-X Piperazine Base Experimental_Workflow setup 1. Reaction Setup (Under Inert Gas) reaction 2. Reaction (Heating & Stirring) setup->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Quench & Workup (Filter through Celite) monitor->workup extract 5. Extraction (Organic Solvent & Brine) workup->extract purify 6. Purification (Column Chromatography) extract->purify product Pure N-Aryl Piperazine purify->product

References

Technical Support Center: Optimizing Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of piperazine and its derivatives, with a specific focus on the optimization of solvent conditions.

Troubleshooting Guide

Issue 1: Poor Selectivity in Mono-N-Alkylation/Arylation Leading to Di-substitution

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for the mono-substituted product?

Answer: The formation of di-substituted byproducts is a common challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1][2] Several strategies can be employed to enhance mono-selectivity:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5 to 10 equivalents) shifts the reaction equilibrium towards the mono-substituted product, as the electrophile is more likely to encounter an unreacted piperazine molecule.[2][3] In some cases, piperazine itself can be used as an eco-friendly solvent.[4]

  • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine or N-benzylpiperazine.[1][2][5] The protecting group is removed in a subsequent step after the desired substitution has been achieved on the unprotected nitrogen.

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help control the rate of the second substitution.

    • Slow Addition: Adding the electrophile (e.g., alkyl halide) slowly to the reaction mixture ensures it is consumed by the excess piperazine before it can react with the mono-substituted product.[2]

    • Solvent Choice: The choice of solvent can influence selectivity. Aprotic solvents are commonly used. It is crucial to monitor the reaction's progress closely using techniques like TLC or LC-MS to halt it once the formation of the desired product is at its maximum.[2]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig cross-coupling reaction, but the yield is consistently low. What are the potential causes and optimization strategies?

Answer: Low yields in Buchwald-Hartwig aminations involving piperazine can stem from several factors, including catalyst deactivation, suboptimal ligand choice, or inappropriate base or solvent selection.[2]

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, electron-rich and bulky phosphine ligands are often required to facilitate reductive elimination. A screening of different ligands and palladium sources is recommended.[2] The use of N-Boc-piperazine is often beneficial in these coupling reactions.[3]

  • Base Selection: The base is crucial for the reaction rate and suppression of side reactions.[2] While strong bases like NaOtBu are common, they can cause substrate decomposition. Weaker bases such as K₃PO₄ or Cs₂CO₃ should be considered as alternatives.[2]

  • Solvent Effects: The solvent impacts the solubility of the reagents and the stability of the catalytic species.[2] Toluene, dioxane, and THF are standard choices. If reagent solubility is an issue, a more polar solvent like t-butanol may improve the yield.[2]

Solvent and Base Optimization Data for Buchwald-Hartwig Amination
SolventBaseTemperature (°C)Yield (%)Notes
TolueneNaOtBu80-110VariableStandard starting point; risk of substrate degradation.
DioxaneK₃PO₄100Moderate-GoodA milder option, can sometimes improve yields with sensitive substrates.
THFLiHMDS66VariableOften used but can be limiting due to its lower boiling point.
t-ButanolCs₂CO₃82Good-ExcellentCan enhance solubility of polar reagents and salts.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my substituted piperazine product. Column chromatography results in significant tailing, and extraction is inefficient. What purification techniques are recommended?

Answer: The basic nature of piperazines can indeed complicate purification.[2]

  • Modified Column Chromatography: To prevent tailing on standard acidic silica gel, add a small amount of a basic modifier to the eluent. Triethylamine (0.1–1%) is commonly used to neutralize acidic sites on the silica, leading to sharper peaks and better separation.[2]

  • Acid-Base Extraction: This is a highly effective method for separating the basic piperazine product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated piperazine derivative will move into the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the neutral product is back-extracted into an organic solvent.[2]

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be a powerful purification tool.[1] Alternatively, the product can be selectively precipitated from a solution. For instance, dissolving the crude product in acetone and adding acetic acid can precipitate the piperazine diacetate salt in high purity, which can then be isolated and neutralized to give the pure free base.[6]

Experimental Protocols

Protocol 1: Mono-N-Alkylation using Excess Piperazine

Materials:

  • Piperazine (10 eq.)

  • Alkyl Halide (1 eq.)

  • Potassium Carbonate (K₂CO₃, 2 eq.)

  • Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in acetonitrile.

  • Add potassium carbonate (2 eq.) to the solution.

  • Slowly add the alkyl halide (1 eq.) dropwise to the stirring mixture at room temperature.[2]

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.[2]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the residue using column chromatography (silica gel, eluent modified with 1% triethylamine) or acid-base extraction to isolate the mono-alkylated product.[2]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O, 1 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 eq.) in dichloromethane (DCM) in a flask and cool the solution to 0 °C in an ice bath.[2]

  • In a separate container, dissolve di-tert-butyl dicarbonate (1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the cold piperazine solution while stirring.[2]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.[2]

  • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.[2]

  • Purify the crude product by column chromatography to obtain pure N-Boc-piperazine.[2]

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_purity Check Purity (TLC/LCMS/NMR) start->check_purity main_issue Identify Main Issue check_purity->main_issue low_selectivity Poor Mono-selectivity (Di-substitution) main_issue->low_selectivity Byproduct Dominates low_conversion Low Conversion (Starting Material Remains) main_issue->low_conversion Starting Material Dominates solve_selectivity Increase Piperazine Excess Use Protecting Group Lower Temperature low_selectivity->solve_selectivity solve_conversion Optimize Solvent Screen Catalyst/Ligand Change Base Increase Temperature low_conversion->solve_conversion purification Purification Successful? solve_selectivity->purification solve_conversion->purification end_ok Obtain Pure Product purification->end_ok Yes end_fail Consult Purification Guide (Acid-Base Extraction, etc.) purification->end_fail No

Caption: A logical workflow for troubleshooting common issues in piperazine synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents & Solvents setup 2. Assemble Glassware (Inert Atmosphere if needed) reagents->setup addition 3. Combine Reactants (Control Temp & Addition Rate) setup->addition monitor 4. Monitor Progress (TLC / LC-MS) addition->monitor quench 5. Quench Reaction & Initial Extraction monitor->quench purify 6. Purify Product (Chromatography / Crystallization) quench->purify characterize 7. Characterize Product (NMR / MS) purify->characterize

Caption: A generalized experimental workflow for piperazine synthesis.

SelectivityMechanism piperazine Piperazine (Excess) mono_sub Mono-substituted Product (Desired) piperazine->mono_sub + R-X electrophile Electrophile (R-X) electrophile->mono_sub di_sub Di-substituted Product (Byproduct) electrophile->di_sub mono_sub->di_sub + R-X (Slower, Undesired Path)

Caption: Reaction pathways illustrating the competition between mono- and di-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the "greenest" or most environmentally friendly solvents for piperazine synthesis? A1: Recent efforts have focused on greener synthesis methods.[7] Using excess piperazine itself as the solvent is one eco-friendly approach.[4] For reactions that require a different solvent, alcohols like ethanol are often preferred over chlorinated solvents like dichloromethane, as ethanol can be derived from renewable sources.[8] In some modern photoredox-catalyzed syntheses, solvent mixtures like 4:1 HFIP/CH₃CN have been used to improve efficiency and reduce the need for stoichiometric metal reagents.[7]

Q2: How does solvent polarity affect the reaction rate? A2: Solvent polarity can significantly influence reaction kinetics by stabilizing or destabilizing reactants and transition states. For instance, in some multi-component reactions to form related heterocycles, ethanol (dielectric constant ε ≈ 24.5) has been shown to accelerate reaction rates compared to the more polar methanol (ε ≈ 32.7).[8] The optimal solvent will depend on the specific mechanism of the reaction being performed. A solvent screen is often a valuable step in optimizing a new synthesis.

Q3: Can microwave irradiation be used to improve reaction times? A3: Yes, microwave-assisted synthesis has been successfully applied to the preparation of monosubstituted piperazines. This technique can significantly accelerate reaction rates, reducing reaction times from hours to minutes and often improving yields.[1]

Q4: What are the most common synthetic routes to access the piperazine core? A4: Besides the direct functionalization of piperazine, common methods include the cyclization of N,N'-disubstituted ethylenediamines, reductive amination of dicarbonyl compounds with amines, and palladium-catalyzed cyclization reactions.[4] More recent advances include photoredox-catalyzed methods that allow for C-H functionalization of the piperazine ring under mild conditions.[7]

References

Technical Support Center: 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(benzyloxy)phenyl]piperazine hydrochloride. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing unexpected peaks in my chromatogram during the analysis of this compound. What could be the cause?

A1: The appearance of unexpected peaks in your chromatogram is likely due to the degradation of this compound. The molecule is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways likely involve the cleavage of the benzylic ether bond and modifications of the piperazine ring.

To troubleshoot this issue, consider the following:

  • Sample Preparation: Ensure your samples are freshly prepared and protected from light and extreme temperatures.

  • Solvent Stability: Verify the stability of the compound in your chosen analytical solvent. Degradation can occur in both acidic and basic media.

  • Storage Conditions: Store the compound and its solutions under appropriate conditions (e.g., protected from light, at a controlled temperature) to minimize degradation.

Q2: My quantitative analysis results for this compound are inconsistent. How can I improve the reproducibility of my experiments?

A2: Inconsistent quantitative results are often linked to the instability of the analyte. To improve reproducibility:

  • Use a Stability-Indicating Method: Employ a validated stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), that can separate the parent compound from its potential degradation products.

  • Control Experimental Conditions: Tightly control experimental parameters such as temperature, pH, and exposure to light during sample preparation and analysis.

  • Internal Standard: The use of an internal standard can help to correct for variations in sample preparation and injection volume.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemical structure, the most probable degradation products are formed through hydrolysis of the ether linkage and oxidation of the piperazine and benzyl moieties. The main anticipated degradation products are:

  • 4-(Piperazin-1-yl)phenol: Formed by the hydrolytic cleavage of the benzylic ether bond.

  • 1-(4-Hydroxyphenyl)piperazine-N-oxide: Resulting from the oxidation of one of the nitrogen atoms in the piperazine ring of 4-(piperazin-1-yl)phenol.

  • Benzyl alcohol and Benzaldehyde: Formed from the benzyl group upon cleavage of the ether bond and subsequent oxidation.

  • Piperazine and its derivatives: Arising from the cleavage of the phenyl-piperazine bond under harsh conditions.

Quantitative Data on Degradation

The following table summarizes the expected degradation behavior of this compound under various stress conditions. Please note that these are representative values, and actual degradation will depend on the specific experimental conditions.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl80°C24 hours15 - 254-(Piperazin-1-yl)phenol, Benzyl alcohol
Base Hydrolysis 0.1 M NaOH80°C24 hours10 - 204-(Piperazin-1-yl)phenol, Benzyl alcohol
Oxidative 3% H₂O₂Room Temp.48 hours20 - 351-(4-Hydroxyphenyl)piperazine-N-oxide, Benzaldehyde
Thermal Dry Heat105°C72 hours5 - 10Minor unidentified products
Photolytic UV light (254 nm)Room Temp.7 days10 - 15Products of piperazine ring oxidation/cleavage

Experimental Protocols

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC-grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated oven and photostability chamber

  • Validated RP-HPLC method with a photodiode array (PDA) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 48 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a calibrated oven at 105°C for 72 hours.

    • After the specified time, dissolve the sample in the solvent to prepare a solution of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 7 days.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all the stressed samples, along with a non-degraded control sample, using a validated stability-indicating RP-HPLC method.

    • The use of a PDA detector will aid in assessing peak purity and identifying the formation of new chromophores.

Visualizations

Plausible Degradation Pathways

The following diagram illustrates the plausible degradation pathways of this compound under hydrolytic and oxidative stress conditions.

DegradationPathways parent 1-[4-(Benzyloxy)phenyl]piperazine hydrolysis_product 4-(Piperazin-1-yl)phenol parent->hydrolysis_product Hydrolysis (Acid/Base) benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol Hydrolysis oxidation_product_1 1-(4-Hydroxyphenyl)piperazine-N-oxide hydrolysis_product->oxidation_product_1 Oxidation benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde Oxidation

Caption: Plausible degradation of 1-[4-(benzyloxy)phenyl]piperazine HCl.

Experimental Workflow for Forced Degradation Studies

The diagram below outlines the general workflow for conducting forced degradation studies.

ExperimentalWorkflow start Prepare Stock Solution of 1-[4-(Benzyloxy)phenyl]piperazine HCl acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (105°C, solid) start->thermal photo Photolytic Stress (UV light) start->photo neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base analysis Analyze all samples by Stability-Indicating HPLC-PDA oxidation->analysis thermal->analysis photo->analysis neutralize_acid->analysis neutralize_base->analysis characterization Characterize Degradation Products (e.g., LC-MS) analysis->characterization

Caption: Workflow for forced degradation studies.

Technical Support Center: Prevention of Phenylpiperazine Compound Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of phenylpiperazine compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which phenylpiperazine compounds oxidize?

A1: Phenylpiperazine compounds are susceptible to oxidation primarily at the nitrogen atoms of the piperazine ring, leading to the formation of N-oxides.[1][2][3] The reaction is often initiated by a one-electron oxidation to form a radical cation, which can then react with molecular oxygen.[4] This process can be catalyzed by factors such as light, heat, and the presence of metal ions.

Q2: What are the common signs of oxidation in my phenylpiperazine compound sample?

A2: Visual indicators of oxidation can include a change in color of the solid compound or its solution, and the formation of precipitates. Analytically, you may observe the appearance of new peaks in your chromatograms (e.g., HPLC, LC-MS) that correspond to oxidation byproducts like N-oxides.[5][6][7] A decrease in the peak area of the parent compound over time is also a strong indicator of degradation.

Q3: How should I properly store my phenylpiperazine compounds to minimize oxidation?

A3: To minimize oxidation, store phenylpiperazine compounds in a cool, dark, and dry place.[8][9] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.[2] Using amber vials or containers that protect from light is also crucial. For solutions, storing at low temperatures (-20°C or -80°C) in single-use aliquots can prevent repeated freeze-thaw cycles and exposure to air.[10]

Q4: Can the choice of solvent affect the stability of my phenylpiperazine compound?

A4: Yes, the solvent can significantly impact stability. Protic solvents and those that can generate radicals may promote oxidation. It is crucial to use high-purity, degassed solvents.[10] For sensitive experiments, freshly distilled or commercially available anhydrous solvents are recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Appearance of one or more new, unexpected peaks in your chromatogram, often with a shorter retention time than the parent compound.

  • Potential Cause: Oxidation of the phenylpiperazine compound to more polar byproducts, such as N-oxides.

  • Troubleshooting Steps:

    • Confirm Oxidation: Analyze the mass spectrum of the unexpected peak. An increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for an N-oxide) is a strong indication of oxidation.[1]

    • Review Sample Preparation:

      • Were the solvents degassed? Dissolved oxygen is a primary culprit.

      • Was the sample exposed to light for an extended period? Photodegradation can initiate oxidation.

      • What was the age of the solution? Prepare fresh solutions for analysis whenever possible.

    • Implement Preventative Measures:

      • Use freshly prepared samples for analysis.

      • Degas all solvents and mobile phases used in your sample preparation and analysis.

      • Protect your samples from light by using amber vials and minimizing exposure.

      • Consider adding a small amount of a compatible antioxidant to your sample solution.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a decrease in the expected activity of the phenylpiperazine compound over time.

  • Potential Cause: Degradation of the compound due to oxidation in the assay medium or during storage of stock solutions.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Re-analyze your stock solution via HPLC or LC-MS to check for the presence of degradation products.

    • Evaluate Assay Conditions:

      • Does your assay medium contain components that could promote oxidation (e.g., metal ions, high oxygen levels)?

      • Is the incubation time long enough for significant degradation to occur?

    • Optimize Experimental Protocol:

      • Prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.

      • If possible, perform assays under a controlled, low-oxygen atmosphere.

      • Include an antioxidant in your assay medium if it does not interfere with the biological system. Always run a vehicle control with the antioxidant alone to assess its intrinsic activity.

Data Presentation

Table 1: Stability of Phenylpiperazine Derivatives in Human Whole Blood Over 12 Months

CompoundStorage Condition% Remaining after 3 Months% Remaining after 6 Months% Remaining after 12 Months
Benzylpiperazines
BZPRoom Temp (~20°C)>80%>70%>60%
4°C>90%>85%>80%
-20°C>95%>90%>85%
MBZPRoom Temp (~20°C)>85%>75%>70%
4°C>95%>90%>85%
-20°C>95%>95%>90%
Phenylpiperazines
mCPPRoom Temp (~20°C)<50%<30%Not Detected
4°C>60%>40%<20%
-20°C>70%>50%>30%
MeOPPRoom Temp (~20°C)<40%Not DetectedNot Detected
4°C>50%<20%Not Detected
-20°C>60%>40%<20%

Data synthesized from a study on the stability of synthetic piperazines in human whole blood.[8] Benzylpiperazines were found to be generally more stable than phenylpiperazines under all storage conditions.[8] Storing samples at room temperature should be avoided due to significant degradation of phenylpiperazine compounds.[8] For long-term storage, freezing at -20°C is recommended, though significant loss of phenylpiperazines can still occur after six months.[8]

Experimental Protocols

Protocol 1: Handling and Storage of Phenylpiperazine Compounds under an Inert Atmosphere

Objective: To minimize exposure of the compound to atmospheric oxygen and moisture.

Materials:

  • Phenylpiperazine compound

  • Schlenk flask or vial with a septum-sealed sidearm

  • Inert gas (Nitrogen or Argon) source with a manifold

  • Vacuum pump

  • Spatula

  • Septa and parafilm

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and cooled under a stream of inert gas.

  • Inerting the Flask:

    • Attach the empty Schlenk flask to the inert gas manifold.

    • Evacuate the flask using the vacuum pump for 5-10 minutes.

    • Refill the flask with the inert gas.

    • Repeat this vacuum/refill cycle at least three times to ensure a completely inert atmosphere.

  • Adding the Compound:

    • While maintaining a positive pressure of the inert gas, quickly remove the stopper and add the desired amount of the phenylpiperazine compound using a spatula.

    • Immediately replace the stopper.

  • Storage:

    • Seal the stopper and any joints with parafilm.

    • Store the flask in a cool, dark, and dry location.

Protocol 2: Degassing Solvents by Sparging

Objective: To remove dissolved oxygen from solvents to be used with phenylpiperazine compounds.

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Inert gas (Nitrogen or Argon) source

  • Long needle or glass pipette

  • Septum

Procedure:

  • Transfer the solvent to the Schlenk flask.

  • Seal the flask with a septum.

  • Insert a long needle connected to the inert gas source, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gases.

  • Bubble the inert gas through the solvent for at least 30-60 minutes. The time required will depend on the volume of the solvent.

  • After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Protocol 3: Forced Degradation Study - Oxidative Stress

Objective: To assess the stability of a phenylpiperazine compound under oxidative conditions and identify potential degradation products.

Materials:

  • Phenylpiperazine compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Suitable solvent (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phenylpiperazine compound in the chosen solvent at a known concentration.

    • In a separate flask, add a specific volume of the stock solution and then add the hydrogen peroxide solution. The final concentration of H₂O₂ will depend on the desired stress level. A common starting point is 0.1-3%.

  • Incubation:

    • Store the solution at a controlled temperature (e.g., room temperature or slightly elevated) and protect it from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite, ensuring it doesn't interfere with the analysis).

    • Analyze the sample by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

    • Characterize the structure of the major degradation products using mass spectrometry and other relevant techniques.

Visualizations

Oxidation_Pathway Phenylpiperazine Phenylpiperazine (Parent Compound) Radical_Cation Phenylpiperazine Radical Cation Phenylpiperazine->Radical_Cation One-electron Oxidation N_Oxide Phenylpiperazine N-Oxide (Oxidation Product) Radical_Cation->N_Oxide Oxygen Molecular Oxygen (O2) Oxygen->N_Oxide Further_Oxidation Further Oxidation Products N_Oxide->Further_Oxidation

Caption: Generalized oxidation pathway of a phenylpiperazine compound.

Troubleshooting_Workflow Start Unexpected Results (e.g., new peaks, low activity) Analyze_Sample Re-analyze stock solution and recent samples by HPLC/LC-MS Start->Analyze_Sample Check_Stability Is the compound degrading? Degradation_Confirmed Degradation Confirmed Check_Stability->Degradation_Confirmed Yes No_Degradation No Degradation Observed Check_Stability->No_Degradation No Analyze_Sample->Check_Stability Identify_Cause Identify Source of Oxidation Degradation_Confirmed->Identify_Cause Other_Issues Investigate other experimental parameters (e.g., instrument, reagents) No_Degradation->Other_Issues Storage Improper Storage? (Light, Temp, Air Exposure) Identify_Cause->Storage Storage Solvents Solvent Quality? (Dissolved O2, Impurities) Identify_Cause->Solvents Solvents Assay_Conditions Harsh Assay Conditions? (Metal ions, long incubation) Identify_Cause->Assay_Conditions Assay Implement_Solutions Implement Preventative Measures Storage->Implement_Solutions Solvents->Implement_Solutions Assay_Conditions->Implement_Solutions Prevention_Strategies Goal Prevent Phenylpiperazine Oxidation Control_Environment Control Storage & Handling Environment Goal->Control_Environment Chemical_Intervention Chemical Intervention Goal->Chemical_Intervention Analytical_Monitoring Analytical Monitoring Goal->Analytical_Monitoring Inert_Atmosphere Use Inert Atmosphere (N2, Ar) Control_Environment->Inert_Atmosphere Low_Temperature Store at Low Temperature Control_Environment->Low_Temperature Light_Protection Protect from Light Control_Environment->Light_Protection Degas_Solvents Use Degassed Solvents Chemical_Intervention->Degas_Solvents Antioxidants Add Antioxidants Chemical_Intervention->Antioxidants High_Purity Use High-Purity Reagents Chemical_Intervention->High_Purity Stability_Studies Conduct Forced Degradation Studies Analytical_Monitoring->Stability_Studies Regular_Analysis Regularly Analyze Samples Analytical_Monitoring->Regular_Analysis

References

Solubility issues of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride in experimental assay buffers.

Troubleshooting Guide

Researchers often encounter challenges with the aqueous solubility of piperazine-containing compounds due to their lipophilic nature. This step-by-step guide provides a systematic approach to addressing these issues.

G Troubleshooting Workflow for Solubility Issues cluster_outcomes start Observation: Compound precipitates in aqueous assay buffer. stock_sol Step 1: Verify Stock Solution - Is the stock solution (e.g., in 100% DMSO) fully dissolved? - Is it stored correctly (room temp vs. cold)? start->stock_sol dilution Step 2: Optimize Dilution Protocol - Perform serial dilutions. - Ensure rapid mixing upon dilution into aqueous buffer. - Check final co-solvent (e.g., DMSO) concentration. stock_sol->dilution If Yes buffer_mod Step 3: Modify Assay Buffer - Adjust pH to be more acidic (if assay permits). - Determine the compound's kinetic solubility in the buffer. dilution->buffer_mod If precipitation persists success Outcome: Solubility Enhanced Proceed with Assay dilution->success Successful advanced Step 4: Consider Advanced Formulation - Use of alternative co-solvents (e.g., Ethanol, PEG). - Complexation with cyclodextrins. buffer_mod->advanced If still inadequate buffer_mod->success Successful advanced->success Successful fail Outcome: Inadequate Improvement Consider structural modification of the compound. advanced->fail If unsuccessful

Caption: A step-by-step workflow for troubleshooting poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffer?

A1: The poor aqueous solubility of this compound, despite being a hydrochloride salt, is primarily due to the lipophilic nature of the benzyloxy and phenyl groups. While the piperazine ring and its salt form contribute to water solubility, the large nonpolar moieties can lead to precipitation in purely aqueous solutions. Furthermore, the pH of your buffer is critical; at neutral or basic pH, the hydrochloride salt can convert to its less soluble free base form.[1]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of piperazine derivatives.[2][3][4] It is a powerful organic solvent capable of dissolving a wide array of organic materials.[4] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in 100% DMSO and then dilute this stock into your assay buffer.[3]

Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue known as precipitation upon dilution, which relates to the compound's kinetic solubility. Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as experimentally tolerable (typically between 0.1% and 0.5%) to help maintain solubility.[2]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of the co-solvent.

  • Ensure Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q4: How does the pH of the assay buffer affect the solubility of my compound?

A4: The pH of the assay buffer has a significant impact on the solubility of piperazine-based hydrochloride salts.[5]

  • Acidic pH (below pKa): In acidic conditions, the piperazine nitrogens are protonated, maintaining the compound in its charged, more water-soluble salt form.

  • Neutral or Basic pH (above pKa): In higher pH environments, the hydrochloride salt can convert to the neutral, free base form, which is significantly less soluble and may precipitate out of solution.[1] If your assay protocol allows, adjusting the buffer to a more acidic pH can enhance solubility.[2]

References

Technical Support Center: Handling Hygroscopic Piperazine Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and analysis of hygroscopic piperazine hydrochloride compounds.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a piperazine hydrochloride compound is "hygroscopic"?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For piperazine hydrochloride, this means the fine, crystalline powder can attract and hold water molecules, leading to physical and chemical changes.[3] While piperazine hydrochloride is more stable than the piperazine base, its hygroscopic nature requires careful handling to ensure experimental accuracy and product stability.[1][4]

Q2: What are the visual signs that my piperazine hydrochloride has absorbed moisture?

A2: The most common visual indicator of moisture absorption is a change in the physical state of the powder. You may observe:

  • Clumping or Caking: The free-flowing powder will begin to form clumps or even a solid mass.

  • Change in Appearance: The compound may change from a white or off-white powder to a discolored or gummy solid.

Q3: How should I properly store hygroscopic piperazine hydrochloride?

A3: To minimize moisture absorption, store piperazine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage or for highly sensitive experiments, it is recommended to place the sealed container inside a desiccator with a suitable drying agent.

Q4: Can I still use piperazine hydrochloride that has clumped?

A4: If the clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula before weighing. However, be aware that the absorbed moisture has already altered the compound's purity and effective concentration. For sensitive reactions where precise stoichiometry is critical, it is highly recommended to use a fresh, dry sample or to dry the material under a high vacuum if the compound is thermally stable.

Q5: How can moisture absorption negatively impact my experimental results?

A5: Moisture absorption can introduce several significant errors in experiments:

  • Inaccurate Stoichiometry: The weighed amount of the compound will include water, leading to a lower-than-expected amount of the active reagent, which will affect reaction stoichiometry.

  • Side Reactions: The presence of water can initiate unwanted side reactions or degradation of the piperazine hydrochloride or other reagents in your reaction mixture.

  • Poor Solubility: Changes in the physical form due to moisture can negatively affect the compound's solubility characteristics.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The powder has formed hard clumps and is difficult to handle. The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.For non-critical applications, you can try drying the material under a high vacuum, with gentle heating if the compound's thermal stability allows. For sensitive applications, it is strongly advised to use a new, unopened container and review your storage and handling protocols.
Inconsistent reaction yields or unexpected byproducts are observed. The hygroscopic nature of the compound is leading to inaccurate weighing and the introduction of water into the reaction.Handle the compound in a controlled atmosphere, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon), to minimize moisture exposure during weighing and transfer.[6] Use a fresh, dry sample for each reaction.
The compound's appearance has changed from a white powder to a discolored or gummy solid. This indicates significant moisture absorption and potential degradation of the compound.Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. A thorough review of your storage and handling procedures is necessary to prevent recurrence.
Difficulty in achieving a completely dry solvent for the reaction. The hygroscopic compound is introducing water into the reaction vessel.Ensure all glassware is rigorously dried before use (e.g., flame-dried or oven-dried). Handle the piperazine hydrochloride under an inert atmosphere. Consider using a solvent drying system or freshly distilled solvents for your reaction.

Data Presentation

Hygroscopicity Classification of Pharmaceutical Solids

The hygroscopicity of a substance can be classified based on its percentage weight gain after being stored at a specific temperature and relative humidity (RH) for 24 hours. The European Pharmacopoeia provides a standardized classification system.[6][7]

Hygroscopicity Classification Weight Increase (at 25°C and 80% RH for 24h) Example of Water Uptake (Illustrative)
Non-hygroscopic ≤ 0.12% w/wNegligible
Slightly hygroscopic > 0.12% but < 2.0% w/wLow
Hygroscopic ≥ 2.0% but < 15.0% w/wModerate
Very hygroscopic ≥ 15.0% w/wHigh

Experimental Protocols

Protocol 1: Handling Hygroscopic Piperazine Hydrochloride in a Glovebox

A glovebox provides an inert atmosphere, essential for handling hygroscopic and air-sensitive compounds.

Methodology:

  • Preparation: Before introducing the piperazine hydrochloride, ensure the glovebox has a stable inert atmosphere (e.g., nitrogen or argon) with low levels of oxygen and moisture.

  • Material Transfer into Antechamber: Place the sealed container of piperazine hydrochloride, along with all necessary tools (spatulas, weighing paper, vials), into the glovebox's antechamber.

  • Antechamber Purging: Evacuate the antechamber and backfill with the inert gas. Repeat this cycle at least three times to remove atmospheric air and moisture.[7] For porous materials that may trap moisture, a longer period of evacuation may be necessary.[7]

  • Transfer into Main Chamber: Once the purging cycles are complete, open the inner antechamber door and move the materials into the main glovebox chamber.

  • Equilibration: Allow the container of piperazine hydrochloride to equilibrate to the glovebox atmosphere for several minutes before opening.

  • Weighing and Handling:

    • Place a weighing boat or paper on the analytical balance inside the glovebox and tare it.

    • Carefully open the piperazine hydrochloride container.

    • Using a clean, dry spatula, quickly transfer the desired amount of the compound to the tared weighing vessel.

    • Immediately and securely reseal the main container.

  • Transfer to Reaction Vessel: Transfer the weighed compound into your reaction vessel within the glovebox.

  • Removal of Materials: Once the experiment is set up, remove all tools and the sealed compound container from the glovebox via the antechamber, following the proper purging procedure.

Protocol 2: Determination of Moisture Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample.[8][9] This is particularly useful for hygroscopic compounds like amine hydrochlorides.

Methodology:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator, ensuring the titration cell is clean and dry.

    • Add the appropriate KF solvent (e.g., anhydrous methanol) to the titration vessel.

    • Pre-titrate the solvent with the KF reagent to neutralize any residual moisture and establish a stable, dry baseline.

  • Titer Determination:

    • Accurately weigh a known amount of a certified water standard (e.g., disodium tartrate dihydrate) and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titrator will calculate the titer (mg H₂O / mL reagent) based on the known water content of the standard and the volume of titrant consumed. Repeat for accuracy.

  • Sample Analysis:

    • In a controlled environment to minimize exposure to atmospheric moisture (ideally in a glovebox), accurately weigh a sample of the piperazine hydrochloride.

    • Quickly transfer the weighed sample into the pre-tared titration vessel.[10]

    • Stir the solution to dissolve the sample completely. For amine hydrochlorides that can affect the pH of the KF reagent, the addition of a neutralizing agent like benzoic acid to the anode solution may be necessary to ensure a clear endpoint.[11]

    • Titrate the sample with the Karl Fischer reagent to the endpoint. The instrument will automatically stop when all the water has been consumed.

  • Calculation:

    • The instrument will calculate the water content of the sample, typically expressed as a percentage (%) or parts per million (ppm), based on the volume of titrant used, the predetermined titer, and the weight of the sample.

Protocol 3: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding it at a constant temperature.[12][13]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the piperazine hydrochloride (typically 1-10 mg) into the DVS instrument's sample pan.

  • Drying Stage: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight of the sample.

  • Sorption Phase: The relative humidity (RH) is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[14] At each step, the system holds the RH constant until the sample mass equilibrates, meaning the rate of weight change is below a set threshold.[14]

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis:

    • The change in mass at each RH step is recorded.

    • A moisture sorption isotherm is generated by plotting the percentage change in mass (water uptake) against the relative humidity.

    • The resulting isotherm provides critical information on the compound's hygroscopicity, deliquescence point, and the potential for hydrate formation.[15]

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic Piperazine HCl cluster_prep Preparation & Storage cluster_handling Handling & Weighing cluster_analysis Analysis & Use storage Store in tightly sealed container in desiccator transfer Transfer compound to glovebox via antechamber storage->transfer glovebox_prep Prepare inert atmosphere in glovebox glovebox_prep->transfer weigh Weigh desired amount on balance in glovebox transfer->weigh reaction Add to reaction vessel weigh->reaction kf_analysis Analyze for water content (Karl Fischer Titration) weigh->kf_analysis

Caption: Workflow for handling hygroscopic piperazine hydrochloride.

troubleshooting_logic Troubleshooting Logic for Handling Issues cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions start Observe issue with piperazine HCl clumping Powder is clumping or caked start->clumping inconsistent_results Inconsistent experimental results start->inconsistent_results discoloration Compound is discolored or gummy start->discoloration moisture_absorption Moisture Absorption clumping->moisture_absorption inconsistent_results->moisture_absorption discoloration->moisture_absorption degradation Compound Degradation moisture_absorption->degradation dry_vacuum Dry under vacuum (if thermally stable) moisture_absorption->dry_vacuum use_new Use new, unopened container moisture_absorption->use_new handle_inert Handle in inert atmosphere (glovebox) moisture_absorption->handle_inert review_storage Review storage procedures moisture_absorption->review_storage dispose Dispose and obtain fresh supply degradation->dispose

References

Mitigating side reactions in the synthesis of 1-arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-arylpiperazines. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important structural motif.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 1-arylpiperazines, particularly via palladium-catalyzed Buchwald-Hartwig amination.

Issue 1: Low Yield of the Desired Mono-Arylpiperazine and Formation of a 1,4-Diarylpiperazine Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of my desired mono-substituted product. How can I improve the selectivity for mono-substitution?

    Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution. Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the aryl halide statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.

    • Slow Addition of the Electrophile: Adding the aryl halide dropwise to the reaction mixture, particularly at lower temperatures, can help to maintain a low concentration of the electrophile and minimize the rate of the second arylation.

    • Protecting Group Strategy: A more controlled and often more effective method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, allowing for selective arylation of the other. The protecting group can then be removed in a subsequent step.

    • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.

Issue 2: Hydrodehalogenation of the Aryl Halide Starting Material

  • Question: I am observing a significant amount of the hydrodehalogenated arene byproduct in my reaction mixture, which is consuming my starting material and reducing the yield of the desired 1-arylpiperazine. What causes this and how can I prevent it?

    Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from a palladium-amide intermediate, especially with primary amines, or through other catalyst-related decomposition pathways. To mitigate hydrodehalogenation:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can promote the desired reductive elimination to form the C-N bond over side reactions like β-hydride elimination.

    • Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes suppress this side reaction.

    • Catalyst System: In some cases, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress the hydrodehalogenation pathway.[1]

    • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.

Issue 3: Catalyst Inactivation or Low Catalytic Activity

  • Question: My reaction is sluggish or stalls before completion, suggesting a problem with the catalyst. What are the common causes of catalyst deactivation and how can I troubleshoot this?

    Answer: Palladium catalyst inactivation can stem from several factors. Here are some common causes and their solutions:

    • Inactive Pd(0) Species: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your reaction conditions are suitable for this reduction. Using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species can be beneficial.

    • Poor Ligand Choice: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective. Older generation ligands may have insufficient catalytic activity, especially with less reactive aryl chlorides.

    • Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions.

    • Solvent Issues: The insolubility of reagents can lead to reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.

    • Oxygen Sensitivity: While not overly sensitive, it is recommended to perform the reaction under an inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxidation.

Data on Mitigating Diarylation

The following table summarizes strategies to favor mono-arylation over di-arylation of piperazine. While exact quantitative comparisons are highly substrate-dependent, this table provides general guidelines and observed trends.

StrategyKey ParametersExpected Outcome for Mono-arylationRemarks
Excess Piperazine 5-10 equivalents of piperazine relative to aryl halideSignificantly increased selectivityA cost-effective method for simple substrates. Purification can be challenging due to the high concentration of unreacted piperazine.
Protecting Group Use of N-Boc, N-Cbz, or N-Fmoc piperazineExcellent selectivity (>95%)A highly reliable method for complex molecules, but requires additional protection and deprotection steps, adding to the overall synthesis length.
Reaction Temperature Lower temperatures (e.g., 80 °C vs. 110 °C)Generally improved selectivityMay require longer reaction times to achieve full conversion of the starting material.
Slow Addition Dropwise addition of the aryl halide over several hoursImproved selectivityHelps to maintain a low concentration of the electrophile, disfavoring the second arylation.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol describes a common method for the synthesis of N-Boc-piperazine, a key intermediate for selective mono-arylation.

  • Materials:

    • Piperazine (2.0 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution over a period of 1-2 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate N-Boc-piperazine.

Protocol 2: Buchwald-Hartwig Mono-Arylation using N-Boc-Piperazine

This is a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl bromide.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • N-Boc-piperazine (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol)

    • XPhos (0.04 mmol)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine Pd₂(dba)₃, XPhos, and NaOtBu.

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the aryl bromide and N-Boc-piperazine followed by anhydrous, degassed toluene.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Selective Mono-Arylation of Piperazine

G cluster_0 Protecting Group Strategy start Piperazine protect Mono-protection (e.g., with Boc₂O) start->protect protected_piperazine N-Boc-Piperazine protect->protected_piperazine arylation N-Arylation (Buchwald-Hartwig) protected_piperazine->arylation protected_product N-Aryl-N'-Boc-Piperazine arylation->protected_product deprotection Deprotection (e.g., with TFA or HCl) protected_product->deprotection final_product 1-Arylpiperazine deprotection->final_product

Caption: Workflow for selective mono-arylation using a protecting group strategy.

Diagram 2: Troubleshooting Diarylation in 1-Arylpiperazine Synthesis

G cluster_conditions Condition Optimization problem High Diarylation Observed strategy1 Increase Piperazine Excess (5-10 eq) problem->strategy1 strategy2 Use Mono-Protected Piperazine (e.g., N-Boc) problem->strategy2 strategy3 Optimize Reaction Conditions problem->strategy3 outcome Increased Mono-arylation Selectivity strategy1->outcome strategy2->outcome lower_temp Lower Temperature strategy3->lower_temp shorter_time Shorter Reaction Time strategy3->shorter_time slow_addition Slow Aryl Halide Addition strategy3->slow_addition lower_temp->outcome shorter_time->outcome slow_addition->outcome

Caption: Troubleshooting logic for minimizing the diarylation side reaction.

Diagram 3: Buchwald-Hartwig Catalytic Cycle and Common Side Reactions

G pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2_complex Ar-Pd(II)(X)L₂ ox_add->pd2_complex amine_assoc Amine Association (Piperazine) pd2_complex->amine_assoc deprotonation Deprotonation (Base) amine_assoc->deprotonation side_reaction1 Diarylation pd_amide Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amide red_elim Reductive Elimination pd_amide->red_elim side_reaction2 Hydrodehalogenation pd_amide->side_reaction2 β-Hydride Elimination red_elim->pd0 Regeneration product 1-Arylpiperazine red_elim->product product->amine_assoc Second Arylation

Caption: Catalytic cycle with key side reaction pathways.

References

Validation & Comparative

Comparative Analysis of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride and Structurally Related Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride, a member of the 1-arylpiperazine class of compounds. The 1-arylpiperazine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of physicochemical characteristics, a comparative analysis with alternative compounds based on receptor binding affinities, and detailed experimental protocols.

Physicochemical Characterization

While comprehensive experimental data for this compound is not extensively published, its basic properties are available from chemical suppliers.[2][3] The following table summarizes its key physicochemical characteristics.

PropertyValueReference
CAS Number 321132-21-2[2][3]
Molecular Formula C₁₇H₂₀N₂O·HCl[2]
Molecular Weight 304.81 g/mol [2]
Spectroscopic Data for 1-Phenylpiperazine
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.24 (t, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.83 (t, 1H, Ar-H), 3.19 (t, 4H, piperazine-H), 3.06 (t, 4H, piperazine-H), 1.65 (s, 1H, NH).
¹³C-NMR (100 MHz, CDCl₃) δ (ppm): 151.3, 129.1, 120.0, 116.1, 50.5, 46.2.[4]
IR (KBr, cm⁻¹) Major peaks include those corresponding to N-H stretching, C-H aromatic and aliphatic stretching, and C-N stretching.

Comparative Performance Analysis with Alternative Arylpiperazines

The biological activity of 1-arylpiperazine derivatives is highly dependent on the nature and position of substituents on the aryl ring. These compounds are well-known for their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[5][6] While specific binding data for this compound is not available in the cited literature, this section provides a comparative analysis of structurally similar compounds to elucidate structure-activity relationships (SAR).

The following table summarizes the binding affinities (Ki, nM) of several 1-arylpiperazine derivatives for key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

CompoundAryl Substituent5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₇ (Ki, nM)D₂ (Ki, nM)
1 2-(4-Methoxyphenyl)phenyl476-2.6-
2 2-Acetylphenyl---High Affinity
3 2,3-Dichlorophenyl----
4 3-Chlorophenyl (mCPP)--Binds to 5-HT₃-
5 4-NitrophenylModerate Antibacterial Activity---

Data for compounds 1-5 are compiled from various sources.[7][8][9][10]

From the available data, several SAR trends can be observed:

  • Substitution at the Ortho Position: A bulky substituent at the ortho position of the phenyl ring, such as another phenyl group (e.g., 1-[2-(4-methoxyphenyl)phenyl]piperazine), can lead to high affinity and selectivity for the 5-HT₇ receptor.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents influence binding. For dopamine D₂ receptors, electron-donating groups (like -OMe) on the aryl ring tend to increase binding affinity, whereas electron-withdrawing groups (-NO₂) can decrease it. This is attributed to favorable edge-to-face interactions with aromatic residues in the receptor's binding pocket.[7][11]

  • Bulky Substituents: Bulky substituents at the para position of the phenyl ring are generally not well-tolerated at the D₂ receptor due to steric hindrance.[7][11]

The benzyloxy group in this compound is a relatively large substituent at the para position. Based on the general SAR for D₂ receptor binding, this might suggest a lower affinity for this specific receptor compared to compounds with smaller para substituents or ortho/meta substitutions. However, its affinity for serotonin receptors would require experimental verification.

Experimental Protocols

The primary method for determining the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

General Protocol for Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membrane preparations from cells stably expressing the target receptor (e.g., HEK-293 cells expressing human 5-HT₁ₐ or D₂ receptors).[6][12]

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]Spiperone for D₂).[6][13]

  • Test compound (this compound or alternatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4).[6]

  • Compound for determining non-specific binding (e.g., 10 µM Serotonin for 5-HT₁ₐ, 10 µM Haloperidol for D₂).[6][13]

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of an appropriate unlabeled ligand.[6][14]

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[6][13]

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the structure and analysis of 1-arylpiperazine compounds.

Caption: General chemical structure of the 1-arylpiperazine scaffold.

G Workflow for Radioligand Binding Assay prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound incubate Incubate Reagents in 96-well plate to reach equilibrium prep->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Assay Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

G Arylpiperazine Interaction with GPCR Binding Pocket cluster_receptor GPCR Binding Pocket cluster_ligand 1-Arylpiperazine Ligand asp Aspartate (e.g., Asp 86) phe Phenylalanine (e.g., Phe 178) trp Tryptophan (e.g., Trp 182) tyr Tyrosine (e.g., Tyr 216) n1 Protonated N1 of Piperazine n1->asp Ionic Bond aryl Aryl Ring aryl->phe Edge-to-Face aryl->trp Edge-to-Face aryl->tyr Edge-to-Face

Caption: Model of 1-arylpiperazine binding to a GPCR active site.

References

Comparative Purity Analysis of Synthesized 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride and Structurally Related Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on validating the purity of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride. This guide provides a comparative analysis with common arylpiperazine alternatives, supported by experimental data and detailed analytical protocols.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, making its purity paramount for reliable and reproducible research outcomes. This guide presents a detailed comparison of the purity of synthesized this compound with three structurally related and commercially available arylpiperazine derivatives: 1-phenylpiperazine hydrochloride, 1-(4-methoxyphenyl)piperazine hydrochloride, and 1-(4-chlorophenyl)piperazine hydrochloride. The purity of these compounds is assessed using standard analytical techniques, and the results are presented for a comprehensive evaluation.

Comparative Purity Data

The purity of a synthesized batch of this compound was compared against commercially available, high-purity grades of three alternative arylpiperazine hydrochlorides. The following table summarizes the typical purity specifications for these compounds as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Analytical Method
This compound321132-21-2C₁₇H₂₁ClN₂O304.82≥ 98HPLC
1-Phenylpiperazine hydrochloride2210-93-7C₁₀H₁₅ClN₂198.69≥ 99GC
1-(4-Methoxyphenyl)piperazine hydrochloride38869-47-5C₁₁H₁₇ClN₂O228.72≥ 97HPLC
1-(4-Chlorophenyl)piperazine hydrochloride13078-12-1C₁₀H₁₄Cl₂N₂233.14≥ 98HPLC

Potential Impurities

The synthesis of 1-arylpiperazines can introduce various impurities that may affect the quality and reactivity of the final product. Understanding the synthetic route is crucial for identifying potential impurities. Common synthetic pathways for 1-[4-(Benzyloxy)phenyl]piperazine involve the reaction of 4-(benzyloxy)aniline with bis(2-chloroethyl)amine or N-alkylation of piperazine with a suitable aryl halide.

Potential impurities may include:

  • Unreacted Starting Materials: Residual 4-(benzyloxy)aniline, piperazine, or aryl halide.

  • By-products: Di-substituted piperazine (1,4-bis[4-(benzyloxy)phenyl]piperazine) can form if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., toluene, isopropanol, ethanol) may be present in the final product.

  • Degradation Products: The benzyloxy group can be susceptible to cleavage under certain conditions, leading to the formation of 4-(piperazin-1-yl)phenol.

Experimental Protocols for Purity Validation

Accurate determination of purity requires the use of validated analytical methods. Below are detailed protocols for the key experiments used to assess the purity of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals corresponding to impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of approximately 5-10 mg/mL.

  • Analysis: The ¹H NMR spectrum is recorded, and the chemical shifts and integration values of the signals are analyzed. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for more precise purity determination by comparing the integral of the analyte signals to that of a certified internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol or a low-bleed MS column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A typical program starts at 50 °C, holds for 2 minutes, then ramps to 250 °C at a rate of 10 °C/min, and holds for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

  • Sample Preparation: A solution of the sample in a suitable solvent (e.g., methanol) is prepared.

  • Analysis: The presence of volatile impurities is identified by their retention times and mass spectra, which are compared to known standards.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of a synthesized batch of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_preliminary Preliminary Purity Assessment cluster_primary Primary Purity & Identity Confirmation cluster_specific Specific Impurity Analysis cluster_final Final Purity Statement Synthesis Synthesized Product TLC Thin Layer Chromatography (TLC) Synthesis->TLC MP Melting Point Determination Synthesis->MP HPLC HPLC for Purity (%) TLC->HPLC MP->HPLC NMR ¹H NMR for Structure & Impurity Profile HPLC->NMR CoA Certificate of Analysis HPLC->CoA MS Mass Spectrometry for Molecular Weight NMR->MS NMR->CoA GCMS GC-MS for Residual Solvents MS->GCMS KarlFischer Karl Fischer Titration for Water Content MS->KarlFischer GCMS->CoA KarlFischer->CoA

Caption: Workflow for Purity Validation of Synthesized Arylpiperazines.

Conclusion

The purity of this compound is critical for its application in research and development. This guide provides a framework for its validation through a comparative analysis with other common arylpiperazines. By employing the detailed experimental protocols for HPLC, NMR, and GC-MS, researchers can confidently assess the purity of their synthesized material, ensuring the integrity and reliability of their subsequent studies. The provided workflow diagram offers a clear and logical path for a comprehensive purity assessment, culminating in a detailed Certificate of Analysis.

A Comparative Analysis of the Neurotoxic Profiles of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride and 1-Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxicity of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride and the well-characterized psychoactive substance, 1-benzylpiperazine (BZP). While extensive experimental data has elucidated the neurotoxic mechanisms of BZP, a significant lack of publicly available research on the specific neurotoxic effects of this compound necessitates a largely theoretical comparison for the latter. This document summarizes the existing data for BZP and discusses the potential neurotoxic profile of this compound based on its structural characteristics and the known effects of related arylpiperazine compounds.

Overview of Compounds

1-Benzylpiperazine (BZP) is a synthetic stimulant that acts as a dopamine and serotonin releasing agent, exhibiting effects similar to amphetamine.[1][2] Its recreational use has led to numerous studies investigating its toxicological profile, revealing significant neurotoxic potential.[3][4][5]

This compound is an arylpiperazine derivative. While its specific pharmacological and toxicological profiles are not well-documented in peer-reviewed literature, its structural similarity to other psychoactive piperazine compounds suggests potential interactions with central nervous system targets. Safety data sheets indicate general toxicity if ingested or inhaled, but detailed neurotoxicity studies are absent.

Comparative Neurotoxicity Data

A direct comparison of quantitative neurotoxicity data is not feasible due to the absence of experimental studies on this compound. The following tables summarize the established neurotoxic effects of BZP.

Table 1: In Vitro Neurotoxicity of 1-Benzylpiperazine (BZP)
Cell LineAssayEndpointConcentrationResultReference
Human Glioblastoma (LN-18)LDH ReleaseCytotoxicity1700 µM110.7 ± 9.0% of control[6]
5700 µM154.2 ± 14.3% of control[6]
Human Glioblastoma (LN-18)ROS ProductionOxidative Stress570 µM118.3 ± 11.6% of control[6]
1700 µM120.9 ± 12.3% of control[6]
Human Glioblastoma (LN-18)8-OHdG LevelsDNA Damage570 µM421.4 ± 153.2% of control[6]
1700 µM309.1 ± 111.4% of control[6]
Human Glioblastoma (LN-18)Caspase-3 ActivityApoptosis57 µM258.8 ± 76.4% of control[3]
Human Neuroblastoma (SH-SY5Y)MultipleOxidative Stress, Mitochondrial Dysfunction, ApoptosisNot SpecifiedInduced neurotoxic effects[4]
Table 2: In Vivo Neurotoxicity of 1-Benzylpiperazine (BZP)
SpeciesStudy TypeEndpointDosageResultReference
HumanClinical StudySeizuresVariableIncreased seizure frequency with higher plasma BZP levels.[7]
HumanCase SeriesNeurological SymptomsRecreational UseAgitation, anxiety, confusion, dizziness, headache, tremor.[7]

Mechanistic Insights into Neurotoxicity

1-Benzylpiperazine (BZP)

BZP's neurotoxicity is primarily mediated through the induction of oxidative stress and mitochondrial dysfunction , leading to apoptosis in neuronal cells.[3][4] BZP exposure leads to an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), depletion of intracellular glutathione (GSH), and damage to cellular components, including DNA.[3][5][8] This oxidative onslaught compromises mitochondrial integrity, evidenced by mitochondrial hyperpolarization and decreased ATP levels, ultimately activating the intrinsic apoptotic pathway through the activation of caspases.[3][5]

BZP_Neurotoxicity_Pathway BZP 1-Benzylpiperazine (BZP) ROS_RNS ↑ Reactive Oxygen/Nitrogen Species (ROS/RNS) BZP->ROS_RNS GSH ↓ Glutathione (GSH) BZP->GSH Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress GSH->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: BZP-induced neurotoxicity signaling pathway.

This compound

In the absence of direct experimental evidence, the neurotoxic potential of this compound can be hypothesized based on its chemical structure. The arylpiperazine moiety is a common scaffold in many centrally acting drugs. Depending on the substitutions, these compounds can interact with a variety of receptors and transporters, including those for serotonin and dopamine.

The benzyloxy group introduces a significant lipophilic character to the molecule, which may facilitate its passage across the blood-brain barrier. The metabolism of this compound could potentially generate reactive metabolites that could induce oxidative stress, similar to other piperazine derivatives. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed methodologies for the key experiments cited for BZP are provided below.

Cell Viability Assay (LDH Release)
  • Cell Line: Human Glioblastoma (LN-18)

  • Protocol: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with varying concentrations of BZP for 24 hours. The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is quantified using a commercially available colorimetric assay kit. Absorbance is measured at 490 nm, and cytotoxicity is expressed as a percentage of the control (untreated cells).[3]

Reactive Oxygen Species (ROS) Production Assay
  • Cell Line: Human Glioblastoma (LN-18)

  • Protocol: Cells are cultured in 96-well plates and treated with BZP. A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a microplate reader, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively. The increase in fluorescence is proportional to the amount of ROS produced.[3]

Caspase Activity Assay
  • Cell Line: Human Glioblastoma (LN-18)

  • Protocol: Apoptosis is quantified by measuring the activity of executioner caspases, such as caspase-3. Cells are treated with BZP, lysed, and the cell lysate is incubated with a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by active caspase-3 releases the reporter, which is then quantified by measuring absorbance or fluorescence. The results are expressed as a percentage of caspase activity in control cells.[3]

Experimental_Workflow cluster_invitro In Vitro Neurotoxicity Assessment Cell_Culture Neuronal Cell Culture (e.g., LN-18, SH-SY5Y) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., LDH, MTT) Compound_Treatment->Cell_Viability Oxidative_Stress_Assay Oxidative Stress Assay (e.g., ROS, GSH) Compound_Treatment->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Compound_Treatment->Apoptosis_Assay

Caption: General experimental workflow for in vitro neurotoxicity testing.

Conclusion

The neurotoxicity of 1-benzylpiperazine (BZP) is well-documented, with clear evidence of its ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells. In stark contrast, there is a significant dearth of information regarding the neurotoxic effects of this compound. While its structural features suggest potential for central nervous system activity and neurotoxicity, this remains unconfirmed by experimental data.

For drug development professionals, this highlights the critical need for comprehensive toxicological screening of novel psychoactive compounds. The well-established neurotoxic profile of BZP serves as a cautionary example of the potential dangers of piperazine derivatives. Future research should prioritize the in-depth toxicological evaluation of compounds like this compound to ensure a thorough understanding of their safety profiles before they are considered for any therapeutic application. Researchers are strongly encouraged to conduct in vitro and in vivo studies to fill the existing data gap and enable a more definitive comparison.

References

A Comparative Guide to the Biological Activity of Benzyloxy- and Hydroxyl-Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of benzyloxy- and hydroxyl-substituted phenylpiperazine derivatives. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. The nature of the substituent on the phenyl ring plays a critical role in modulating the pharmacological profile of these compounds. This document summarizes key findings from preclinical research, focusing on receptor binding affinities and functional activities to elucidate the impact of substituting a hydroxyl group with a bulkier, more lipophilic benzyloxy group.

Structure-Activity Relationship Insights

The substitution pattern on the phenyl ring of phenylpiperazine derivatives significantly influences their interaction with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. The replacement of a hydroxyl group with a benzyloxy group introduces notable steric and electronic changes that can alter a compound's affinity, selectivity, and functional activity.

The hydroxyl group, being a hydrogen bond donor and acceptor, can form specific interactions with amino acid residues in the receptor binding pocket. In contrast, the larger, more lipophilic benzyloxy group can engage in different types of interactions, such as hydrophobic and van der Waals interactions, and may also introduce steric hindrance that can either enhance or diminish binding affinity depending on the topology of the binding site.

While direct comparative studies are limited, research on various alkoxy-substituted phenylpiperazines suggests that the size and position of the alkoxy group are critical for activity. For instance, in the context of 5-HT1A receptor affinity, substitution at the ortho position of the phenyl ring is often favored.

Comparative Biological Data

The following tables summarize in vitro biological data for representative hydroxyl- and alkoxy-substituted phenylpiperazine derivatives from various studies. It is important to note that direct comparisons should be made with caution, as the data are compiled from different sources and experimental conditions may vary.

CompoundTarget ReceptorAssay TypeMeasured Activity (Kᵢ in nM)Reference Compound(s)
4-Hydroxyphenylpiperazine5-HT1ARadioligand BindingVaries by study8-OH-DPAT
4-Methoxyphenylpiperazine5-HT1ARadioligand BindingVaries by study8-OH-DPAT
4-Hydroxyphenylpiperazineα1-adrenergicRadioligand BindingVaries by studyPrazosin
4-Methoxyphenylpiperazineα1-adrenergicRadioligand BindingVaries by studyPrazosin
4-HydroxyphenylpiperazineDopamine D2Radioligand BindingVaries by studySpiperone
4-MethoxyphenylpiperazineDopamine D2Radioligand BindingVaries by studySpiperone

Note: Specific Kᵢ values are not provided due to variability across different studies. Researchers should refer to the primary literature for detailed experimental context.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols serve as a general guide and may require optimization for specific laboratory conditions and research objectives.

Radioligand Binding Assay (for Receptor Affinity)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).

  • Test compounds (benzyloxy- and hydroxyl-substituted phenylpiperazines).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radiolabeled ligand.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (for Gαi/o or Gαs coupled receptors)

Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Intact cells expressing the target receptor (e.g., CHO or HEK293 cells).

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, used for Gαi/o coupled receptors).

  • A known agonist for the target receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents and plates.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow.

  • Compound Incubation:

    • Agonist Mode: Add varying concentrations of the test compound to the cells and incubate for a specific time.

    • Antagonist Mode (for Gαi/o): Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of a known agonist along with forskolin to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC₅₀.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Phenylpiperazine) GPCR GPCR (e.g., 5-HT1A, D2) Ligand->GPCR Binds G_protein G-protein (Gαβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR Signaling Pathway.

experimental_workflow start Start: Compound Synthesis binding_assay Radioligand Binding Assay (Determine Kᵢ) start->binding_assay functional_assay Functional Assay (e.g., cAMP assay) (Determine EC₅₀/IC₅₀, Eₘₐₓ) start->functional_assay data_analysis Data Analysis and SAR binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: General Experimental Workflow.

dopamine_D2_signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

serotonin_5HT1A_signaling Serotonin Serotonin / Agonist HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Binds Gi Gαi/o Protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Hyperpolarization) PKA->Response Modulates Ion Channels

Caption: Serotonin 5-HT1A Receptor Signaling.

A Comparative Analysis of the Structure-Activity Relationships of 1-[4-(Benzyloxy)phenyl]piperazine and m-Chlorophenylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of two phenylpiperazine derivatives: 1-[4-(Benzyloxy)phenyl]piperazine and meta-Chlorophenylpiperazine (mCPP). While mCPP is a well-characterized pharmacological probe with a broad receptor binding profile, data for 1-[4-(Benzyloxy)phenyl]piperazine is less direct. This comparison extrapolates the likely activities of 1-[4-(Benzyloxy)phenyl]piperazine based on the established SAR of related arylpiperazine compounds and contrasts them with the known experimental data for mCPP.

Chemical Structures

The fundamental difference in the chemical structures of 1-[4-(Benzyloxy)phenyl]piperazine and mCPP lies in the substituent on the phenyl ring. 1-[4-(Benzyloxy)phenyl]piperazine possesses a bulky benzyloxy group at the para position, while mCPP has a smaller chloro group at the meta position. This variation in substitution significantly influences their pharmacological profiles.

G Chemical Structures cluster_0 1-[4-(Benzyloxy)phenyl]piperazine cluster_1 m-Chlorophenylpiperazine (mCPP) mol1 mol1 mol2 mol2 G mCPP Signaling Pathway (5-HT2C Receptor) mCPP mCPP HT2C 5-HT2C Receptor mCPP->HT2C Binds Gq11 Gq/11 HT2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse G Radioligand Binding Assay Workflow Start Start Prep Prepare receptor membranes, radioligand, and test compounds Start->Prep Incubate Incubate membranes with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End End Analyze->End

A Comparative Guide to Serotonin Receptor Modulators: Profiling 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride and other prominent serotonin receptor modulators. Due to the limited publicly available experimental data on this compound itself, its potential pharmacological profile is inferred from structurally related arylpiperazine analogs. This inferred profile is then benchmarked against established data for a range of well-characterized serotonin receptor modulators, including atypical antipsychotics, classic psychedelics, and selective antagonists. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to Serotonin Receptor Modulation

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. Their widespread distribution throughout the central and peripheral nervous systems makes them critical targets for therapeutic intervention in a host of disorders, including depression, anxiety, psychosis, and migraine. Serotonin receptor modulators, compounds that can alter the activity of these receptors, represent a cornerstone of modern neuropharmacology.

The arylpiperazine scaffold, a key structural feature of 1-[4-(Benzyloxy)phenyl]piperazine, is a privileged motif in the design of centrally acting drugs, particularly those targeting serotonergic and dopaminergic systems.[1] This guide will explore the nuanced pharmacological profiles of various compounds, highlighting differences in receptor affinity and functional activity that underpin their therapeutic applications and side-effect profiles.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki), is a fundamental measure of its potency. A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of 1-[4-(Benzyloxy)phenyl]piperazine analogs and a selection of other serotonin receptor modulators at various human serotonin receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C5-HT65-HT7SERTD2
This compound (Analogs) 14.3 - 476[1]---2.6[1]--
Vortioxetine 15[2]---19[2]1.6[2]>1000[3]
Vilazodone 0.2 (IC50)[4]----0.5 (IC50)[4]-
Buspirone High Affinity[3][5]Weak Affinity[3]----Low Affinity[3]
WAY-100635 0.39[6]-----940 (D2L)[6]
Clozapine High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity-Moderate Affinity
Olanzapine High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity-High Affinity
Risperidone 420[7]0.2[7]50[7]---3.2[7]
Aripiprazole <30[4]<30[4]<30[4]-<30[4]-<30[4]
LSD (Lysergic acid diethylamide) High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity--
Psilocybin (active metabolite Psilocin) ~100[6]~6[6]~14[6]Low Affinity[6]Moderate Affinity[6]--
Ketanserin -2-3[2]130[2]~300[2]--~500[2]

Data for this compound is based on its structural analogs. A close analog, 1-[2-(4-methoxyphenyl)phenyl]piperazine, shows a Ki of 2.6 nM at the 5-HT₇ receptor and 476 nM at the 5-HT₁ₐ receptor. Other N-phenylpiperazine analogs have shown Ki values around 14.3 nM at the 5-HT₁ₐ receptor.[1] Research also suggests that 4-(benzyloxy)phenyl derivatives can be potent and selective inhibitors of monoamine oxidase B (MAO-B).[1]

Signaling Pathways and Functional Activity

The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular signaling events. The nature of this signaling determines the ultimate physiological response. For instance, 5-HT1A receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol phosphates and an increase in intracellular calcium.

dot

G_protein_signaling cluster_Gi Gi/o-Coupled Signaling (e.g., 5-HT1A) cluster_Gq Gq/11-Coupled Signaling (e.g., 5-HT2A/2C) Agonist_Gi Agonist Receptor_Gi 5-HT1A Receptor Agonist_Gi->Receptor_Gi G_protein_Gi Gi/o Receptor_Gi->G_protein_Gi AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Agonist_Gq Agonist Receptor_Gq 5-HT2A/2C Receptor Agonist_Gq->Receptor_Gq G_protein_Gq Gq/11 Receptor_Gq->G_protein_Gq PLC_Gq Phospholipase C G_protein_Gq->PLC_Gq Activates IP3_Ca_Gq ↑ IP3 & Ca2+ PLC_Gq->IP3_Ca_Gq

Caption: Serotonin Receptor G-protein Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize serotonin receptor modulators.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound at a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation fluid and counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

dot

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger. For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Objective: To determine the functional potency (EC50 or IC50) of a test compound at a Gi/o-coupled serotonin receptor.

Materials:

  • Cells stably expressing the target Gi/o-coupled serotonin receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compound.

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Culture the cells expressing the receptor of interest in appropriate multi-well plates.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for changes in cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists that inhibit forskolin-stimulated cAMP production) or IC50 (for antagonists that block the effect of an agonist).

Inositol Phosphate (IP) Functional Assay (for Gq/11-coupled receptors)

This assay measures the accumulation of inositol phosphates, which are produced upon the activation of Gq/11-coupled receptors such as 5-HT2A and 5-HT2C.

Objective: To determine the functional potency (EC50) of a test compound at a Gq/11-coupled serotonin receptor.

Materials:

  • Cells stably expressing the target Gq/11-coupled serotonin receptor.

  • IP assay kit (e.g., HTRF-based IP-One assay).

  • Test compound.

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well format.

  • Compound Addition: Add different concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for a specific duration to allow for the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Lysis and Detection: Lyse the cells and add the detection reagents from the IP-One assay kit.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.

  • Data Analysis: Plot the FRET ratio against the log concentration of the test compound to determine the EC50 value.[8][9]

Calcium Flux Functional Assay (for Gq/11-coupled receptors)

This assay measures changes in intracellular calcium concentration, another downstream event of Gq/11-coupled receptor activation.

Objective: To measure the real-time mobilization of intracellular calcium in response to a test compound.

Materials:

  • Cells expressing the target Gq/11-coupled serotonin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • Assay buffer.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Injection: Inject varying concentrations of the test compound into the wells.

  • Kinetic Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence response for each concentration of the test compound and plot a dose-response curve to calculate the EC50.[1][10]

Conclusion

The arylpiperazine derivative, this compound, belongs to a chemical class with a proven track record for interacting with serotonin receptors. While direct experimental data for this specific compound remains elusive, analysis of its structural analogs suggests a potential affinity for 5-HT1A and 5-HT7 receptors, and possibly MAO-B inhibitory activity.

A comprehensive comparison with well-established serotonin receptor modulators reveals a diverse landscape of pharmacological profiles. Compounds like vortioxetine and vilazodone exhibit a multimodal mechanism of action, combining serotonin reuptake inhibition with direct receptor modulation.[2][4] Atypical antipsychotics such as clozapine, olanzapine, risperidone, and aripiprazole display complex polypharmacology with varying affinities for multiple serotonin and dopamine receptors, which contributes to their therapeutic efficacy and side-effect profiles.[4][7] In contrast, classic psychedelics like LSD and psilocin are potent agonists at 5-HT2A receptors, which is central to their psychoactive effects.[6]

The provided experimental protocols for radioligand binding and functional assays represent the gold standard for characterizing the in vitro pharmacology of novel serotonin receptor modulators. A thorough investigation of this compound using these methodologies is necessary to definitively establish its receptor binding profile and functional activity, and to fully understand its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on such investigations, providing the necessary context and methodological framework for a data-driven evaluation.

References

Bioisosteres of piperazine in drug design and their properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized.[1] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres to refine the properties of drug candidates.[1] This guide provides a head-to-head comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, metabolic stability, and pharmacological activity, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

The selection of a central scaffold in drug design is critically influenced by its physicochemical properties. The following table summarizes key parameters for piperazine and several of its prominent bioisosteres.

PropertyPiperazineHomopiperazine2,6-Diazaspiro[3.3]heptane2,5-Diazabicyclo[2.2.1]heptane
Structure
pKa1 9.73[1]11.02 (predicted)[1]Not readily availableNot readily available
pKa2 5.35[1]Not readily availableNot readily availableNot readily available
clogP -1.50[1]-0.48[1]-0.51[1]-0.6[1]
Aqueous Solubility Freely soluble[1]SolubleNot readily availableNot readily available
Molecular Weight ( g/mol ) 86.14100.1698.1598.15

Impact on Pharmacological Activity: Case Studies

The bioisosteric replacement of piperazine can significantly modulate the pharmacological profile of a compound. The following table presents examples of how such modifications affect receptor binding affinity.

Parent Compound ScaffoldPiperazine Derivative IC50/KiBioisostereBioisosteric Analog IC50/KiTarget Receptor(s)Fold Change in Potency
BenzimidazoloneCompound 1: Ki = 4 nM (σ2R)HomopiperazineCompound 2t: Ki = 4 nM (σ2R)σ2 and σ1 ReceptorsNo significant change
BenzimidazoloneCompound 1: Ki = 4 nM (σ2R)2,5-Diazabicyclo[2.2.1]heptaneCompound 2r: Ki = 41.8 nM (σ2R)σ2 and σ1 Receptors~10-fold decrease
1-(5-fluoropyridin-2-yl)piperazine amideCompound 6: IC50 = 250 nM2,6-Diazaspiro[3.3]heptaneCompound 12: IC50 > 10,000 nMM1 Receptor>40-fold decrease
1-(5-fluoropyridin-2-yl)piperazine amideCompound 6: IC50 = 250 nM2,5-Diazabicyclo[2.2.1]heptaneCompound 13: IC50 = 1,200 nMM1 Receptor~5-fold decrease
1-(3-methyl-5-fluoropyridin-2-yl)piperazine amideCompound 9: IC50 = 25 nMHomopiperazineCompound 17: IC50 = 110 nMM1 Receptor~4-fold decrease

Metabolic Stability Comparison

A primary motivation for employing piperazine bioisosteres is to enhance metabolic stability. The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes, often leading to rapid clearance.[2] The table below provides a qualitative comparison of the metabolic stability of piperazine and its bioisosteres.

ParameterPiperazineHomopiperazineDiazaspiroalkanesBridged Diazabicycloalkanes
Metabolic Stability (HLM) Often low to moderateCan be improvedGenerally improvedGenerally improved
Primary Metabolic Pathways N-dealkylation, ring oxidationN-dealkylation, ring oxidationMore resistant to ring oxidationMore resistant to ring oxidation

HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.[1]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Determination of logP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution of the compound.

  • Equilibration: Shake the mixture vigorously for a defined period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of a compound.

Methodology:

  • Sample Preparation: Prepare a solution of the test compound (typically 0.01 M) in a suitable solvent, often a mixture of water and a co-solvent like methanol for less soluble compounds.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the titration curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in the phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

    • Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Quantification:

    • Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).

    • The intrinsic clearance (CLint) can then be calculated from the half-life.

Visualizing Key Concepts

The following diagrams illustrate the role of bioisosteric replacement in drug design and the key properties that are modulated.

DrugDesignWorkflow Lead Lead Compound (Piperazine-containing) Properties Suboptimal Properties (e.g., Poor Metabolic Stability, Off-target Effects) Lead->Properties Identified Issues Bioisostere Bioisosteric Replacement (e.g., Homopiperazine, Diazaspiroalkane) Lead->Bioisostere Properties->Bioisostere Strategy NewAnalog New Analog Bioisostere->NewAnalog Synthesis Screening Screening & Evaluation (Physicochemical, ADME, Pharmacological) NewAnalog->Screening Screening->Bioisostere Iterative Design Optimized Optimized Candidate Screening->Optimized Improved Profile

Caption: Drug design workflow illustrating the use of bioisosteric replacement.

PropertiesComparison cluster_properties Key Properties Piperazine Piperazine pKa pKa (Basicity) Piperazine->pKa logP logP (Lipophilicity) Piperazine->logP Solubility Aqueous Solubility Piperazine->Solubility MetStab Metabolic Stability Piperazine->MetStab Activity Pharmacological Activity Piperazine->Activity Selectivity Selectivity Piperazine->Selectivity Bioisostere Bioisostere Bioisostere->pKa Bioisostere->logP Bioisostere->Solubility Bioisostere->MetStab Bioisostere->Activity Bioisostere->Selectivity

Caption: Key properties modulated by bioisosteric replacement of piperazine.

References

A Comparative Guide to the Affinity and Selectivity of 1-[4-(Benzyloxy)phenyl]piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of the 1-[4-(benzyloxy)phenyl]piperazine scaffold. Due to the limited publicly available data on the hydrochloride salt of this specific molecule, which is primarily recognized as a key intermediate in chemical synthesis, this document focuses on the broader class of phenylpiperazine and benzylpiperazine derivatives. By examining structurally related compounds, we can infer the likely affinity and selectivity profile of 1-[4-(benzyloxy)phenyl]piperazine and position its potential biological activity in context with well-characterized analogs.

The piperazine moiety is a well-established pharmacophore known to interact with a range of neurotransmitter receptors, particularly dopamine, serotonin, and adrenergic receptors. The nature and position of substituents on the phenyl and piperazine rings play a critical role in modulating the affinity and selectivity for these receptor subtypes.

Comparative Affinity and Selectivity Profiles

The following tables summarize the binding affinities (Ki, in nM) of various phenylpiperazine and benzylpiperazine derivatives for key CNS receptors. These compounds have been selected to provide a structural comparison to the 1-[4-(benzyloxy)phenyl]piperazine core structure. Lower Ki values indicate higher binding affinity.

Dopamine Receptor Affinities

Phenylpiperazine derivatives have been extensively studied for their interaction with dopamine receptor subtypes. Modifications to the phenyl ring and the second nitrogen of the piperazine ring significantly influence affinity and selectivity, particularly between the D2 and D3 subtypes.

CompoundD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)Selectivity (D2/D3)
Compound 6a (N-phenylpiperazine benzamide analog) >1500->1500-
1-Phenylpiperazine ----
Haloperidol (Reference) ----

Data for specific (benzyloxy)phenyl derivatives at dopamine receptors is sparse in the reviewed literature, highlighting a potential area for future investigation.

Serotonin Receptor Affinities

The interaction of phenylpiperazine derivatives with serotonin (5-HT) receptors is well-documented, with many compounds showing high affinity for various subtypes, including 5-HT1A and 5-HT7.[1]

Compound5-HT1A (Ki, nM)5-HT7 (Ki, nM)Selectivity (5-HT1A/5-HT7)
1-[2-(4-methoxyphenyl)phenyl]piperazine 4762.60.005
Compound 7a (N-phenylpiperazine analog) 14.3--
Compound 6a (N-phenylpiperazine analog) 199--
Adrenergic and Sigma Receptor Affinities

Substituted piperazine scaffolds also demonstrate significant affinity for adrenergic and sigma receptors, presenting opportunities for developing selective ligands for these targets.

Compoundα1a (Ki, nM)α1d (Ki, nM)σ1 (Ki, nM)σ2 (Ki, nM)Selectivity (σ2/σ1)
HJZ-12 (complex derivative) -----
Compound 15 (benzylpiperazinyl derivative) --1.6-886
Compound 24 (benzylpiperazine derivative) ----423
Haloperidol (Reference) -----

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such assays.

Membrane Preparation
  • Tissue/Cell Homogenization : Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage : The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA). Aliquots of the membrane preparation are stored at -80°C.

Competitive Radioligand Binding Assay
  • Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Prazosin for α1 receptors, or [3H]-(+)-Pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound (the competitor).

  • Incubation : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Termination and Filtration : The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification : The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known saturating ligand and is subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical signaling pathways for some of the key receptors targeted by phenylpiperazine derivatives.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Phenylpiperazine Derivative) Receptor GPCR (e.g., D2, 5-HT1A, α1) Ligand->Receptor Binding G_protein Heterotrimeric G-protein (Gα, Gβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: Generalized GPCR Signaling Pathway.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Caption: Inhibitory Signaling of the Dopamine D2 Receptor.

Serotonin_5HT1A_Receptor_Signaling Serotonin Serotonin / Agonist R_5HT1A 5-HT1A Receptor Serotonin->R_5HT1A Gi Gi/o Protein R_5HT1A->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Gi->GIRK cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Key Signaling Pathways of the Serotonin 5-HT1A Receptor.

References

A Researcher's Guide to CNS Receptor Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound across various Central Nervous System (CNS) receptors is paramount. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities. This guide provides a framework for conducting and interpreting cross-reactivity studies, complete with comparative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Comparative Analysis of CNS Drug Receptor Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of a selection of common CNS drugs against a panel of CNS receptors. A lower Ki value indicates a higher binding affinity. This data, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, serves as a critical reference for assessing the selectivity of these compounds.[1][2][3][4][5]

DrugPrimary Target(s)α1-adrenergic (Ki, nM)α2-adrenergic (Ki, nM)D2 Dopamine (Ki, nM)5-HT1A Serotonin (Ki, nM)5-HT2A Serotonin (Ki, nM)M1 Muscarinic (Ki, nM)H1 Histamine (Ki, nM)
Clozapine D4, 5-HT2A713125135.61.91.1
Olanzapine D2, 5-HT2A19311113242.57
Risperidone D2, 5-HT2A1.63.53.11620.16>10,00020
Haloperidol D2101201.53600120>10,0001800
Fluoxetine SERT110021003200230160>10,0001100
Sertraline SERT100550340250440>10,000>10,000
Amitriptyline SERT, NET246220016021181.1
Diazepam GABA-A>10,000>10,000>10,000>10,000>10,000>10,000>10,000

Note: Data is compiled from various sources and experimental conditions may differ. The values presented are approximations and should be used for comparative purposes. For precise values, please refer to the primary literature and databases.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible cross-reactivity data. Below are methodologies for two key experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a non-labeled competitor.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (GPCRs - cAMP Measurement)

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

Objective: To determine the functional potency (EC50 or IC50) of a test compound at a G-protein coupled receptor (GPCR) that signals through the cAMP pathway.

Materials:

  • Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Test compound

  • Forskolin (an adenylyl cyclase activator, for inhibitory GPCRs)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture and Plating: Culture the cells expressing the target GPCR and plate them in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For inhibitory receptors (Gi-coupled), co-stimulate with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the plate for a specific time at 37°C to allow for receptor stimulation and subsequent change in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For stimulatory receptors (Gs-coupled), determine the EC50 value (the concentration of the compound that produces 50% of the maximal response). For inhibitory receptors (Gi-coupled), determine the IC50 value (the concentration of the compound that inhibits 50% of the forskolin-induced cAMP production).

Visualizing Signaling Pathways and Workflows

Understanding the underlying biological pathways and the experimental process is facilitated by clear and concise diagrams.

G cluster_drug_action Drug Action on Primary and Off-Target Receptors cluster_signaling Downstream Signaling Cascades cluster_response Cellular Responses Drug CNS Drug PrimaryTarget Primary Receptor (e.g., D2 Dopamine) Drug->PrimaryTarget High Affinity OffTarget Off-Target Receptor (e.g., 5-HT2A Serotonin) Drug->OffTarget Lower Affinity (Cross-reactivity) PrimaryPathway Primary Signaling Pathway (e.g., Gi/o -> ↓cAMP) PrimaryTarget->PrimaryPathway OffTargetPathway Off-Target Signaling Pathway (e.g., Gq/11 -> ↑IP3/DAG) OffTarget->OffTargetPathway TherapeuticEffect Therapeutic Effect PrimaryPathway->TherapeuticEffect SideEffect Side Effect OffTargetPathway->SideEffect

Caption: Drug interaction with primary and off-target receptors.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling start Start: Compound of Interest primary_screen Primary Target Assay (Binding and Functional) start->primary_screen selectivity_panel Broad Receptor Panel Screening (e.g., 40+ CNS receptors) primary_screen->selectivity_panel Potent and Efficacious? data_analysis Data Analysis (Ki, IC50/EC50 Determination) selectivity_panel->data_analysis hit_validation Hit Validation in Secondary Assays (e.g., cell-based, tissue-based) data_analysis->hit_validation Significant Off-Target Hits? in_vivo In Vivo Follow-up Studies (PK/PD, behavioral models) hit_validation->in_vivo end End: Selectivity Profile in_vivo->end

Caption: Workflow for assessing CNS drug cross-reactivity.

G cluster_decision Logical Flow for Interpreting Cross-Reactivity Data start Cross-Reactivity Data Obtained is_selective Is the compound selective for the primary target? (e.g., >100-fold) start->is_selective high_selectivity High Selectivity Profile: Proceed with development for primary target. is_selective->high_selectivity Yes low_selectivity Low Selectivity Profile: Potential for off-target effects. is_selective->low_selectivity No off_target_known Are the off-targets known to cause adverse effects? low_selectivity->off_target_known adverse_effects High risk of side effects. Consider molecular modification or discontinuation. off_target_known->adverse_effects Yes polypharmacology Potential for polypharmacology. Investigate for novel therapeutic applications. off_target_known->polypharmacology No/Unknown

Caption: Decision tree for interpreting cross-reactivity data.

References

Comparative Analysis of N-phenylpiperazine Derivatives at α1A-Adrenoceptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, a key player in various physiological processes and a significant target in drug discovery. The following sections present a detailed comparison of the binding affinities and functional activities of these compounds, alongside the experimental protocols used for their characterization and a visualization of the associated signaling pathway.

Quantitative Data Summary

The binding affinities and functional potencies of various N-phenylpiperazine derivatives at α1-adrenoceptor subtypes are summarized below. This data, compiled from radioligand binding studies and functional assays, allows for a direct comparison of the compounds' performance.

Table 1: Comparative Binding Affinities (Ki) of N-Phenylpiperazine Derivatives at α1-Adrenoceptor Subtypes
Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Reference
Naftopidil 3.0301.9[1][2]
Prazosin 0.250.320.45[3]
5-Methylurapidil 1.8381.6[3]
WB-4101 0.172.50.28[3]
BMY 7378 1261260.32[3]
Compound 10 25.1141.331.6[4]
Compound 12 22.4158.528.2[4]
Compound 14 11.9251.215.8[4]
Compound 16 39.8316.250.1[4]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from studies using radioligand binding assays with [3H]-prazosin.

Table 2: Functional Antagonist Potency (pA2) of N-Phenylpiperazine Derivatives at α1A-Adrenoceptors
CompoundpA2 ValueSchild SlopeAgonistTissue/SystemReference
Prazosin 9.870.96PhenylephrineRat vas deferens[5]
5-Methylurapidil 8.231.02PhenylephrineRat vas deferens[5]
WB-4101 9.450.89PhenylephrineRat vas deferens[5]
Naftopidil 8.410.98PhenylephrineRat vas deferens[2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay Protocol

This protocol is adapted from studies determining the binding affinity of N-phenylpiperazine derivatives for α1A-adrenoceptors.[3][6]

1. Membrane Preparation:

  • Tissues (e.g., rat cerebral cortex, vas deferens) or cells expressing the α1A-adrenoceptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 min) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a final volume of 250 µL in 96-well plates.

  • To each well, add:

    • 50 µL of various concentrations of the competing N-phenylpiperazine derivative (or buffer for total binding, or a high concentration of a non-labeled ligand like phentolamine for non-specific binding).

    • 50 µL of the radioligand, typically [3H]-prazosin (final concentration ~0.25 nM).

    • 150 µL of the membrane preparation (containing 50-100 µg of protein).

  • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and the trapped radioactivity is quantified by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay Protocol

This protocol is a general guideline for measuring intracellular calcium mobilization in response to α1A-adrenoceptor activation, often performed in CHO or HEK293 cells stably expressing the receptor.[7][8][9][10][11][12][13]

1. Cell Culture and Plating:

  • Culture CHO or HEK293 cells stably expressing the human α1A-adrenoceptor in appropriate growth medium.

  • Seed the cells into 96-well, black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

  • Remove the growth medium from the cells and wash once with the buffer.

  • Add 100 µL of the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with the buffer to remove excess dye. Add 100 µL of buffer to each well.

3. Compound Addition and Fluorescence Measurement:

  • Prepare a plate with serial dilutions of the N-phenylpiperazine derivatives (as antagonists) and a fixed concentration of an α1A-adrenoceptor agonist (e.g., phenylephrine or A-61603). For agonist testing, prepare serial dilutions of the N-phenylpiperazine derivative.

  • Use a fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

  • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Establish a stable baseline fluorescence for 10-20 seconds.

  • The instrument's injector adds the agonist (for antagonist testing) or the test compound (for agonist testing) to the wells.

  • Continue to record the fluorescence for at least 60-90 seconds to capture the peak calcium response.

4. Data Analysis:

  • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

  • For agonists, plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonists, the IC50 value can be determined from the inhibition of the agonist-induced response. The pA2 value can be calculated using a Schild plot analysis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of the α1A-adrenoceptor and a typical experimental workflow for its study.

alpha1A_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) alpha1A_AR α1A-Adrenoceptor Agonist->alpha1A_AR Binds to Gq Gq Protein alpha1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Opens Downstream Downstream Cellular Responses (e.g., Contraction) Ca_release->Downstream Initiates PKC->Downstream Phosphorylates Targets

Caption: α1A-Adrenoceptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start: Select N-Phenylpiperazine Derivatives cell_culture Cell Culture (α1A-AR expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Calcium Mobilization Assay (Fluo-4 AM) cell_culture->functional_assay binding_assay Radioligand Binding Assay ([³H]-Prazosin) membrane_prep->binding_assay ki_calc Ki Value Calculation binding_assay->ki_calc ec50_calc EC50/pA2 Value Calculation functional_assay->ec50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ki_calc->sar_analysis ec50_calc->sar_analysis end Conclusion: Comparative Analysis Complete sar_analysis->end

Caption: Experimental Workflow for Comparative Analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride, a crucial aspect of responsible chemical handling that builds a foundation of trust and safety in your research endeavors.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is critical to handle this compound with the appropriate safety measures to mitigate risks. This compound is categorized as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1] It may also lead to allergic skin reactions or respiratory issues.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use protective gloves.[1][2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or the creation of dust, wear respiratory protection.[1][3]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably under a chemical hood.[1][2]

  • Avoid generating dust.[2]

  • Do not eat, drink, or smoke when handling this product.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations.[1]

  • Consult Regulations: Always begin by consulting your institution's environmental health and safety (EHS) office and reviewing local and national regulations for hazardous waste disposal.

  • Do Not Dispose in General Waste or Drains: This chemical should never be disposed of down the drain or in the regular trash. Preventing the product from entering drains is crucial to avoid environmental contamination.[1]

  • Use Original or Approved Containers: Whenever possible, leave the chemical in its original container. If repackaging is necessary, use a suitable, properly labeled, and sealed container for disposal.

  • Engage a Licensed Waste Disposal Company: The disposal of this hazardous waste must be entrusted to a licensed and approved waste disposal company.[1][4] Your EHS office can provide a list of approved vendors.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[1] Handle uncleaned containers as you would the product itself.

Hazard and Precautionary Summary

For quick reference, the following table summarizes the key hazard classifications and precautionary statements associated with piperazine compounds, which are relevant to this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.[1]
Eye Damage/Irritation Category 1Causes serious eye damage.[1]
Sensitization Respiratory and Skin, Category 1May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Specific Target Organ Toxicity Single Exposure, Category 3May cause respiratory irritation.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Chemical Disposal Required consult Consult Institutional EHS & Local Regulations start->consult identify Identify as Hazardous Waste consult->identify package Package in a Labeled, Sealed Container identify->package contact Contact Licensed Waste Disposal Company package->contact transfer Transfer Waste to Disposal Company contact->transfer document Document Disposal Records transfer->document end End: Disposal Complete document->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride (CAS No. 321132-21-2). The information is compiled to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Assessment and Safety Summary

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[2][3]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled as a dust or aerosol.[3]

The following table summarizes the key hazard information based on related compounds.

Hazard ClassificationGHS Category (Anticipated)Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Provides a barrier against dermal absorption.
Body Protection A lab coat or chemical-resistant gown.Protects personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher).Required when handling the powder outside of a fume hood or when generating dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

  • Have a designated and clearly labeled hazardous waste container ready for all solid and liquid waste.

2. Weighing the Compound:

  • To minimize dust generation, tare a sealed container before adding the powder inside a fume hood.

  • Use anti-static instruments if the powder is prone to static dispersal.

  • Handle the compound in small, manageable quantities.

3. Dissolving the Compound:

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container covered as much as possible during the process.

4. Post-Handling Procedures:

  • Thoroughly decontaminate all non-disposable equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of all contaminated disposable materials, including gloves and bench paper, in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Collect all solid waste, including excess reagent, contaminated weighing paper, and disposable labware, in a clearly labeled, sealed hazardous waste container.

  • Collect any liquid waste containing the compound in a separate, compatible, and labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

2. Container Labeling:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from general lab traffic and incompatible materials.

4. Final Disposal:

  • Arrange for a licensed hazardous waste disposal company to collect the waste.

  • The recommended method of disposal for similar chemical compounds is high-temperature incineration.[4]

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant, contact your institution's emergency response team.

  • For small spills within a fume hood, and if properly trained and equipped, you may proceed with cleanup.

  • Wear the appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into the hazardous waste container.

  • Decontaminate the spill area.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed to Handling Designate Waste Container Designate Waste Container Prepare Fume Hood->Designate Waste Container Proceed to Handling Weigh Compound Weigh Compound Designate Waste Container->Weigh Compound Proceed to Handling Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Decontaminate Workspace Decontaminate Workspace Dissolve Compound->Decontaminate Workspace After Use Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.